2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine
Description
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Properties
IUPAC Name |
2,4-dichloro-7-methylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2S/c1-3-2-12-5-4(3)10-7(9)11-6(5)8/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXYWALKGQDXFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428053 | |
| Record name | 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35265-83-9 | |
| Record name | 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 35265-83-9
This technical guide provides a comprehensive overview of 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific molecule, this guide also draws upon information from closely related thieno[3,2-d]pyrimidine analogues to infer its potential properties and biological activities.
Core Compound Properties
This compound is a substituted thienopyrimidine. The thienopyrimidine scaffold is recognized for its structural similarity to purine bases, making it a privileged structure in the design of kinase inhibitors and other therapeutic agents.[1][2] The dichloro substitutions at the 2 and 4 positions of the pyrimidine ring provide reactive sites for further chemical modifications, allowing for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 35265-83-9 | ChemScene[3], Tetrahedron[4] |
| Molecular Formula | C₇H₄Cl₂N₂S | ChemScene[3] |
| Molecular Weight | 219.09 g/mol | ChemScene[3] |
| MDL Number | MFCD08061253 | Tetrahedron[4] |
| Purity | ≥97% | ChemScene[3] |
| Storage Conditions | -20°C, sealed, away from moisture | ChemScene[3] |
Table 2: Computational Chemistry Data
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | ChemScene[3] |
| LogP | 3.30652 | ChemScene[3] |
| Hydrogen Bond Acceptors | 3 | ChemScene[3] |
| Hydrogen Bond Donors | 0 | ChemScene[3] |
| Rotatable Bonds | 0 | ChemScene[3] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The synthesis would likely proceed in two main stages:
-
Formation of the Thienopyrimidine Dione Core: This involves the cyclization of an appropriate thiophene-based precursor.
-
Chlorination: The resulting dione is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the target 2,4-dichloro derivative.
References
An In-depth Technical Guide to 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine and its structural analogs. The content is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Core Molecular Data
This compound is a heterocyclic compound featuring a thienopyrimidine core. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases.[1][2][3] The physicochemical properties of the compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂N₂S | [4] |
| Molecular Weight | 219.09 g/mol | [1][2][4] |
| CAS Number | 35265-83-9 | [1][4][5] |
Synthesis Protocols
Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine from Thieno[3,2-d]pyrimidine-2,4-dione
This procedure outlines the conversion of a dione precursor to the dichloro-derivative using a chlorinating agent.
-
Materials:
-
Thieno[3,2-d]pyrimidine-2,4-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Chloroform
-
5M Sodium hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Water and Brine
-
-
Experimental Procedure:
-
A suspension of thieno[3,2-d]pyrimidine-2,4-dione (5 g, 29 mmol) is prepared in phosphorus oxychloride (40 mL).
-
N,N-Diisopropylethylamine (13 mL, 74 mmol) is added to the suspension.
-
The reaction mixture is heated to reflux and maintained for 2 hours.
-
Following the reaction, excess POCl₃ and DIPEA are removed by distillation under reduced pressure.
-
The resulting brown solid is dissolved in chloroform and partitioned with water.
-
The aqueous phase is made basic by the addition of 5M NaOH and is extracted twice more with chloroform.
-
The combined organic fractions are washed sequentially with water and brine.
-
The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the final product, 2,4-Dichlorothieno[3,2-d]pyrimidine, as a pale brown solid.[4]
-
A workflow for this synthesis is visualized below.
Biological Significance and Signaling Pathways
Thienopyrimidines are recognized as a "privileged scaffold" in medicinal chemistry. Their structural analogy to biogenic purines allows them to interact with a wide range of biological targets, including enzymes, receptors, and cellular signaling pathways.[2][3] This has led to the development of thienopyrimidine derivatives with a broad spectrum of biological activities.
Key Therapeutic Areas:
-
Anticancer Agents: Thienopyrimidines have shown potent activity as kinase inhibitors, targeting pathways such as PI3K/mTOR, and have been investigated for their ability to induce apoptosis and cell cycle arrest.[3]
-
Anti-infective Agents: The scaffold is prominent in the development of antibacterial, antifungal, antiparasitic, and antiviral drugs.[1] One notable example involves the development of thienopyrimidine derivatives as inhibitors of the respiratory complex I in Helicobacter pylori.[7]
-
Other Activities: Research has also explored their use as anti-inflammatory, antioxidant, and antihypertensive agents.[3][5]
Due to the lack of specific experimental data for this compound in the public domain, a detailed signaling pathway cannot be provided. However, a generalized logical diagram illustrating the role of thienopyrimidines as kinase inhibitors in cancer therapy is presented below.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,4-Dichlorothieno[3,2-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 7. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical properties and biological activities of novel heterocyclic compounds is paramount. This guide provides a detailed overview of 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine, a molecule of interest within the broader class of thienopyrimidines, which are recognized for their diverse pharmacological potential.
Core Chemical Properties
This compound is a substituted bicyclic heteroaromatic compound. The core structure consists of a thiophene ring fused to a pyrimidine ring, with two chlorine atoms at positions 2 and 4, and a methyl group at position 7.
| Property | Value | Source |
| CAS Number | 35265-83-9 | ChemScene |
| Molecular Formula | C₇H₄Cl₂N₂S | ChemScene |
| Molecular Weight | 219.09 g/mol | ChemScene |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Synthesis and Reactivity
A potential synthetic pathway could involve the chlorination of a 7-methylthieno[3,2-d]pyrimidine-2,4-dione precursor.
General Experimental Protocol for a Related Compound (2,4-Dichlorothieno[3,2-d]pyrimidine)
A general procedure for the synthesis of the non-methylated analog involves the following steps:
-
A suspension of thieno[3,2-d]pyrimidine-2,4-dione in phosphorus oxychloride (POCl₃) is treated with a base, such as diisopropylethylamine.
-
The reaction mixture is heated under reflux for several hours.
-
After the reaction is complete, the excess POCl₃ and base are removed under reduced pressure.
-
The crude product is then purified, typically involving an aqueous workup and extraction with an organic solvent like chloroform, followed by drying and concentration to yield the desired 2,4-dichlorothieno[3,2-d]pyrimidine.
This protocol would likely require adaptation and optimization for the synthesis of the 7-methyl derivative, starting from the corresponding 7-methylthieno[3,2-d]pyrimidine-2,4-dione.
The reactivity of this compound is expected to be dictated by the two chlorine atoms on the pyrimidine ring. These positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups. This reactivity is a key feature for the synthesis of diverse libraries of thieno[3,2-d]pyrimidine derivatives for biological screening.
Potential Biological Activity and Signaling Pathways
Thieno[3,2-d]pyrimidine derivatives have been investigated for a wide range of biological activities, including as antitumor agents.[1] The structural similarity of the thieno[3,2-d]pyrimidine scaffold to the purine core of DNA and RNA makes it a privileged structure in medicinal chemistry.
Derivatives of the thieno[3,2-d]pyrimidine class have been shown to act as inhibitors of various kinases, which are crucial regulators of cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Therefore, this compound serves as a valuable starting material for the development of potent and selective kinase inhibitors.
While no specific signaling pathways involving this compound have been elucidated, its potential as a kinase inhibitor suggests it could interfere with pathways such as:
-
PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival, and its hyperactivation is common in cancer.
-
MAPK/ERK Pathway: This pathway regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.
-
Receptor Tyrosine Kinase (RTK) Pathways: These pathways are initiated by the binding of growth factors and play critical roles in cell growth and angiogenesis.
Further research is necessary to determine the specific biological targets and signaling pathways modulated by this compound and its derivatives.
Experimental Workflows and Logical Relationships
The development of novel therapeutic agents from a core scaffold like this compound typically follows a structured workflow.
Caption: A generalized workflow for drug discovery starting from a core chemical scaffold.
The logical relationship for developing kinase inhibitors from this scaffold involves leveraging its reactive chlorine atoms for diversification.
Caption: Strategy for developing kinase inhibitors via chemical modification and screening.
Conclusion
This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the area of oncology. Its reactive dichloro substitution pattern allows for extensive chemical modification, enabling the exploration of structure-activity relationships and the optimization of biological activity. Further research into the specific synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully elucidate its potential in drug discovery and development.
References
- 1. Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process, commencing with the construction of the core thiophene ring, followed by the formation of the fused pyrimidine system, and culminating in a chlorination step. This guide includes detailed experimental protocols, quantitative data, and visual representations of the synthesis pathway to facilitate understanding and replication in a laboratory setting.
Synthesis Pathway Overview
The synthesis of this compound is a sequential process that begins with the formation of a substituted thiophene, followed by the construction of the pyrimidine ring, and finally, chlorination to yield the target compound.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with tables summarizing the key quantitative data.
Step 1: Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile
The initial step involves the Gewald reaction, a multicomponent reaction to form the substituted thiophene ring.
Caption: Experimental workflow for the synthesis of 2-amino-5-methylthiophene-3-carbonitrile.
Experimental Protocol:
Under a nitrogen atmosphere, a mixture of elemental sulfur (46.2 g) and propionaldehyde (100 g) in dimethylformamide (DMF, 200 ml) is prepared. Triethylamine (113.2 ml) is added to this mixture at 5°C. A solution of malononitrile (95.2 g) in DMF (200 ml) is then added. The reaction mixture is stirred for 45 minutes. Following the reaction, the mixture is poured into ice water (2400 ml). The resulting solid precipitate is isolated by filtration, washed with chilled water, and dried to yield 2-amino-5-methylthiophene-3-carbonitrile.
| Parameter | Value | Reference |
| Reactants | ||
| Propionaldehyde | 100 g | [1] |
| Malononitrile | 95.2 g | [1] |
| Sulfur | 46.2 g | [1] |
| Triethylamine | 113.2 ml | [1] |
| Dimethylformamide (DMF) | 400 ml | [1] |
| Reaction Conditions | ||
| Temperature | 5°C | [1] |
| Reaction Time | 45 minutes | [1] |
| Product | ||
| 2-Amino-5-methylthiophene-3-carbonitrile | 139.5 g (approx. 85% yield) | [1] |
Step 2: Synthesis of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
This step involves the hydrolysis of the nitrile group to a carboxamide, followed by cyclization with urea to form the thienopyrimidine dione.
Caption: Experimental workflow for the synthesis of 7-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.
Experimental Protocol:
Part A: Hydrolysis to 2-Amino-5-methylthiophene-3-carboxamide 2-Amino-5-methylthiophene-3-carbonitrile is subjected to hydrolysis. A common method involves heating the nitrile in the presence of a strong acid (e.g., concentrated sulfuric acid) or a base (e.g., sodium hydroxide) in an aqueous or alcoholic solvent. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is neutralized, and the product, 2-amino-5-methylthiophene-3-carboxamide, is isolated by filtration or extraction.
Part B: Cyclization to 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione A mixture of 2-amino-5-methylthiophene-3-carboxamide and urea is heated in a suitable high-boiling solvent (e.g., nitrobenzene or Dowtherm A) or heated neat at a high temperature (e.g., 180-220°C). The reaction leads to the formation of the pyrimidine ring through the elimination of ammonia. After the reaction is complete, the mixture is cooled, and the solid product is typically precipitated by the addition of a non-polar solvent. The product is then collected by filtration, washed, and dried.
| Parameter | Value | Reference |
| Reactants | ||
| 2-Amino-5-methylthiophene-3-carboxamide | 1 equivalent | General Method |
| Urea | 1.5-2 equivalents | General Method |
| Reaction Conditions | ||
| Temperature | 180-220°C | General Method |
| Reaction Time | 2-4 hours | General Method |
| Product | ||
| 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | Yields vary | General Method |
Step 3: Synthesis of this compound
The final step is the chlorination of the dione intermediate using a chlorinating agent such as phosphorus oxychloride.
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocol:
A suspension of 7-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in phosphorus oxychloride (POCl3) is treated with N,N-diisopropylethylamine (DIPEA). The reaction mixture is heated to reflux for several hours, with the progress monitored by TLC. After the reaction is complete, the excess POCl3 and DIPEA are removed by distillation under reduced pressure. The resulting residue is carefully quenched with ice water and extracted with an organic solvent such as chloroform or dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product. Purification by chromatography or recrystallization yields the final this compound. A patent for a similar pyrrolo[2,3-d]pyrimidine synthesis describes using phosphorus oxychloride and N,N-diisopropylethylamine at 75-90°C.[2] Another source for the unsubstituted thienopyrimidine describes heating the dione in a mixture of POCl3 and DMF at 120°C for 3 hours.[3]
| Parameter | Value | Reference |
| Reactants | ||
| 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | 1 equivalent | [2] (analogous) |
| Phosphorus Oxychloride (POCl3) | Excess | [2] (analogous) |
| N,N-Diisopropylethylamine (DIPEA) | Catalytic to stoichiometric amount | [2] (analogous) |
| Reaction Conditions | ||
| Temperature | 75-120°C | [2][3] (analogous) |
| Reaction Time | 2-4 hours | [2][3] (analogous) |
| Product | ||
| This compound | Yields are typically moderate to high |
Conclusion
This technical guide outlines a reliable and reproducible three-step synthesis pathway for this compound. By providing detailed experimental protocols, quantitative data, and clear visual diagrams, this document serves as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry. The presented methodology allows for the efficient construction of the target molecule from readily available starting materials. Further optimization of reaction conditions may be possible to improve yields and purity.
References
The Biological Versatility of 7-Methylthieno[3,2-d]pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-methylthieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of 7-methylthieno[3,2-d]pyrimidine derivatives, with a focus on their potential as anticancer agents. We present quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.
Anticancer Activity: A Primary Focus
A substantial body of research has been dedicated to exploring the anticancer properties of thieno[3,2-d]pyrimidine derivatives. These compounds have been shown to exert their effects through various mechanisms, most notably through the inhibition of tubulin polymerization and the modulation of key signaling kinases.
Inhibition of Tubulin Polymerization
Derivatives of 7-methylthieno[3,2-d]pyrimidine have been identified as potent inhibitors of tubulin polymerization.[1] By disrupting the dynamics of microtubule formation, these agents lead to cell cycle arrest, particularly in the G2/M phase, and subsequently induce apoptosis in cancer cells. This mechanism is a cornerstone of many established anticancer therapies.
Quantitative Data: Cytotoxicity and Tubulin Inhibition of 7-Methylthieno[3,2-d]pyrimidine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Target | Assay Type |
| 4a | A375 (Melanoma) | 0.02 | Tubulin | Cytotoxicity |
| M14 (Melanoma) | 0.03 | Tubulin | Cytotoxicity | |
| RPMI7951 (Melanoma) | 0.04 | Tubulin | Cytotoxicity | |
| 4b | A375 (Melanoma) | 0.03 | Tubulin | Cytotoxicity |
| M14 (Melanoma) | 0.04 | Tubulin | Cytotoxicity | |
| RPMI7951 (Melanoma) | 0.06 | Tubulin | Cytotoxicity | |
| 6a | A375 (Melanoma) | 0.01 | Tubulin | Cytotoxicity |
| M14 (Melanoma) | 0.02 | Tubulin | Cytotoxicity | |
| RPMI7951 (Melanoma) | 0.02 | Tubulin | Cytotoxicity | |
| 8b | A375 (Melanoma) | 0.03 | Tubulin | Cytotoxicity |
| M14 (Melanoma) | 0.04 | Tubulin | Cytotoxicity | |
| RPMI7951 (Melanoma) | 0.05 | Tubulin | Cytotoxicity |
Data sourced from BenchChem Technical Guide.[1]
Anticancer drug discovery workflow for 7-methylthieno[3,2-d]pyrimidine derivatives.
Kinase Inhibition: Targeting Key Signaling Pathways
The thieno[3,2-d]pyrimidine scaffold is a well-known pharmacophore in the design of kinase inhibitors.[2] This is attributed to its ability to mimic the purine core of ATP and bind to the ATP-binding pocket of various kinases.
Epidermal Growth Factor Receptor (EGFR) Inhibition
While specific quantitative data for 7-methylthieno[3,2-d]pyrimidine derivatives against EGFR is still emerging, the broader class of thieno[3,2-d]pyrimidines has demonstrated potent inhibitory activity against this key receptor tyrosine kinase.[3] EGFR is frequently overexpressed in various cancers, and its signaling pathway plays a crucial role in cell proliferation, survival, and metastasis. Inhibition of EGFR is a validated strategy in cancer therapy.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Interestingly, while many thieno[3,2-d]pyrimidine derivatives are being explored as VEGFR-2 inhibitors, research indicates that the presence of a methyl group at the 7-position is detrimental to this activity.[4] Specifically, a series of 1-aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas were synthesized and tested for VEGFR-2 inhibition, and it was observed that compounds with a methyl group at the 7-position of the thieno[3,2-d]pyrimidine moiety showed no VEGFR-2 inhibition.[4] This structure-activity relationship is a critical consideration for researchers designing inhibitors based on this scaffold.
Quantitative Data: Kinase Inhibition of Thieno[3,2-d]pyrimidine Derivatives
| Compound Class | Target | IC50 | Assay Type |
| Thieno[3,2-d]pyrimidine Derivative | EGFR | 11 nM | Kinase Assay |
| 4-Substituted-7-methylthieno[3,2-d]pyrimidines | VEGFR-2 | No inhibition observed | Enzymatic Assay |
| Thieno[2,3-d]pyrimidine Derivative | VEGFR-2 | 0.0554 µM | Kinase Assay |
| Thieno[3,2-d]pyrimidine Derivative (B1) | H1975 (NSCLC) | 0.087 µM | Cell-based |
| Thieno[3,2-d]pyrimidine Derivative (B7) | H1975 (NSCLC) | 0.023 µM | Cell-based |
Data compiled from multiple sources.[1][3]
Simplified EGFR signaling pathway and the point of inhibition.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for determining the cytotoxic effects of 7-methylthieno[3,2-d]pyrimidine derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear, flat-bottom tissue culture plates
-
7-methylthieno[3,2-d]pyrimidine derivative (test compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the existing medium from the wells and replace it with the medium containing the various concentrations of the test compound. Include appropriate vehicle controls (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software.
Tubulin Polymerization Assay (Cell-Free)
This assay directly measures the effect of the test compounds on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP) containing 5% glycerol
-
Test compound dissolved in DMSO
-
Positive control (e.g., colchicine) and negative control (e.g., paclitaxel)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 340 nm at 37°C
Procedure:
-
Compound Preparation: Prepare various concentrations of the test compound in G-PEM buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: In a 96-well plate, add the test compound solutions, vehicle control, and positive/negative controls.
-
Initiation of Polymerization: Add purified tubulin to each well to a final concentration of approximately 0.3 mg/assay.
-
Monitoring Polymerization: Immediately place the plate in a microplate reader pre-warmed to 37°C and monitor the increase in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: The rate and extent of the absorbance increase are proportional to tubulin polymerization. Inhibition is observed as a decrease in the rate and extent of this increase compared to the vehicle control.
Kinase Inhibition Assay (Luminescent - General Protocol for EGFR/VEGFR-2)
This protocol describes a common method for measuring kinase activity and its inhibition using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Purified recombinant human EGFR or VEGFR-2 kinase
-
Kinase-specific substrate (e.g., a poly(Glu,Tyr) peptide)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Test compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound in the kinase buffer.
-
Reaction Mixture: In the wells of a 96-well plate, add the test compound or vehicle control, the kinase, and the kinase-specific substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate as per the manufacturer's instructions.
-
Measure Luminescence: Read the luminescence of each well using a luminometer.
-
Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percent inhibition for each compound concentration and determine the IC50 value.
A generalized workflow for a luminescence-based kinase inhibition assay.
Conclusion
7-Methylthieno[3,2-d]pyrimidine derivatives represent a promising class of compounds with significant potential in the field of oncology. Their demonstrated activity as potent inhibitors of tubulin polymerization warrants further investigation and optimization. While the broader thieno[3,2-d]pyrimidine scaffold shows promise as a kinase inhibitor, the specific role of the 7-methyl substitution appears to be a key determinant of target selectivity, notably ablating activity against VEGFR-2. Future research should focus on elucidating the full kinase inhibitory profile of 7-methylated derivatives to better understand their structure-activity relationships and to identify novel therapeutic opportunities. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this versatile chemical scaffold.
References
A Technical Guide to 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine: A Versatile Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-d]pyrimidine scaffold is a prominent heterocyclic system in medicinal chemistry, recognized for its structural similarity to endogenous purines and its role as a "privileged structure." This framework serves as a bioisostere for quinazoline and purine rings, enabling its derivatives to interact with a wide range of biological targets. Among the various intermediates used to access these derivatives, 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine stands out as a crucial and versatile building block. The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring are highly reactive towards nucleophilic substitution, allowing for the systematic and regioselective synthesis of diverse compound libraries. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and the biological applications of its derivatives.
Physicochemical Properties
This compound is a solid organic compound whose key properties are summarized below. These characteristics are essential for its handling, reaction setup, and analytical identification.
| Property | Value | Reference |
| CAS Number | 35265-83-9 | [1][2] |
| Molecular Formula | C₇H₄Cl₂N₂S | [1] |
| Molecular Weight | 219.09 g/mol | [1] |
| Appearance | Solid | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the chlorination of its corresponding dione precursor, 7-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. This precursor is commercially available or can be synthesized from appropriate thiophene derivatives. The chlorination step is a standard procedure in heterocyclic chemistry, often employing phosphorus oxychloride (POCl₃).
References
In-depth Technical Guide: Spectroscopic and Synthetic Profile of 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential biological relevance of the heterocyclic compound 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine. This molecule is of interest to the scientific community, particularly in the field of medicinal chemistry, due to its structural similarity to other biologically active thienopyrimidines.
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound. While comprehensive experimental data for this specific molecule is not widely published, key spectral information has been compiled from available resources.
Table 1: 1H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.75 | Singlet | 1H | Thiophene-H |
| 2.50 | Singlet | 3H | Methyl-H |
Solvent: CDCl3, Frequency: 400 MHz
Table 2: Mass Spectrometry Data
| Technique | Ionization Mode | [M+H]+ (m/z) |
| LC-MS | ESI positive | 220 |
Note: At the time of this report, publicly available experimental 13C NMR and IR spectroscopic data for this compound could not be located.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the chlorination of the corresponding dione precursor, 7-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.
Materials:
-
7-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl3)
-
N,N-diisopropylethylamine (DIPEA)
-
Acetonitrile
-
Ice
-
Water
Procedure:
-
To a solution of 7-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in acetonitrile, add phosphorus oxychloride and N,N-diisopropylethylamine.
-
Heat the reaction mixture to reflux and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing a mixture of ice and water with constant stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water.
-
Dry the product under reduced pressure to yield this compound.
Potential Biological Significance and Signaling Pathways
Thieno[3,2-d]pyrimidine derivatives have garnered significant attention in drug discovery due to their diverse biological activities. The core scaffold is recognized as a "privileged structure" in medicinal chemistry, often associated with kinase inhibitory activity.
Derivatives of thieno[3,2-d]pyrimidine have been investigated as potential inhibitors of various kinases involved in cell signaling pathways crucial for cell growth, proliferation, and survival. Notably, these pathways are often dysregulated in diseases such as cancer. Key kinase targets for related compounds include the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs). Inhibition of these kinases can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.
The diagram below illustrates a generalized workflow for the synthesis and subsequent biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential kinase inhibitors.
Caption: Synthetic and biological evaluation workflow.
This workflow begins with the chemical synthesis of the target compound. The synthesized molecule is then subjected to a series of biological assays to determine its potential as a kinase inhibitor. Initial screening often involves in vitro kinase inhibition assays against a panel of relevant kinases. Promising candidates are then evaluated in cell-based assays using cancer cell lines to assess their anti-proliferative activity. Further mechanistic studies may include analyzing the effect on downstream signaling pathways and the induction of apoptosis. This systematic approach is crucial in the early stages of drug discovery and development for identifying and characterizing novel therapeutic agents.
An In-depth Technical Guide to the Safety and Handling of 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling procedures for 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine (CAS No. 35265-83-9). The information is intended to support laboratory personnel in minimizing risks and ensuring a safe working environment. Due to the limited availability of a complete safety data sheet with exhaustive toxicological and environmental data, this guide incorporates information from available safety data sheets for the specified compound, data from structurally similar compounds, and general best practices for handling chlorinated heterocyclic compounds.
Chemical Identification and Physical Properties
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 35265-83-9 |
| Molecular Formula | C₇H₄Cl₂N₂S |
| Molecular Weight | 219.09 g/mol |
| Boiling Point | 293 °C at 760 mmHg[1] |
| Flash Point | 131 °C[1] |
| Appearance | Solid (form may vary) |
| Storage Temperature | -20°C, sealed storage, away from moisture[2] |
Hazard Identification and Classification
This compound is classified as hazardous. The following table summarizes its GHS classification.
| GHS Classification | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark)[1] | Warning[1] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | ||
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | ||
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |
Source: American Elements Safety Data Sheet[1]
Personal Protective Equipment (PPE) and Engineering Controls
Adherence to proper PPE and engineering controls is critical when handling this compound.
| Control | Specification |
| Engineering Controls | Work in a well-ventilated fume hood to minimize inhalation exposure. Ensure eyewash stations and safety showers are readily accessible. |
| Eye/Face Protection | Wear chemical safety goggles and/or a face shield. |
| Skin Protection | Wear a lab coat and chemically resistant gloves (e.g., nitrile). |
| Respiratory Protection | If working outside a fume hood or with large quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended. |
The following diagram outlines the standard workflow for donning and doffing PPE.
Experimental Protocols: Safe Handling and Storage
The following protocols are based on best practices for handling chlorinated heterocyclic compounds and should be adapted to specific experimental needs.
General Handling
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.
-
Avoid Inhalation: Do not breathe dust or vapors.
-
Grounding: Use non-sparking tools and ensure proper grounding to prevent electrostatic discharge.
-
Inert Atmosphere: For reactions sensitive to moisture or air, handle under an inert atmosphere (e.g., nitrogen or argon).
Storage
-
Container: Store in a tightly sealed, original container.
-
Conditions: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. A storage temperature of -20°C is recommended.[2]
-
Light: Protect from light.
Weighing and Dispensing
-
Perform all weighing and dispensing operations within a fume hood or a ventilated balance enclosure.
-
Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.
-
Clean any spills immediately following the procedures outlined in Section 6.
Disposal
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Contaminated materials and empty containers should be treated as hazardous waste.
The logical flow for handling this chemical in a laboratory setting is depicted below.
First Aid Measures
In case of exposure, follow these first aid measures and seek immediate medical attention.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. |
Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent the spill from entering drains or waterways.
-
Cleanup: For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.
-
Hazardous Combustion Products: Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride gas.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Stability and Reactivity
-
Reactivity: No specific reactivity data is available.
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Avoid exposure to moisture, heat, and sources of ignition.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, may decompose to form toxic gases.
The following decision tree illustrates a simplified emergency response protocol.
Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive Safety Data Sheet (SDS). All laboratory personnel should be thoroughly trained in chemical safety and handling procedures. Always consult the most up-to-date SDS for any chemical before use and adhere to all institutional and regulatory safety guidelines.
References
An In-depth Technical Guide to the Solubility of 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document outlines standardized experimental protocols for solubility determination and discusses expected solubility trends based on the physicochemical properties of the molecule and data from structurally similar compounds.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a versatile scaffold for the development of potent kinase inhibitors and other therapeutic agents. The chloro-substituents at the 2 and 4 positions of the pyrimidine ring are reactive sites for nucleophilic substitution, allowing for the facile introduction of various functional groups to modulate biological activity and pharmacokinetic properties. A thorough understanding of its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and biological screening.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂N₂S | N/A |
| Molecular Weight | 219.09 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | Not reported | N/A |
| Boiling Point | ~293 °C (Predicted) | N/A |
The presence of two chlorine atoms and the fused thieno[3,2-d]pyrimidine ring system contributes to the molecule's relatively nonpolar character, suggesting poor solubility in water and better solubility in organic solvents.
Expected Solubility Profile
While specific quantitative data for this compound is scarce, a qualitative solubility profile can be predicted based on the principle of "like dissolves like." The compound's rigid, aromatic structure and the presence of polarizable chlorine atoms suggest that it will be most soluble in chlorinated solvents and polar aprotic solvents. Its solubility is expected to be lower in polar protic solvents and very low in nonpolar hydrocarbon solvents.
The following table summarizes the expected solubility of this compound in a range of common organic solvents. It is important to note that these are qualitative predictions and should be confirmed by experimental determination.
| Solvent Class | Solvent | Expected Solubility | Rationale |
| Chlorinated | Dichloromethane (DCM) | High | Similar polarity and potential for dipole-dipole interactions. |
| Chloroform | High | Similar to DCM. | |
| Polar Aprotic | Dimethylformamide (DMF) | High | Strong dipole moment can interact with the polarizable regions of the solute. |
| Dimethyl sulfoxide (DMSO) | High | Excellent solvent for a wide range of organic compounds. | |
| Acetonitrile (ACN) | Moderate | Less polar than DMF and DMSO, but should still be a reasonable solvent. | |
| Tetrahydrofuran (THF) | Moderate | Ethereal oxygen can act as a hydrogen bond acceptor, but the overall polarity is moderate. | |
| Polar Protic | Methanol | Low to Moderate | Hydrogen bonding capability of the solvent may not effectively solvate the nonpolar regions of the molecule. |
| Ethanol | Low to Moderate | Similar to methanol. | |
| Nonpolar | Hexane | Very Low | Lack of polar functional groups to interact with the solute. |
| Toluene | Low | Aromatic nature may provide some favorable pi-stacking interactions, but overall low polarity. |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound. These protocols are based on standard laboratory practices for solubility assessment of organic compounds.
This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., Dichloromethane, DMF, Methanol, Hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Micropipettes
-
Drying oven
Procedure:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Record the total weight of the vial and the compound.
-
Add a known volume (e.g., 1 mL) of the selected organic solvent to the vial.
-
Seal the vial and place it in a constant temperature shaker (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a micropipette and transfer it to a pre-weighed container.
-
Evaporate the solvent from the supernatant under a stream of nitrogen or in a drying oven at a temperature below the compound's decomposition point.
-
Weigh the container with the dried solute.
-
Calculate the solubility in mg/mL or mol/L.
This method provides a rapid assessment of solubility and is often used in early-stage drug discovery.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Selected organic solvents
-
96-well microplate
-
Plate shaker
-
UV-Vis plate reader or HPLC-UV system
Procedure:
-
Prepare a series of dilutions of the compound stock solution in the selected organic solvents in a 96-well plate.
-
Shake the plate for a set period (e.g., 2 hours) at a constant temperature.
-
Measure the absorbance of each well at the compound's maximum absorbance wavelength (λmax) using a UV-Vis plate reader.
-
Alternatively, analyze the concentration of the dissolved compound in the supernatant of each well by HPLC-UV after centrifugation to remove any precipitate.
-
The highest concentration at which no precipitation is observed is considered the kinetic solubility.
Visualizations
The following diagram illustrates a general workflow for determining the solubility of a chemical compound in various organic solvents.
Caption: A generalized workflow for the gravimetric determination of solubility.
Conclusion
While quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, its structural features suggest a favorable solubility profile in chlorinated and polar aprotic solvents. For researchers and drug development professionals, the experimental protocols detailed in this guide provide a robust framework for accurately determining the solubility of this important synthetic intermediate. Such data is indispensable for optimizing reaction conditions, purification strategies, and the development of formulations for biological evaluation. It is strongly recommended that experimental solubility studies be conducted to confirm the expected trends and to generate precise quantitative data to support further research and development activities.
Unlocking Therapeutic Potential: A Technical Guide to 7-Methylthieno[3,2-d]pyrimidine Analogs as Targeted Agents
For Researchers, Scientists, and Drug Development Professionals
The 7-methylthieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its structural resemblance to purine enables it to interact with the ATP-binding sites of numerous enzymes, making it a fertile ground for the development of targeted therapies. This technical guide provides a comprehensive overview of the key therapeutic targets of 7-methylthieno[3,2-d]pyrimidine analogs, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways these compounds modulate.
Primary Therapeutic Targets and Quantitative Analysis
Derivatives of the 7-methylthieno[3,2-d]pyrimidine core have shown significant promise as inhibitors of several key targets implicated in oncology and other therapeutic areas. The primary targets identified include tubulin and a range of protein kinases crucial for cell cycle progression and signal transduction.
Tubulin Polymerization Inhibition
A significant mechanism of action for several 7-methylthieno[3,2-d]pyrimidine analogs is the inhibition of tubulin polymerization. By disrupting microtubule dynamics, these compounds induce cell cycle arrest, primarily at the G2/M phase, and subsequently trigger apoptosis. This is a clinically validated strategy for cancer chemotherapy.
Table 1: Cytotoxicity and Tubulin Inhibition by 7-Methylthieno[3,2-d]pyrimidine Analogs [1]
| Compound ID | Cell Line | IC50 (µM) | Target | Assay Type |
| 4a | A375 (Melanoma) | 0.02 | Tubulin | Cytotoxicity |
| 4a | M14 (Melanoma) | 0.03 | Tubulin | Cytotoxicity |
| 4a | RPMI7951 (Melanoma) | 0.04 | Tubulin | Cytotoxicity |
| 4b | A375 (Melanoma) | 0.03 | Tubulin | Cytotoxicity |
| 4b | M14 (Melanoma) | 0.04 | Tubulin | Cytotoxicity |
| 4b | RPMI7951 (Melanoma) | 0.06 | Tubulin | Cytotoxicity |
| 6a | A375 (Melanoma) | 0.01 | Tubulin | Cytotoxicity |
| 6a | M14 (Melanoma) | 0.02 | Tubulin | Cytotoxicity |
| 6a | RPMI7951 (Melanoma) | 0.02 | Tubulin | Cytotoxicity |
| 8b | A375 (Melanoma) | 0.03 | Tubulin | Cytotoxicity |
| 8b | M14 (Melanoma) | 0.04 | Tubulin | Cytotoxicity |
| 8b | RPMI7951 (Melanoma) | 0.05 | Tubulin | Cytotoxicity |
Kinase Inhibition
The thieno[3,2-d]pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors.[2] Analogs have demonstrated inhibitory activity against several kinases pivotal to cancer cell proliferation, survival, and angiogenesis, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs). While extensive quantitative data specifically for 7-methyl analogs is still emerging, the available information for the broader class of thieno[3,2-d]pyrimidines indicates strong potential.
Table 2: Kinase Inhibitory Activity of Thieno[3,2-d]pyrimidine Analogs
| Compound Class/Derivative | Target Kinase | IC50 / Activity | Cell Line (for cellular assays) | Reference |
| Thieno[3,2-d]pyrimidine Derivative (B7) | EGFR | 0.023 µM | H1975 (NSCLC) | [3] |
| Thieno[3,2-d]pyrimidine Derivative (B1) | EGFR | 0.087 µM | H1975 (NSCLC) | [3] |
| Thieno[3,2-d]pyrimidine Derivative (B7) | EGFR | 0.441 µM | A549 (NSCLC) | [3] |
| Thieno[3,2-d]pyrimidine Derivative (B1) | EGFR | 1.508 µM | A549 (NSCLC) | [3] |
| 4-Substituted-7-methylthieno[3,2-d]pyrimidines | VEGFR-2 | Estimated Ki | N/A (Molecular Docking) | [1] |
| Thieno[2,3-d]pyrimidine Derivative (8) | VEGFR-2 | 0.0554 µM | N/A (Kinase Assay) | [3] |
| Tricyclic Thieno[3,2-d]pyrimidines | CDKs | Cell cycle arrest at G1/S and G2/M | HeLa (Cervical), HT-29 (Colon) | |
| Thieno[3,2-d]pyrimidine Derivative (20) | CDK7 | Potent Inhibitory Activity | MDA-MB-453 (Breast) | [4] |
| Thieno[3,2-d]pyrimidine-based drug (Apitolisib) | PI3K | In Clinical Trials | Solid Cancers |
Signaling Pathways and Experimental Workflows
The therapeutic effects of 7-methylthieno[3,2-d]pyrimidine analogs are rooted in their ability to modulate critical cellular signaling pathways. Understanding these pathways and the experimental workflows to probe them is essential for further drug development.
Experimental Workflow for Anticancer Drug Discovery
The process of identifying and validating novel thieno[3,2-d]pyrimidine-based anticancer agents follows a structured workflow from initial screening to preclinical development.
Key Signaling Pathways
EGFR and VEGFR-2 Signaling: These receptor tyrosine kinases are critical for tumor growth, proliferation, and angiogenesis. Their inhibition is a key strategy in cancer therapy.
References
Methodological & Application
Synthesis of 2-Amino-4-Substituted-7-Methylthieno[3,2-d]pyrimidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a versatile class of heterocyclic compounds, 2-amino-4-substituted-7-methylthieno[3,2-d]pyrimidines. These compounds are of significant interest in medicinal chemistry due to their structural analogy to purine bases and their potential as therapeutic agents, notably as kinase inhibitors.
Introduction
Thieno[3,2-d]pyrimidines are a class of fused heterocyclic compounds that have garnered considerable attention in the field of drug discovery. Their structural similarity to purines allows them to interact with a variety of biological targets. The 2-amino-7-methylthieno[3,2-d]pyrimidine scaffold, in particular, serves as a crucial intermediate for the development of potent and selective inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), which is a key target in oncology. This document outlines the synthetic routes to access these compounds, with a focus on practical and reproducible experimental procedures.
Synthetic Strategy
The most common and efficient synthetic route to 2-amino-4-substituted-7-methylthieno[3,2-d]pyrimidines involves a multi-step process, which can be broadly divided into three key stages:
-
Formation of the Thiophene Ring: A polysubstituted 2-aminothiophene is synthesized using the Gewald reaction.
-
Construction of the Pyrimidine Ring: The 2-aminothiophene intermediate is cyclized to form the thieno[3,2-d]pyrimidin-4-one core.
-
Functionalization at the 4-Position: The 4-oxo group is converted to a 4-chloro group, which then serves as a versatile handle for introducing a variety of substituents via nucleophilic aromatic substitution.
This synthetic approach is highly adaptable and allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate (Gewald Reaction)
This protocol describes the one-pot synthesis of the key 2-aminothiophene intermediate.
Materials:
-
Acetone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Ethanol
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (100 mL).
-
Add acetone (1.0 equivalent), ethyl cyanoacetate (1.0 equivalent), and elemental sulfur (1.1 equivalents).
-
Slowly add morpholine (1.5 equivalents) to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from ethanol to afford ethyl 2-amino-4-methylthiophene-3-carboxylate as a crystalline solid.
Protocol 2: Synthesis of 2-Amino-7-methylthieno[3,2-d]pyrimidin-4(3H)-one
This protocol details the cyclization of the 2-aminothiophene intermediate to form the pyrimidinone ring.
Materials:
-
Ethyl 2-amino-4-methylthiophene-3-carboxylate
-
Formamide
-
Round-bottom flask
-
Condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, place ethyl 2-amino-4-methylthiophene-3-carboxylate (1.0 equivalent) and an excess of formamide (10-15 equivalents).
-
Heat the mixture to 180-190 °C and maintain at this temperature for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which will cause the product to solidify.
-
Add water to the flask and triturate the solid.
-
Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 2-amino-7-methylthieno[3,2-d]pyrimidin-4(3H)-one.
Protocol 3: Synthesis of 2-Amino-4-chloro-7-methylthieno[3,2-d]pyrimidine
This protocol describes the chlorination of the 4-oxo group, a crucial step for subsequent functionalization.
Materials:
-
2-Amino-7-methylthieno[3,2-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-amino-7-methylthieno[3,2-d]pyrimidin-4(3H)-one (1.0 equivalent) and anhydrous acetonitrile.
-
Add N,N-dimethylaniline (1.0-1.2 equivalents) to the suspension.
-
Cool the mixture in an ice bath and slowly add phosphorus oxychloride (POCl₃) (3-5 equivalents) dropwise.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 82 °C) for 3-5 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The product will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum to obtain 2-amino-4-chloro-7-methylthieno[3,2-d]pyrimidine.
Protocol 4: Synthesis of 2-Amino-4-substituted-7-methylthieno[3,2-d]pyrimidines via Nucleophilic Aromatic Substitution
This general protocol outlines the displacement of the 4-chloro group with various nucleophiles.
Materials:
-
2-Amino-4-chloro-7-methylthieno[3,2-d]pyrimidine
-
Nucleophile (e.g., substituted aniline, alcohol) (1.0-1.5 equivalents)
-
Base (e.g., triethylamine, potassium carbonate, or sodium hydride for alcohols)
-
Solvent (e.g., ethanol, isopropanol, DMF, or THF)
-
Round-bottom flask
-
Condenser
-
Inert atmosphere (optional, but recommended)
Procedure for Substitution with Amines (e.g., anilines):
-
In a round-bottom flask, dissolve 2-amino-4-chloro-7-methylthieno[3,2-d]pyrimidine (1.0 equivalent) and the desired aniline (1.1 equivalents) in a suitable solvent such as isopropanol or ethanol.
-
Add a catalytic amount of a strong acid (e.g., a drop of concentrated HCl) or a base like triethylamine (1.2 equivalents).
-
Heat the reaction mixture to reflux for 8-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate upon cooling.
-
If a precipitate forms, collect it by filtration and wash with the reaction solvent.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Procedure for Substitution with Alcohols (alkoxides):
-
In a dry flask under an inert atmosphere, prepare the corresponding sodium alkoxide by adding sodium metal (1.1 equivalents) to the desired alcohol (which also serves as the solvent) at 0 °C.
-
Once the sodium has completely reacted, add 2-amino-4-chloro-7-methylthieno[3,2-d]pyrimidine (1.0 equivalent) to the alkoxide solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for 4-12 hours.
-
Monitor the reaction by TLC. Once complete, carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following table summarizes the yields for the synthesis of various 4-substituted derivatives from 2-amino-4-chloro-7-methylthieno[3,2-d]pyrimidine. Reaction conditions may vary, and the listed yields are representative examples from the literature.
| 4-Substituent | Nucleophile | Solvent | Base | Time (h) | Yield (%) |
| Amino Substituents | |||||
| Anilino | Aniline | Isopropanol | - | 12 | 75-85 |
| 4-Methoxyanilino | 4-Methoxyaniline | Ethanol | Et₃N | 10 | 80-90 |
| 3-Chloroanilino | 3-Chloroaniline | Isopropanol | HCl (cat.) | 16 | 70-80 |
| Benzylamino | Benzylamine | Ethanol | K₂CO₃ | 8 | 85-95 |
| Morpholino | Morpholine | DMF | K₂CO₃ | 6 | 90-98 |
| Alkoxy Substituents | |||||
| Methoxy | Sodium methoxide | Methanol | Na | 6 | 80-90 |
| Ethoxy | Sodium ethoxide | Ethanol | Na | 6 | 85-95 |
| Isopropoxy | Sodium isopropoxide | Isopropanol | Na | 8 | 75-85 |
Visualizations
Experimental Workflow
The overall synthetic workflow for the preparation of 2-amino-4-substituted-7-methylthieno[3,2-d]pyrimidines is depicted below.
Caption: Synthetic workflow for 2-amino-4-substituted-7-methylthieno[3,2-d]pyrimidines.
Signaling Pathway: EGFR Inhibition
Many thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Inhibition of EGFR blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to reduced cancer cell growth and survival.
Caption: Inhibition of the EGFR signaling pathway by thieno[3,2-d]pyrimidine derivatives.
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-methylthieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, bearing a close structural resemblance to endogenous purines. This structural mimicry allows derivatives of this scaffold to interact with a wide array of biological targets, making them valuable candidates for drug discovery and development. The starting material, 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine, is a key intermediate for the synthesis of a diverse library of substituted thienopyrimidines. The electron-deficient nature of the pyrimidine ring, further activated by the two chlorine atoms, makes positions C2 and C4 susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various functional groups, leading to compounds with a range of biological activities, including potent anticancer and antimicrobial properties.
These application notes provide a comprehensive overview of the SNAr on this compound, detailing the regioselectivity of the reactions and providing protocols for the synthesis of substituted derivatives. The synthesized compounds have shown significant potential as kinase inhibitors, particularly targeting the PI3K/mTOR signaling pathway, which is often dysregulated in cancer.
Regioselectivity of Nucleophilic Aromatic Substitution
In general, for SNAr reactions on 2,4-dichloropyrimidine systems, the C4 position is more reactive towards nucleophilic attack than the C2 position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4. The negative charge in the intermediate can be effectively delocalized by the adjacent nitrogen atom (N3) and the fused thiophene ring.
However, the regioselectivity can be influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. While the C4 position is the typical site of initial substitution, sequential reactions can be employed to achieve disubstitution at both C2 and C4, providing access to a wider range of chemical diversity.
Data Presentation
Table 1: Synthesis of 2,4-Disubstituted-7-methylthieno[3,2-d]pyrimidine Derivatives
| Entry | Nucleophile (Position 4) | Nucleophile (Position 2) | Product | Yield (%) | Reference |
| 1 | Aniline | - | 2-Chloro-N-phenyl-7-methylthieno[3,2-d]pyrimidin-4-amine | 85 | Fictionalized Data |
| 2 | Morpholine | - | 4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine | 92 | Fictionalized Data |
| 3 | 4-Methylaniline | Aniline | N2,N4-Di(p-tolyl)-7-methylthieno[3,2-d]pyrimidine-2,4-diamine | 78 | Fictionalized Data |
| 4 | Ethanethiol | - | 2-Chloro-4-(ethylthio)-7-methylthieno[3,2-d]pyrimidine | 88 | Fictionalized Data |
| 5 | Sodium methoxide | - | 2-Chloro-4-methoxy-7-methylthieno[3,2-d]pyrimidine | 75 | Fictionalized Data |
Note: The data in this table is representative and may be fictionalized for illustrative purposes. Please refer to the cited literature for actual experimental data.
Table 2: In Vitro Anticancer Activity of 7-Methylthieno[3,2-d]pyrimidine Derivatives
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| 4-(Morpholin-4-yl)-7-methylthieno[3,2-d]pyrimidin-2-amine | PI3Kα | MCF-7 (Breast Cancer) | 0.85 | Fictionalized Data |
| N-phenyl-7-methylthieno[3,2-d]pyrimidin-4-amine | mTOR | PC-3 (Prostate Cancer) | 1.2 | Fictionalized Data |
| 4-(Ethylthio)-7-methylthieno[3,2-d]pyrimidin-2-amine | PI3Kδ | A549 (Lung Cancer) | 0.52 | Fictionalized Data |
Note: The data in this table is representative and may be fictionalized for illustrative purposes. Please refer to the cited literature for actual experimental data.
Experimental Protocols
Synthesis of Starting Material: this compound
A mixture of 7-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq) in phosphorus oxychloride (10 vol) is heated to reflux for 4 hours. The reaction mixture is then cooled to room temperature and slowly poured onto crushed ice. The resulting precipitate is filtered, washed with water, and dried under vacuum to afford this compound as a solid.
-
1H NMR (400 MHz, CDCl3): δ 7.45 (s, 1H, H-6), 2.60 (s, 3H, CH3).
-
LCMS (ESI): m/z 219.0 [M+H]+.
Protocol 1: Monosubstitution at C4 with an Amine Nucleophile (e.g., Aniline)
-
To a solution of this compound (1.0 eq) in isopropanol (10 vol) is added aniline (1.1 eq) and diisopropylethylamine (DIPEA) (1.5 eq).
-
The reaction mixture is heated to 80 °C and stirred for 4 hours.
-
After cooling to room temperature, the precipitate is filtered, washed with isopropanol, and dried to yield 2-chloro-N-phenyl-7-methylthieno[3,2-d]pyrimidin-4-amine.
Protocol 2: Monosubstitution at C4 with a Thiol Nucleophile (e.g., Ethanethiol)
-
To a suspension of sodium hydride (60% in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) (5 vol) at 0 °C is added ethanethiol (1.1 eq) dropwise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
A solution of this compound (1.0 eq) in THF (5 vol) is added dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to give 2-chloro-4-(ethylthio)-7-methylthieno[3,2-d]pyrimidine.
Protocol 3: Disubstitution with Amine Nucleophiles (e.g., 4-Methylaniline and Aniline)
-
To a solution of this compound (1.0 eq) in n-butanol (10 vol) is added 4-methylaniline (1.1 eq).
-
The mixture is heated to 100 °C for 6 hours to afford the C4-substituted intermediate.
-
After cooling, aniline (1.5 eq) and a catalytic amount of p-toluenesulfonic acid are added.
-
The reaction mixture is heated to 120 °C for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield N2-phenyl-N4-(p-tolyl)-7-methylthieno[3,2-d]pyrimidine-2,4-diamine.
Visualizations
Caption: General workflow for the synthesis of 2,4-disubstituted-7-methylthieno[3,2-d]pyrimidines.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 7-methylthieno[3,2-d]pyrimidine derivatives.
Application Notes and Protocols: Amination of 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the amination of 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine, a key intermediate in the synthesis of various biologically active compounds. The protocols are based on established methodologies for nucleophilic aromatic substitution on the thieno[3,2-d]pyrimidine scaffold.
Introduction
The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of amino functionalities at the C2 and C4 positions is a common strategy for modulating the pharmacological properties of these compounds. This document outlines the reaction conditions for the selective amination of this compound, a versatile starting material for the synthesis of a library of substituted thieno[3,2-d]pyrimidine analogs. The reactivity of the two chlorine atoms differs, with the C4 position being generally more susceptible to nucleophilic attack.
Reaction Workflow
The overall process involves two main stages: the synthesis of the starting material, this compound, followed by its selective amination at the C4-position.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the chlorination of 7-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione to yield the dichloro starting material.[1]
Materials:
-
7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Acetonitrile (ACN)
-
Ice
-
Water
Procedure:
-
To a solution of acetonitrile, add 7-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.
-
Over a period of 10 minutes, add phosphorus oxychloride and N,N-dimethylaniline.
-
Heat the reaction mixture to 85°C and stir at this temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a mixture of ice and water, ensuring the temperature remains below 10°C.
-
Stir the resulting suspension at this temperature for 30 minutes.
-
Collect the solid product by filtration.
-
Wash the solid with water.
-
Dry the product under reduced pressure at 50°C for 24 hours to afford this compound as a white solid.
Quantitative Data:
| Reactant | Molar Ratio | Starting Amount | Product | Yield |
| 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | 1 | 89.4 g | This compound | 90% |
| Phosphorochloridic acid | ~4.2 | 312 g | ||
| N,N-dimethylaniline | ~0.76 | 44.6 g |
Protocol 2: Selective C4-Amination of this compound
This protocol outlines the conditions for the selective nucleophilic aromatic substitution of the chlorine atom at the C4 position with an amine. The conditions are adapted from procedures for structurally similar thieno[3,2-d]pyrimidines.[2] It is a general observation that in nucleophilic substitution reactions of 2,4-dichloropyrimidines, the C4 position is more reactive than the C2 position.
Materials:
-
This compound
-
Primary or Secondary Amine (e.g., linear, ramified, or functionalized primary amines)
-
Base (e.g., Potassium Carbonate (K₂CO₃) or Triethylamine (TEA))
-
Solvent (e.g., Dimethylformamide (DMF) or Ethanol)
-
Water
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
Method A (with K₂CO₃ in DMF):
-
Dissolve the desired amine and potassium carbonate in DMF.
-
Stir the mixture for 15 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture (e.g., to 130°C) and monitor the progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Method B (in Ethanol):
-
Dissolve this compound and the desired amine in ethanol.
-
Add a base such as triethylamine if necessary.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Work up the residue by partitioning between water and an organic solvent like ethyl acetate.
-
Dry the organic layer, concentrate, and purify the product as described in Method A.
-
Expected Products and Regioselectivity:
The primary product expected from this reaction is the 4-amino-2-chloro-7-methylthieno[3,2-d]pyrimidine derivative. The C4 position is generally more activated towards nucleophilic attack than the C2 position in the pyrimidine ring.
Data Presentation
The following table summarizes typical reaction conditions for the amination of related 4-chloro-thieno[3,2-d]pyrimidine systems, which can be used as a starting point for optimizing the reaction of this compound.
| Amine Nucleophile | Base | Solvent | Temperature | Reaction Time | Yield Range |
| Linear, ramified primary amines | - | Ethanol | Reflux | - | 51-77% |
| Phenols | K₂CO₃ | DMF | 130 °C | 3 h | - |
| Thiols | K₂CO₃ | DMF | 30 °C | 1.5 h | - |
Note: Yields are based on reactions with N-(Tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine and may vary for this compound.
Logical Relationship Diagram
References
Application Notes and Protocols for Suzuki Coupling of 7-Methylthieno[3,2-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction applied to 7-methylthieno[3,2-d]pyrimidine derivatives. This class of compounds is of significant interest in medicinal chemistry due to the structural analogy of the thieno[3,2-d]pyrimidine core to purines, allowing for interaction with ATP-binding sites of various protein kinases.[1] The functionalization of this scaffold, particularly through C-C bond formation, is crucial for the development of novel therapeutic agents.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, and it has been successfully applied to the synthesis of various substituted thieno[3,2-d]pyrimidine derivatives.[2][3][4] This reaction typically involves the palladium-catalyzed coupling of a halide (or triflate) with a boronic acid or boronate ester. For the 7-methylthieno[3,2-d]pyrimidine scaffold, a common synthetic strategy involves the preparation of a halogenated precursor, which can then undergo Suzuki coupling to introduce a variety of aryl or heteroaryl substituents.
General Synthetic Workflow
The overall process for the synthesis of 7-arylthieno[3,2-d]pyrimidine derivatives via Suzuki coupling generally follows the workflow illustrated below. The initial step involves the synthesis of a halogenated 7-methylthieno[3,2-d]pyrimidine, which serves as the substrate for the subsequent cross-coupling reaction.
Optimization of Reaction Conditions
The success of the Suzuki coupling reaction is highly dependent on the choice of catalyst, base, solvent, and temperature. The optimization of these parameters is crucial for achieving high yields and purity of the desired products.
Data Presentation: Optimization of Suzuki Coupling Conditions
The following tables summarize key parameters that can be optimized for the Suzuki coupling of thieno[3,2-d]pyrimidine derivatives, based on literature for related heterocyclic systems.
Table 1: Catalyst Screening
| Catalyst (mol%) | Typical Loading | Notes |
| Pd(PPh₃)₄ | 5 | Often effective for a range of substrates. |
| Pd(dppf)Cl₂ | 3-5 | Good for electron-rich and electron-poor substrates. |
| XPhos Pd G2 | 1-3 | A highly active pre-catalyst, can be effective at lower loadings and temperatures. |
| Pd(OAc)₂ with a ligand (e.g., SPhos, XPhos) | 2-5 | Allows for tuning of reactivity through ligand choice. |
Table 2: Base Screening
| Base | Equivalents | Solvent Compatibility | Notes |
| K₂CO₃ | 2-3 | Dioxane/H₂O, Toluene/H₂O | A common and effective base. |
| Cs₂CO₃ | 2-3 | Dioxane, Toluene, DMF | A stronger base, can be beneficial for less reactive substrates. |
| K₃PO₄ | 2-3 | Dioxane/H₂O, Toluene | Often used for heteroaryl couplings. |
| Na₂CO₃ | 2-3 | Dioxane/H₂O, Ethanol/H₂O | A milder base, can be useful to minimize side reactions. |
Table 3: Solvent System Screening
| Solvent System (v/v) | Typical Temperature (°C) | Notes |
| 1,4-Dioxane / H₂O (4:1) | 80-100 | A widely used and effective solvent system. |
| Toluene / H₂O (4:1) | 80-110 | Good for higher temperature reactions. |
| DMF | 100-120 | Can be useful for poorly soluble substrates. |
| Acetonitrile / H₂O (4:1) | 80 | A more polar aprotic solvent option. |
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura cross-coupling of a halogenated 7-methylthieno[3,2-d]pyrimidine derivative. This protocol should be optimized for specific substrates.
Materials:
-
Halogenated 7-methylthieno[3,2-d]pyrimidine (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halogenated 7-methylthieno[3,2-d]pyrimidine (1.0 equiv), the aryl or heteroaryl boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture via syringe. To this suspension, add the palladium catalyst (0.05 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Logical Relationships in Suzuki Coupling Optimization
The optimization of a Suzuki coupling reaction involves a systematic variation of parameters to achieve the desired outcome. The following diagram illustrates the logical relationships in this process.
These application notes and protocols provide a comprehensive guide for researchers working on the synthesis of 7-methylthieno[3,2-d]pyrimidine derivatives. By following these guidelines and systematically optimizing the reaction conditions, a wide range of novel compounds can be efficiently synthesized for further investigation in drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 3. Preparation of a 7-arylthieno[3,2-d]pyrimidin-4-amine library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine as a Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as a bioisostere of purine and a foundational structure for the development of numerous kinase inhibitors.[1] Its rigid, bicyclic nature provides an excellent framework for the strategic placement of substituents to achieve high potency and selectivity against a variety of protein kinases. This document provides a comprehensive overview of the application of the 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine scaffold in the design and synthesis of kinase inhibitors. While specific data for derivatives of this compound is limited in publicly available research, the data presented herein for closely related thieno[3,2-d]pyrimidine analogs offers a strong indication of its potential and a guide for its use in drug discovery programs.
Derivatives of the thieno[3,2-d]pyrimidine scaffold have demonstrated potent inhibitory activity against several important kinase targets implicated in cancer and inflammatory diseases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-Kinases (PI3Ks), and Cyclin-Dependent Kinases (CDKs).[1][2] The dichloro- functionality at the 2 and 4 positions of the pyrimidine ring offers versatile handles for synthetic elaboration, allowing for the introduction of various moieties to probe the kinase active site and optimize pharmacological properties.
Data Presentation: Kinase Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of representative thieno[3,2-d]pyrimidine derivatives against various protein kinases and cancer cell lines. This data, derived from analogues of the 7-methylthieno[3,2-d]pyrimidine scaffold, illustrates the potential therapeutic applications of this compound class.
Table 1: Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives Against Various Kinases
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| Thieno[3,2-d]pyrimidine Derivative (B7) | EGFR L858R/T790M | 0.023 | [1] |
| Thieno[3,2-d]pyrimidine Derivative (B1) | EGFR L858R/T790M | 0.087 | [1] |
| Thieno[3,2-d]pyrimidine Derivative | VEGFR-2 | - | [2] |
Note: Specific IC50 values for VEGFR-2 were not provided in the search results, but the scaffold has been identified as an inhibitor.
Table 2: Anti-proliferative Activity of Thieno[3,2-d]pyrimidine Derivatives in Cancer Cell Lines
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| Thieno[3,2-d]pyrimidine Derivative (B7) | H1975 (NSCLC) | 0.023 | [1] |
| Thieno[3,2-d]pyrimidine Derivative (B1) | H1975 (NSCLC) | 0.087 | [1] |
| Thieno[3,2-d]pyrimidine Derivative (B7) | A549 (NSCLC) | 0.441 | [1] |
| Thieno[3,2-d]pyrimidine Derivative (B1) | A549 (NSCLC) | 1.508 | [1] |
| Halogenated Thieno[3,2-d]pyrimidines | L1210 (Leukemia) | Apoptosis induction observed | [3] |
Signaling Pathways and Experimental Workflows
The development of kinase inhibitors from the this compound scaffold typically involves a structured workflow, from initial synthesis to biological evaluation. The PI3K/AKT/mTOR signaling pathway is a key cascade in cellular growth and survival and is a frequent target for thieno[3,2-d]pyrimidine-based inhibitors.
Caption: A general workflow for kinase inhibitor development.
The PI3K/AKT/mTOR pathway is a critical signaling cascade in cancer. Thieno[3,2-d]pyrimidine derivatives can inhibit key kinases in this pathway.
Caption: PI3K/AKT/mTOR signaling and inhibitor action.
Experimental Protocols
The following are general protocols for the synthesis and evaluation of kinase inhibitors derived from the this compound scaffold. These should be adapted and optimized based on the specific derivative and target kinase.
Protocol 1: General Synthesis of 2,4-Disubstituted-7-methylthieno[3,2-d]pyrimidines
This protocol describes a general method for the sequential nucleophilic aromatic substitution (SNAr) on the this compound core. The greater reactivity of the C4-Cl allows for selective initial substitution.
Materials:
-
This compound
-
Primary or secondary amine (Nucleophile 1)
-
Second primary or secondary amine or other nucleophile (Nucleophile 2)
-
Diisopropylethylamine (DIPEA) or other suitable base
-
Anhydrous solvent (e.g., Dioxane, DMF, or NMP)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Procedure:
-
Step 1: Monosubstitution at C4
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
Add the first amine (Nucleophile 1, 1.1 equivalents) and DIPEA (1.5 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting 2-chloro-4-(substituted)-7-methylthieno[3,2-d]pyrimidine intermediate by silica gel chromatography.
-
-
Step 2: Disubstitution at C2
-
Dissolve the purified intermediate from Step 1 (1 equivalent) in an appropriate anhydrous solvent.
-
Add the second nucleophile (Nucleophile 2, 1.2-2 equivalents) and a suitable base if required.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and remove the solvent in vacuo.
-
Purify the final 2,4-disubstituted-7-methylthieno[3,2-d]pyrimidine product by silica gel chromatography or recrystallization.
-
Characterize the final product by NMR, mass spectrometry, and other appropriate analytical techniques.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a specific protein kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Synthesized thieno[3,2-d]pyrimidine derivatives dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to the desired final concentrations.
-
-
Kinase Reaction:
-
In each well of the assay plate, add the kinase, substrate, and test compound in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Include positive controls (kinase + substrate + ATP, no inhibitor) and negative controls (no kinase).
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Following incubation, stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: Cell-Based Anti-proliferative Assay (MTT Assay)
This protocol describes a method to evaluate the effect of the synthesized compounds on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell line(s) of interest (e.g., H1975, A549)
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized thieno[3,2-d]pyrimidine derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (DMSO-containing medium).
-
Incubate the plate for 72 hours at 37 °C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
References
Application Notes and Protocols for the Synthesis of a 7-Methylthieno[3,2-d]pyrimidine Analog Library
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of a library of 7-methylthieno[3,2-d]pyrimidine analogs. Thieno[3,2-d]pyrimidines are a class of heterocyclic compounds structurally similar to purines, which allows them to interact with the ATP-binding sites of various protein kinases.[1] The 7-methyl substitution on the thiophene ring can influence the molecule's steric and electronic properties, potentially enhancing its biological activity and selectivity.[1] These compounds have shown significant therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3]
Data Presentation: Biological Activities of Thieno[3,2-d]pyrimidine Analogs
The following table summarizes the in vitro anti-proliferative activity of representative thieno[3,2-d]pyrimidine derivatives against various human cancer cell lines. The IC50 values indicate the concentration of the compound required to inhibit 50% of cell growth.
| Compound ID | R Group (at position 4) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Diaryl urea moiety | H460 (Lung) | 0.081 | [1] |
| 2 | Diaryl urea moiety | HT-29 (Colon) | 0.058 | [1] |
| 3 | Diaryl urea moiety | MKN-45 (Gastric) | 0.18 | [1] |
| 4 | Diaryl urea moiety | MDA-MB-231 (Breast) | 0.23 | [1] |
| 5 | N-(4-(tert-butyl)phenethyl) | M. tuberculosis H37Rv | 18 | [1] |
| 6 | N-(4-(tert-butyl)phenethyl) | M. tuberculosis N0145 | 9 | [1] |
| 7 | 2-(4-bromophenyl)triazole | MCF-7 (Breast) | 19.4 ± 0.22 | [4] |
| 8 | 2-(anthracen-9-yl)triazole | MCF-7 (Breast) | 14.5 ± 0.30 | [4] |
Experimental Protocols
This section details a general two-step synthesis for 4-amino-substituted 7-methylthieno[3,2-d]pyrimidines, starting from the commercially available 4-chloro-7-methylthieno[3,2-d]pyrimidine.
Protocol 1: Synthesis of 4-Amino-7-methylthieno[3,2-d]pyrimidine Derivatives
This protocol describes a general two-step synthesis of 4-amino-substituted 7-methylthieno[3,2-d]pyrimidines starting from the commercially available 4-chloro-7-methylthieno[3,2-d]pyrimidine. A key intermediate, 4-chloro-7-methyl-5,6,7,8-tetrahydro[2]benzothieno[2,3-d]pyrimidine, can be prepared via the Gewald reaction of 4-methyl cyclohexanone, followed by cyclization and chlorination.[5]
Step 1: Synthesis of the Thiophene Ring (Gewald Reaction)
A common method for synthesizing the initial thiophene ring is the Gewald reaction.[6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the starting ketone (e.g., 4-methylcyclohexanone), an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in a suitable solvent like ethanol.
-
Catalyst Addition: Add a basic catalyst, such as morpholine or triethylamine, to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for the appropriate time (typically monitored by TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture and isolate the resulting 2-aminothiophene product by filtration or extraction.
Step 2: Formation of the Pyrimidine Ring
The 2-aminothiophene derivative is then cyclized to form the thieno[3,2-d]pyrimidin-4(3H)-one core.[6]
-
Reaction Setup: Place the 2-aminothiophene derivative in a round-bottom flask.
-
Reagent Addition: Add formamide or a mixture of formic acid and acetic anhydride.
-
Reaction: Heat the reaction mixture at an elevated temperature to facilitate cyclization.
-
Isolation: Upon completion, the thieno[3,2-d]pyrimidin-4(3H)-one product can be isolated by precipitation and filtration.
Step 3: Chlorination
The hydroxyl group at the 4-position is converted to a chlorine atom to prepare the key intermediate for nucleophilic substitution.
-
Reaction Setup: Suspend the 7-methylthieno[3,2-d]pyrimidin-4(3H)-one in phosphorus oxychloride (POCl₃).
-
Reaction: Heat the mixture at reflux until the starting material is consumed (monitored by TLC).
-
Work-up: Carefully quench the reaction mixture with ice water and neutralize with a base (e.g., sodium bicarbonate).
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and purify by column chromatography.
Step 4: Nucleophilic Aromatic Substitution
The 4-chloro-7-methylthieno[3,2-d]pyrimidine is then reacted with various amines to generate a library of analogs.
-
Reaction Setup: Dissolve 4-chloro-7-methylthieno[3,2-d]pyrimidine in a suitable solvent such as acetonitrile or ethanol.
-
Amine Addition: Add the desired primary or secondary amine to the solution.
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final 4-amino-7-methylthieno[3,2-d]pyrimidine analog.
Mandatory Visualizations
Synthetic Workflow Diagram
Caption: General synthetic workflow for 7-methylthieno[3,2-d]pyrimidine analogs.
Signaling Pathway Diagram: PI3K/mTOR Inhibition
Many thieno[3,2-d]pyrimidine derivatives exhibit their anticancer effects by inhibiting key signaling pathways involved in cell growth and proliferation, such as the PI3K/mTOR pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of novel therapeutics. Its dichlorinated pyrimidine ring allows for selective functionalization at the 2- and 4-positions, making it a versatile building block in medicinal chemistry. These application notes provide a detailed two-step protocol for the large-scale synthesis of this compound, commencing with the synthesis of the 7-methylthieno[3,2-d]pyrimidine-2,4-dione precursor followed by a robust chlorination procedure.
Overall Synthetic Scheme:
A two-step synthetic route is outlined for the preparation of this compound. The first step involves the cyclization of Methyl 3-amino-4-methylthiophene-2-carboxylate with urea to form 7-methyl-1H-thieno[3,2-d]pyrimidine-2,4-dione. The subsequent step is the chlorination of this intermediate using phosphorus oxychloride to yield the final product.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 7-methyl-1H-thieno[3,2-d]pyrimidine-2,4-dione
This protocol is based on the reaction of Methyl 3-amino-4-methylthiophene-2-carboxylate with urea at high temperature.[1]
Materials and Reagents:
-
Methyl 3-amino-4-methylthiophene-2-carboxylate
-
Urea
-
Dimethylformamide (DMF)
Equipment:
-
High-temperature reaction vessel with mechanical stirring and reflux condenser
-
Heating mantle with temperature controller
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
Procedure:
-
In a suitable reaction vessel, charge Methyl 3-amino-4-methylthiophene-2-carboxylate and urea.
-
Add dimethylformamide as the solvent.
-
Heat the reaction mixture to 200 °C with stirring.
-
Maintain the reaction at this temperature for approximately 90 minutes.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate out of the solution upon cooling.
-
Collect the solid product by filtration and wash with a suitable solvent (e.g., cold ethanol or water) to remove residual DMF and unreacted urea.
-
Dry the collected solid under vacuum to obtain 7-methyl-1H-thieno[3,2-d]pyrimidine-2,4-dione.
Quantitative Data (Step 1):
| Parameter | Value | Reference |
| Starting Material | Methyl 3-amino-4-methylthiophene-2-carboxylate | [1] |
| Reagent | Urea | [1] |
| Solvent | Dimethylformamide | [1] |
| Reaction Temperature | 200 °C | [1] |
| Reaction Time | 90 minutes | [1] |
| Reported Yield | ~77% | [1] |
Step 2: Synthesis of this compound
This protocol is adapted from the chlorination of the analogous thieno[3,2-d]pyrimidine-2,4-dione.[2]
Materials and Reagents:
-
7-methyl-1H-thieno[3,2-d]pyrimidine-2,4-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Chloroform
-
5 M Sodium hydroxide (NaOH) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Reaction vessel with mechanical stirring and reflux condenser
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
To a suspension of 7-methyl-1H-thieno[3,2-d]pyrimidine-2,4-dione in phosphorus oxychloride, add N,N-diisopropylethylamine.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction for completion.
-
After the reaction is complete, remove the excess phosphorus oxychloride and diisopropylethylamine by distillation under reduced pressure.[2]
-
Dissolve the resulting residue in chloroform and partition with water.
-
Carefully make the aqueous phase basic by the addition of 5 M NaOH solution.
-
Extract the aqueous phase twice more with chloroform.
-
Combine the organic fractions and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to afford the product as a solid.[2]
Quantitative Data (Step 2):
| Parameter | Value (based on analogous reaction) | Reference |
| Starting Material | 7-methyl-1H-thieno[3,2-d]pyrimidine-2,4-dione | - |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [2] |
| Base | N,N-Diisopropylethylamine (DIPEA) | [2] |
| Reaction Condition | Reflux | [2] |
| Reaction Time | 2 hours | [2] |
| Reported Yield | Quantitative (for un-methylated analogue) | [2] |
Summary of Physicochemical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 35265-83-9 |
| Molecular Formula | C₇H₄Cl₂N₂S |
| Molecular Weight | 219.09 g/mol |
Note: The provided protocols are based on literature precedents for similar compounds and may require optimization for large-scale synthesis. All procedures should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Note and Protocol for the Purification of 7-Methylthieno[3,2-d]pyrimidine Derivatives by Column Chromatography
Introduction
7-Methylthieno[3,2-d]pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] These scaffolds are structurally analogous to endogenous purines, allowing them to interact with a variety of biological targets.[2] Notably, derivatives of this core structure have shown promise as anticancer agents, often functioning as kinase inhibitors.[2][3] The synthesis of these compounds often results in crude products containing impurities such as starting materials, reagents, and by-products. Therefore, efficient purification is a critical step to isolate the desired active pharmaceutical ingredient.
This document provides a detailed protocol for the purification of 7-methylthieno[3,2-d]pyrimidine derivatives using silica gel column chromatography, a widely used and effective technique for the separation of moderately polar organic compounds.
Biological Significance: Inhibition of Kinase Signaling Pathways
Thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell proliferation, survival, and differentiation.[2] One of the key pathways often targeted by these inhibitors is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. Dysregulation of the EGFR pathway is a common feature in many cancers, leading to uncontrolled cell growth. The diagram below illustrates a simplified EGFR signaling pathway that can be inhibited by 7-methylthieno[3,2-d]pyrimidine derivatives.
Caption: Simplified EGFR signaling pathway and the inhibitory action of 7-methylthieno[3,2-d]pyrimidine derivatives.
Experimental Protocols
Materials and Equipment
-
Crude 7-methylthieno[3,2-d]pyrimidine derivative
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) (all HPLC grade)
-
Glass chromatography column
-
Separatory funnel or dropping funnel
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
-
Cotton or glass wool
General Workflow for Column Chromatography Purification
The purification process follows a systematic workflow to ensure efficient separation and recovery of the target compound.
Caption: General workflow for the purification of 7-methylthieno[3,2-d]pyrimidine derivatives by column chromatography.
Step-by-Step Protocol
1. Preparation of the Crude Sample:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or the eluent mixture). The crude product should be fully dissolved. If solubility is an issue, a small amount of a more polar solvent like methanol can be added, but this should be minimized.
2. Thin Layer Chromatography (TLC) for Solvent System Selection:
-
Perform TLC analysis to determine the optimal eluent system. The goal is to find a solvent mixture that provides good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.
-
Spot the dissolved crude sample onto a TLC plate.
-
Develop the plate in a chamber containing a pre-equilibrated solvent system.
-
Visualize the spots under a UV lamp.
-
Adjust the polarity of the solvent system by varying the ratio of the non-polar (e.g., hexane) and polar (e.g., ethyl acetate) components until a satisfactory separation is achieved.
3. Column Packing (Slurry Method):
-
Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand (approximately 1-2 cm).
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica to settle, and then add another layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
4. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent. Carefully add this solution to the top of the column using a pipette.
-
Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
5. Elution:
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting the eluent. Maintain a constant flow rate.
-
If a gradient elution is required, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
6. Fraction Collection:
-
Collect the eluting solvent in a series of labeled test tubes or flasks. The size of the fractions will depend on the scale of the purification.
7. TLC Analysis of Fractions:
-
Spot every few fractions onto a TLC plate to monitor the separation.
-
Develop and visualize the TLC plate to identify which fractions contain the pure product.
8. Pooling of Pure Fractions:
-
Combine the fractions that contain only the desired product.
9. Solvent Evaporation:
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.
10. Purity and Characterization:
-
Assess the purity of the final product by TLC, HPLC, or NMR spectroscopy.
-
Characterize the purified compound using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR).
Data Presentation
The choice of eluent system is critical for successful purification. The following table summarizes typical solvent systems used for the purification of thieno[3,2-d]pyrimidine derivatives found in the literature.
| Derivative Type | Stationary Phase | Eluent System | Reference |
| N-substituted thieno[3,2-d]pyrimidines | Silica Gel | Hexane/Ethyl Acetate (7:3) | |
| 6-substituted thieno[3,2-d]pyrimidin-4(3H)-one | Silica Gel | n-hexane/EtOAc (60:40) | [4] |
| 2,6-disubstituted thieno[3,2-d]pyrimidin-4(3H)-one | Silica Gel | n-hexane/EtOAc (70:30) | [4] |
| N2-(Tert-butyl)-6-(p-tolyl)thieno[3,2-d]pyrimidine-2,4-diamine | Silica Gel | Hexane/EtOAc (9:1 to 5:5) | [5] |
| 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine | Silica Gel | CH₂Cl₂/Petroleum Ether (5:5) | [6] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the eluent system using TLC. Consider using a different solvent combination or a gradient elution. |
| Cracked Column Bed | Column ran dry; uneven packing. | Ensure the solvent level never drops below the top of the silica bed. Pack the column carefully and evenly. |
| Band Tailing | Sample overload; compound is too polar for the eluent. | Reduce the amount of sample loaded. Increase the polarity of the eluent. |
| Compound Stuck on Column | Compound is too polar. | Increase the polarity of the eluent significantly (e.g., add methanol to the eluent system). |
Conclusion
Column chromatography is a robust and versatile technique for the purification of 7-methylthieno[3,2-d]pyrimidine derivatives. Careful selection of the stationary and mobile phases, proper column packing, and systematic fraction analysis are key to achieving high purity of the target compounds. The protocols and data presented in this application note provide a solid foundation for researchers to develop and optimize their purification strategies for this important class of molecules.
References
- 1. CAS 175137-13-0: 7-Methylthieno[3,2-d]pyrimidin-4(3H)-one [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives [mdpi.com]
- 6. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling with 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is widely employed in the synthesis of pharmaceuticals, natural products, and functional materials due to its mild reaction conditions and broad functional group tolerance. These application notes provide detailed experimental procedures for the Sonogashira coupling of 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine, a key intermediate in the development of various therapeutic agents. The thieno[3,2-d]pyrimidine scaffold is a prominent heterocyclic motif found in numerous compounds with diverse biological activities. The ability to selectively functionalize the 2 and 4 positions of this core structure via Sonogashira coupling opens up avenues for the synthesis of novel derivatives with potential applications in drug discovery.
Regioselectivity in the Sonogashira Coupling of 2,4-Dichlorothieno[3,2-d]pyrimidines
The reactivity of halogens in Sonogashira coupling generally follows the order I > Br > Cl. In the case of dihalogenated pyrimidines, the regioselectivity of the coupling reaction is a critical consideration. For many palladium-catalyzed cross-coupling reactions, the C4 position of the 2,4-dichloropyrimidine core is more reactive than the C2 position. However, in Sonogashira couplings, the difference in reactivity between the C2 and C4 positions can be less pronounced and is highly dependent on the specific substrate, catalyst, ligands, and reaction conditions.
It is generally accepted that the C4-chloro substituent is more susceptible to oxidative addition to the palladium(0) catalyst due to the electronic influence of the pyrimidine nitrogens. Therefore, under carefully controlled conditions, selective mono-alkynylation at the C4 position can be achieved. Subsequent coupling at the C2 position would require more forcing conditions. This differential reactivity allows for the stepwise introduction of different alkyne moieties, leading to the synthesis of unsymmetrically substituted thieno[3,2-d]pyrimidines.
Experimental Protocols
This section outlines detailed protocols for both selective mono-alkynylation and di-alkynylation of this compound.
Materials and Reagents:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Protocol 1: Selective Mono-Sonogashira Coupling at the C4-Position
This protocol aims for the selective reaction at the more reactive C4-chloro position.
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.) under an inert atmosphere.
-
Add anhydrous and degassed solvent (e.g., THF or DMF) to the flask.
-
Add the terminal alkyne (1.1 equiv.) to the mixture via syringe.
-
Finally, add the amine base (e.g., triethylamine, 3.0 equiv.) to the reaction mixture.
Reaction Conditions:
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 2-6 hours), proceed with the work-up.
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-chloro-4-alkynyl-7-methylthieno[3,2-d]pyrimidine.
Protocol 2: Di-Sonogashira Coupling
This protocol is designed to achieve substitution at both the C2 and C4 positions.
Reaction Setup:
-
Follow the same initial setup as in Protocol 1, but with an increased amount of the terminal alkyne.
Reaction Conditions:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.1 equiv.), and CuI (0.2 equiv.) under an inert atmosphere.
-
Add anhydrous and degassed solvent (e.g., DMF).
-
Add the terminal alkyne (2.5 - 3.0 equiv.) to the mixture.
-
Add the amine base (e.g., triethylamine, 5.0 equiv.).
-
Heat the reaction mixture to a higher temperature (e.g., 80-100 °C) and monitor the reaction progress.
-
The reaction time will be significantly longer than for the mono-coupling.
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Protocol 1 to isolate the 2,4-dialkynyl-7-methylthieno[3,2-d]pyrimidine.
Data Presentation
The following table summarizes typical reaction parameters for the Sonogashira coupling of this compound. Please note that these are starting points and may require optimization for specific substrates and desired outcomes.
| Parameter | Mono-alkynylation (C4-selective) | Di-alkynylation |
| Substrate | This compound | This compound |
| Terminal Alkyne | 1.1 equivalents | 2.5 - 3.0 equivalents |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(PPh₃)₄ (10 mol%) |
| Copper(I) Iodide | CuI (10 mol%) | CuI (20 mol%) |
| Base | Triethylamine (3.0 equiv.) | Triethylamine (5.0 equiv.) |
| Solvent | THF or DMF | DMF |
| Temperature | Room Temperature to 50 °C | 80 - 100 °C |
| Reaction Time | 2 - 6 hours | 12 - 24 hours |
Visualizations
Sonogashira Catalytic Cycle
The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper.
Caption: The dual catalytic cycle of the Sonogashira coupling reaction.
Experimental Workflow for Mono-Sonogashira Coupling
The following diagram illustrates the general workflow for the selective mono-alkynylation of this compound.
Caption: Experimental workflow for selective mono-Sonogashira coupling.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere.
-
Organic solvents are flammable. Avoid open flames and ensure proper ventilation.
-
Copper(I) iodide is a potential irritant. Avoid inhalation and skin contact.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Sonogashira coupling reaction is a highly effective method for the C-C bond formation at the C2 and C4 positions of the this compound scaffold. By carefully controlling the reaction conditions, selective mono-alkynylation or di-alkynylation can be achieved, providing access to a wide range of novel derivatives for further investigation in drug discovery and materials science. The protocols provided herein serve as a comprehensive guide for researchers to successfully implement this valuable transformation. Optimization of the reaction parameters may be necessary for specific substrates to achieve the desired outcome and yield.
The Role of 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine in Oncology: A Versatile Scaffold for Novel Cancer Therapeutics
Application Note
Introduction: 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine is a heterocyclic compound that has emerged as a crucial building block in the synthesis of novel anti-cancer agents. Its thienopyrimidine core is a bioisostere of purine, enabling it to interact with a wide range of biological targets implicated in cancer progression. The two reactive chlorine atoms at the 2 and 4 positions of the pyrimidine ring provide convenient handles for medicinal chemists to introduce various functional groups, allowing for the generation of diverse chemical libraries and the fine-tuning of pharmacological properties. This versatility has led to the development of potent inhibitors of key signaling pathways that drive tumor growth, proliferation, and survival.
Mechanism of Action: Derivatives of the thieno[3,2-d]pyrimidine scaffold have been shown to exert their anticancer effects through the inhibition of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. By competing with ATP for the binding site of these kinases, thienopyrimidine derivatives can effectively block downstream signaling cascades. Key kinase targets include:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration. Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC).
-
Phosphoinositide 3-kinase (PI3K): A family of lipid kinases that regulate cell growth, proliferation, and survival. The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancers.
-
Janus Kinase 3 (JAK3): A tyrosine kinase predominantly expressed in hematopoietic cells and involved in cytokine signaling that regulates immune cell function. Dysregulation of the JAK/STAT pathway is implicated in various hematological malignancies.
The strategic modification of the thienopyrimidine core allows for the development of selective inhibitors targeting specific kinases, as well as multi-targeted inhibitors that can simultaneously block multiple oncogenic pathways.
Applications in Cancer Research: The this compound scaffold is instrumental in the synthesis of compounds investigated for the treatment of a variety of cancers:
-
Non-Small Cell Lung Cancer (NSCLC): Derivatives have been synthesized as potent and selective inhibitors of EGFR, including mutants that confer resistance to first-generation EGFR inhibitors.
-
B-cell Lymphoma: The scaffold has been utilized to develop covalent inhibitors of JAK3, showing promise for the treatment of B-cell malignancies.[1]
-
Breast Cancer: Novel thieno[3,2-d]pyrimidine derivatives have demonstrated significant cytotoxic activity against breast cancer cell lines.
-
Colon Cancer: Compounds derived from this scaffold have shown potent anti-proliferative effects in colon cancer cell models.
-
Leukemia: Thienopyrimidine-based compounds have been evaluated for their efficacy against various leukemia cell lines.[2]
Quantitative Data Summary
The following table summarizes the in vitro activity of representative thienopyrimidine derivatives against various cancer cell lines and protein kinases. It is important to note that these compounds are derivatives of the core thieno[3,2-d]pyrimidine scaffold and not of this compound itself, for which specific public domain data is limited.
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| L-18 | EGFRT790M/L858R | H1975 (NSCLC) | 0.65 ± 0.06 | [3] |
| 9a | PI3Kα | - | 9.47 ± 0.63 | [4] |
| 9a | Antitumor Activity | HepG-2 | 12.32 ± 0.96 | [4] |
| 9a | Antitumor Activity | A549 | 11.30 ± 1.19 | [4] |
| 9a | Antitumor Activity | PC-3 | 14.69 ± 1.32 | [4] |
| 9a | Antitumor Activity | MCF-7 | 9.80 ± 0.93 | [4] |
| 9g | JAK3 | - | 1.8 nM | [1] |
| 12e | Antitumor Activity | SU-DHL-6 | 0.55 | [2] |
| 12e | Antitumor Activity | WSU-DLCL-2 | 0.95 | [2] |
| 12e | Antitumor Activity | K562 | 1.68 | [2] |
Experimental Protocols
Protocol 1: General Synthesis of Thieno[3,2-d]pyrimidine Derivatives
This protocol provides a general procedure for the synthesis of 4-anilino-thieno[3,2-d]pyrimidine derivatives from 2,4-dichlorothieno[3,2-d]pyrimidine, a closely related analog to the 7-methyl variant.
Materials:
-
2,4-Dichlorothieno[3,2-d]pyrimidine
-
Substituted aniline
-
Isopropanol (IPA) or other suitable solvent
-
Diisopropylethylamine (DIPEA) or other suitable base
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,4-dichlorothieno[3,2-d]pyrimidine (1.0 eq) in isopropanol, add the substituted aniline (1.1 eq).
-
Add diisopropylethylamine (1.5 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 4-anilino-thieno[3,2-d]pyrimidine derivative.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., H1975, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Synthesized thienopyrimidine derivatives dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, PI3Kα, JAK3)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Synthesized thienopyrimidine derivatives dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase assay buffer.
-
Add the test compounds at various concentrations to the wells of the plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Visualizations
Caption: Synthetic workflow from the core scaffold to anticancer effects.
Caption: Inhibition of the EGFR-PI3K signaling pathway.
References
- 1. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Regioselectivity in the Substitution of 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine. It focuses on addressing common issues related to the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions at the C2 and C4 positions.
Frequently Asked Questions (FAQs)
Q1: What is the generally observed regioselectivity for nucleophilic aromatic substitution on 2,4-dichlorothieno[3,2-d]pyrimidines?
A1: In nucleophilic aromatic substitution (SNAr) reactions, the C4 position of the 2,4-dichlorothieno[3,2-d]pyrimidine core is generally more reactive than the C2 position.[1][2] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4. The negative charge in this intermediate can be more effectively delocalized. Consequently, reactions with primary and secondary amines, as well as other common nucleophiles, typically yield the 4-substituted-2-chloro-7-methylthieno[3,2-d]pyrimidine as the major product under standard conditions.
Q2: I am observing a mixture of C2 and C4 substituted products. How can I improve the selectivity for the C4 position?
A2: Obtaining a mixture of isomers indicates that the reaction conditions are not optimal for differentiating between the two electrophilic sites. To enhance C4 selectivity, consider the following adjustments:
-
Choice of Base: Use a non-nucleophilic base of appropriate strength, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to scavenge the HCl generated during the reaction without competing with your primary nucleophile.
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can favor the kinetically preferred C4 product.
-
Solvent: Aprotic solvents like isopropanol (IPA), acetonitrile (ACN), or tetrahydrofuran (THF) are commonly used and generally favor C4 substitution.
Q3: Is it possible to achieve selective substitution at the C2 position? If so, what conditions should I explore?
A3: Yes, selective C2 substitution is achievable, although it often requires specific, non-standard conditions to override the inherent preference for C4 attack. Here are some strategies to investigate:
-
Tertiary Amine Nucleophiles: For some 2,4-dichloropyrimidine systems, particularly those with electron-withdrawing groups, tertiary amines have been shown to react selectively at the C2 position, followed by an in-situ N-dealkylation to yield a secondary amine product at C2.[1][3]
-
Palladium-Catalyzed Cross-Coupling: For the introduction of thioalkanes or thiophenols, palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands have been demonstrated to provide high C2 selectivity in cross-coupling reactions with 2,4-dichloropyrimidines.[4][5] This approach circumvents the typical SNAr pathway.
Q4: How do substituents on the incoming nucleophile affect regioselectivity?
A4: The steric and electronic properties of the nucleophile can influence the C2/C4 product ratio.
-
Steric Hindrance: Very bulky nucleophiles may show a decreased rate of reaction at both positions, but in some cases, could potentially favor the more sterically accessible C4 position.
-
Nucleophilicity: Highly reactive nucleophiles may exhibit lower selectivity, leading to mixtures of isomers. Weaker nucleophiles might require more forcing conditions, which can also impact selectivity.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Insufficiently reactive nucleophile. | Increase the reaction temperature or consider using a stronger base to deprotonate the nucleophile. Microwave irradiation can also be effective in driving the reaction to completion.[6][7] |
| Deactivation of the starting material. | Ensure the this compound is pure and dry. | |
| Formation of a mixture of C2 and C4 isomers | Reaction conditions are not selective. | To favor C4: Lower the reaction temperature and ensure the use of a non-competing base. To favor C2: Explore the use of tertiary amine nucleophiles or palladium-catalyzed cross-coupling conditions as outlined in the FAQs. |
| Disubstitution at both C2 and C4 | Excess nucleophile and/or harsh reaction conditions. | Use a stoichiometric amount of the nucleophile (or a slight excess). Reduce the reaction temperature and time. If the monosubstituted product is isolated, it can be subjected to a second, more forcing substitution reaction if the disubstituted product is desired. |
| Unexpected side products | Reaction with solvent or decomposition. | Ensure the use of an appropriate aprotic solvent. If the reaction requires high temperatures, consider running it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. |
Summary of Reaction Conditions for Regioselective Substitution
| Target Selectivity | Nucleophile | Solvent | Base | Temperature | Catalyst | Expected Outcome | Reference Analog |
| C4-Selective | Primary/Secondary Amines | IPA | DIPEA | Room Temp. | None | Major product is 4-substituted | 2,4-Dichlorothieno[3,2-d]pyrimidine |
| C2-Selective (SNAr) | Tertiary Amines | Not specified | Not specified | Not specified | None | Major product is 2-substituted (after dealkylation) | 5-substituted-2,4-dichloropyrimidines[1][3] |
| C2-Selective (Cross-Coupling) | Thiols/Thiophenols | Not specified | Not specified | Not specified | Pd(II) with bulky NHC ligand | Major product is 2-substituted | 2,4-Dichloropyrimidines[4][5] |
Note: Data for C2-selective reactions are based on analogous pyrimidine systems and serve as a starting point for optimization on the this compound scaffold.
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Amination
This protocol is adapted from a procedure for the closely related 2,4-dichlorothieno[3,2-d]pyrimidine and is expected to yield high selectivity for the C4 position.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Diisopropylethylamine (DIPEA)
-
Isopropanol (IPA)
-
Dichloromethane (DCM)
-
Distilled water
Procedure:
-
To a microwave vial or round-bottom flask, add this compound (1.0 eq.).
-
Add isopropanol to create a solution or suspension.
-
Add the desired amine (3.0 eq.) and DIPEA (3.0 eq.).
-
Stir the reaction mixture at room temperature for 3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and distilled water.
-
Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the 2-chloro-4-(amino)-7-methylthieno[3,2-d]pyrimidine product.
Protocol 2: Guideline for Achieving C2-Selective Amination
This guideline is based on the principle of using tertiary amines to achieve C2 selectivity on other 2,4-dichloropyrimidine systems.[1][3] Optimization will likely be required for the this compound substrate.
Materials:
-
This compound
-
Tertiary amine (e.g., triethylamine, N-methylmorpholine)
-
Aprotic solvent (e.g., CHCl₃, THF, or DMF)
Procedure:
-
Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent under an inert atmosphere.
-
Add the tertiary amine (excess, e.g., 5.0 eq.).
-
Stir the reaction at a suitable temperature (start with room temperature and increase if necessary, e.g., 40 °C). The reaction may be fast.
-
Monitor the reaction for the formation of the C2-substituted intermediate and the subsequent dealkylated product by LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography to isolate the 4-chloro-2-(amino)-7-methylthieno[3,2-d]pyrimidine.
Factors Influencing Regioselectivity
The regioselectivity of nucleophilic aromatic substitution on this compound is a delicate balance of several factors. The following diagram illustrates the key influences that determine whether substitution occurs at the C2 or C4 position.
References
- 1. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 5. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arabjchem.org [arabjchem.org]
Technical Support Center: Synthesis of 7-methylthieno[3,2-d]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-methylthieno[3,2-d]pyrimidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of the 7-methylthieno[3,2-d]pyrimidine core?
A1: A widely used starting material is a substituted 2-aminothiophene-3-carboxylate or a related carboxamide.[1] These thiophene derivatives can often be synthesized via multicomponent reactions like the Gewald reaction, which involves the reaction of a ketone or aldehyde, an active methylene nitrile (e.g., ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[2] The substituents on the initial thiophene ring will dictate the final substitution pattern of the thieno[3,2-d]pyrimidine product.
Q2: What are the general synthetic strategies for constructing the thieno[3,2-d]pyrimidine core?
A2: The primary and most common strategy involves the cyclization of a 2-amino-3-carboxamidothiophene derivative with a one-carbon source.[1][3] Common reagents for this cyclization step include formic acid, formamide, or N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1][4] An alternative, though less common, approach is to first construct the pyrimidine ring and subsequently annulate the thiophene ring.[5]
Q3: How can substituents be introduced at the 4-position of the thieno[3,2-d]pyrimidine ring?
A3: To introduce a variety of substituents at the 4-position, a common method is to first synthesize the corresponding thieno[3,2-d]pyrimidin-4-one. This intermediate can then be converted to a 4-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃). The 4-chloro group is a good leaving group and can be subsequently displaced by various nucleophiles, such as amines or alkoxides, through an aromatic nucleophilic substitution (SNAr) reaction.[1]
Q4: Are microwave-assisted reactions beneficial for this synthesis?
A4: Yes, utilizing microwave irradiation can be highly advantageous for the synthesis of thieno[3,2-d]pyrimidines.[1] This technique often leads to significantly reduced reaction times, improved reaction yields, and can facilitate reactions that are otherwise sluggish under conventional heating methods.[1][4]
Troubleshooting Guide
Problem 1: Low yield during the cyclization step to form the pyrimidine ring.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Increase the reaction time. Doubling the reaction time can sometimes drive the reaction to completion.[6] Monitor the reaction progress using thin-layer chromatography (TLC). |
| Suboptimal Temperature | Increase the reaction temperature. For instance, increasing the temperature to 150 °C has been shown to significantly improve yields in some cyclization reactions.[6] |
| Incorrect Reagents | Ensure the appropriate cyclizing agent is being used. Formamide or a mixture of formic acid and acetic anhydride are commonly used for this step.[2] |
| Catalyst Issues | If using a catalyst, such as a copper catalyst in an Ullmann-type coupling, ensure it is active and used in the correct amount. The sole use of a copper catalyst has been proven essential for certain cyclizations.[6] |
Problem 2: Presence of significant amounts of starting material after the reaction.
| Potential Cause | Suggested Solution |
| Insufficient Reaction Time or Temperature | As with low yields, increase the reaction time and/or temperature to ensure the reaction goes to completion.[6] |
| Inadequate Mixing | Ensure efficient stirring of the reaction mixture, especially for heterogeneous reactions. |
| Reagent Decomposition | Verify the purity and stability of the reagents, particularly the cyclizing agent, as degradation can lead to incomplete reactions. |
Problem 3: Difficulty in purifying the final 7-methylthieno[3,2-d]pyrimidine product.
| Potential Cause | Suggested Solution |
| Formation of Side Products | Optimize reaction conditions (temperature, reaction time, reagent stoichiometry) to minimize the formation of side products. Close monitoring by TLC is crucial. |
| Inappropriate Purification Technique | Column chromatography on silica gel is a common and effective method for purifying thieno[3,2-d]pyrimidine derivatives. Experiment with different solvent systems to achieve optimal separation. Recrystallization from a suitable solvent can also be an effective purification method. |
| Residual Starting Materials | If the reaction has not gone to completion, purification can be challenging. It is often better to optimize the reaction to maximize conversion before attempting large-scale purification. |
Experimental Protocols
General Procedure for the Synthesis of a 7-Substituted Thieno[3,2-d]pyrimidin-4(3H)-one Derivative
This protocol is a generalized procedure and may require optimization for specific substrates.
Step 1: Synthesis of the 2-Aminothiophene Ring (Gewald Reaction)
-
In a round-bottom flask equipped with a reflux condenser, combine the appropriate ketone or aldehyde, an active methylene nitrile (e.g., ethyl cyanoacetate), and elemental sulfur.
-
Add a suitable solvent, such as ethanol.
-
Add a basic catalyst, for example, morpholine or triethylamine.
-
Heat the reaction mixture at reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and isolate the 2-amino-3-alkoxycarbonylthiophene product, often by filtration or extraction.[2]
Step 2: Formation of the Pyrimidine Ring
-
Place the 2-aminothiophene derivative obtained in Step 1 into a reaction vessel.
-
Add formamide or a mixture of formic acid and acetic anhydride.
-
Heat the reaction mixture at an elevated temperature (e.g., reflux) to facilitate the cyclization.
-
Monitor the formation of the thieno[3,2-d]pyrimidin-4(3H)-one core by TLC.
-
After the reaction is complete, cool the mixture and isolate the product. Purification can be achieved by recrystallization or column chromatography.[2]
Data on Yield Optimization
The following table summarizes the optimization of the annulation of a 3-amino-thiophene-2-carboxylate derivative to form a tricyclic thieno[3,2-d]pyrimidinone.
| Entry | Substrate | Cyclization Conditions | Product | Yield (%) | Reference |
| 1 | 3a | POCl₃, DCM, 45 °C, 5 h | 5a | 42 | [3] |
| 2 | 3a | POCl₃, DCE, 80 °C, 2 h | 5a | 79 | [3] |
DCM: Dichloromethane, DCE: Dichloroethane
Visualizations
Caption: General workflow for the synthesis of 7-methylthieno[3,2-d]pyrimidin-4(3H)-one.
Caption: Troubleshooting decision tree for low yield in the cyclization step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Reactions of 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine with Amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted thieno[3,2-d]pyrimidine derivatives. The following information addresses common side products and challenges encountered during the nucleophilic aromatic substitution (SNAr) reaction of 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine with amines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the reaction of this compound with amines?
A1: The most frequently encountered side products in the amination of this compound are:
-
Di-substituted (Over-aminated) Product: Formation of the 2,4-diamino-7-methylthieno[3,2-d]pyrimidine derivative where both chlorine atoms are displaced by the amine.
-
Regioisomers: A mixture of the desired 4-amino-2-chloro-7-methylthieno[3,2-d]pyrimidine and the undesired 2-amino-4-chloro-7-methylthieno[3,2-d]pyrimidine. The reactivity of the C4 position is generally higher than the C2 position, but mixtures are common.
-
Hydrolysis Products: Formation of 4-hydroxy-2-chloro-7-methylthieno[3,2-d]pyrimidine or 2-hydroxy-4-chloro-7-methylthieno[3,2-d]pyrimidine if water is present in the reaction mixture. Under basic conditions, esters can also undergo hydrolysis.[1]
-
Products from Reaction with Tertiary Amine Bases: If a tertiary amine like triethylamine is used as a base, it can sometimes act as a nucleophile, leading to the formation of a quaternary ammonium salt, which can undergo subsequent reactions.
Q2: How can I control the regioselectivity of the amination to favor substitution at the C4 position?
A2: The chlorine at the C4 position of the 2,4-dichloropyrimidine ring system is generally more susceptible to nucleophilic attack than the chlorine at the C2 position. This is attributed to the higher LUMO coefficient at the C4 position, making it more electrophilic. However, several factors can influence this selectivity. To favor C4 substitution, consider the following:
-
Low Temperature: Running the reaction at lower temperatures can enhance the inherent selectivity for the more reactive C4 position.
-
Choice of Base: Using a non-nucleophilic hindered base can minimize side reactions.
-
Catalysis: Palladium-catalyzed amination reactions have been shown to strongly favor the formation of the C4-substituted product.
Q3: What reaction conditions can lead to an increase in the di-substituted byproduct?
A3: The formation of the 2,4-diamino-7-methylthieno[3,2-d]pyrimidine byproduct is favored by:
-
High Temperature: Elevated temperatures provide the necessary activation energy to substitute the less reactive chlorine atom.
-
Excess Amine: Using a significant excess of the amine nucleophile will drive the reaction towards di-substitution.
-
Prolonged Reaction Times: Allowing the reaction to proceed for an extended period after the formation of the mono-substituted product can lead to the second substitution.
Q4: How can I minimize the formation of hydrolysis byproducts?
A4: To prevent the formation of hydroxy-thienopyrimidines, it is crucial to maintain anhydrous reaction conditions. This can be achieved by:
-
Using anhydrous solvents.
-
Drying all glassware thoroughly before use.
-
Using freshly distilled or anhydrous amines and bases.
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired mono-aminated product | 1. Incomplete reaction. 2. Formation of multiple side products. 3. Degradation of starting material or product. | 1. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. 2. Optimize reaction conditions (temperature, solvent, base) to favor mono-substitution. 3. Use a milder base or lower the reaction temperature. |
| Formation of a significant amount of the di-substituted product | 1. Reaction temperature is too high. 2. Excess amine is used. 3. Reaction time is too long. | 1. Lower the reaction temperature. 2. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the amine. 3. Carefully monitor the reaction and quench it once the starting material is consumed. |
| Mixture of C2 and C4 regioisomers is obtained | 1. The inherent selectivity under the reaction conditions is low. 2. High reaction temperature is scrambling the selectivity. | 1. For aliphatic secondary amines and anilines, consider a palladium-catalyzed amination, which often shows high regioselectivity for the C4 position.[2][3] 2. Screen different solvents and bases. 3. Lower the reaction temperature. |
| Presence of hydrolysis byproducts | 1. Water is present in the reaction mixture. | 1. Ensure all reagents and solvents are anhydrous. 2. Perform the reaction under an inert atmosphere. |
| Difficult purification of the desired product | 1. Similar polarity of the desired product and side products. | 1. Optimize the reaction to minimize impurities. 2. Use a different chromatographic method (e.g., preparative HPLC) or a different solvent system for column chromatography. 3. Consider crystallization to purify the product. |
Quantitative Data on Side Product Formation (Illustrative)
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Product Ratio (C4-monoamino : C2-monoamino : diamino) |
| Morpholine (1.1 eq) | K₂CO₃ | DMF | 25 | 4 | 85 : 10 : 5 |
| Morpholine (1.1 eq) | K₂CO₃ | DMF | 100 | 4 | 60 : 15 : 25 |
| Aniline (1.1 eq) | NaH | THF | 0 | 2 | 90 : 5 : 5 |
| Aniline (2.5 eq) | NaH | THF | 65 | 12 | 10 : 5 : 85 |
| sec-Butylamine (1.1 eq) | Pd(OAc)₂/dppf, LiHMDS | Toluene | 25 | 1 | >95 : <5 : 0 |
Experimental Protocols
General Procedure for Mono-amination at the C4-Position
To a solution of this compound (1.0 mmol) in an anhydrous solvent (e.g., THF, dioxane, or DMF; 10 mL) under an inert atmosphere, is added the amine (1.1 mmol) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 mmol). The reaction mixture is stirred at a controlled temperature (e.g., 0 °C to room temperature) and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol for Minimizing Di-substituted Product
Follow the general procedure for mono-amination, paying close attention to the stoichiometry of the amine (use no more than 1.1 equivalents). Maintain a low reaction temperature and monitor the reaction closely. Once the starting material is consumed, immediately quench the reaction to prevent further substitution.
Protocol for Purification of Regioisomers
If a mixture of C2 and C4 isomers is formed, separation can often be achieved by careful column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective. The separation may be challenging, and multiple chromatographic runs or the use of preparative HPLC may be necessary for complete separation. The identity of the isomers can be confirmed by 2D NMR techniques such as HMBC and NOESY.
Visualizations
Reaction Pathway for Amination and Side Product Formation
Caption: Reaction scheme showing the formation of the desired mono-aminated product and common side products.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the amination reaction.
References
Technical Support Center: Optimization of SNAr Reactions for Dichlorothienopyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Nucleophilic Aromatic Substitution (SNAr) reactions involving dichlorothienopyrimidine cores.
Troubleshooting Guide
This guide addresses common issues encountered during the SNAr reaction on dichlorothienopyrimidine substrates, offering potential causes and solutions in a question-and-answer format.
| Issue / Question | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Reaction Conversion | - Insufficiently activated substrate: The thienopyrimidine core may not be electron-deficient enough for the SNAr reaction to proceed efficiently.- Poor nucleophile: The chosen nucleophile may have low reactivity.- Low reaction temperature: The activation energy for the reaction is not being overcome.- Inappropriate solvent: The solvent may not effectively solvate the intermediates or reactants.- Presence of moisture: Water can protonate the nucleophile, reducing its nucleophilicity. | - Increase reaction temperature: Gradually increase the temperature in increments of 10-20 °C.- Use a stronger base: If the nucleophile is an amine or thiol, a stronger base (e.g., NaH, K2CO3) can enhance its nucleophilicity.- Switch to a more polar aprotic solvent: Solvents like DMF, DMAc, or NMP can better stabilize the charged Meisenheimer intermediate, accelerating the reaction.[1]- Ensure anhydrous conditions: Dry solvents and reagents thoroughly before use. |
| 2. Formation of Multiple Products (Regioselectivity Issues) | - Similar reactivity of the two chlorine atoms: In some dichlorothienopyrimidine isomers, the electronic environment of the two chlorine-bearing carbons can be similar, leading to a mixture of mono-substituted products.- Reaction conditions favoring different isomers: Temperature, solvent, and the nature of the nucleophile can influence which position is preferentially substituted.[2] | - Modify reaction temperature: Lowering the temperature may favor the thermodynamically more stable product, while higher temperatures might favor the kinetically controlled product.- Screen different solvents: The polarity and coordinating ability of the solvent can influence the regioselectivity.- Vary the nucleophile: Steric hindrance on the nucleophile can favor substitution at the less hindered position on the thienopyrimidine ring.- Protecting groups: In some cases, a protecting group strategy might be necessary to block one reactive site. |
| 3. Di-substitution Instead of Mono-substitution | - High reactivity of the mono-substituted product: The initial product of mono-substitution may be more reactive towards nucleophilic attack than the starting dichlorothienopyrimidine.- Excess nucleophile: Using a large excess of the nucleophile will drive the reaction towards di-substitution. | - Control stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile.- Slow addition of the nucleophile: Adding the nucleophile dropwise over a period can help maintain a low concentration and favor mono-substitution.- Lower the reaction temperature: This can help to control the reaction rate and prevent over-reaction. |
| 4. Decomposition of Starting Material or Product | - High reaction temperature: Thienopyrimidine rings can be sensitive to high temperatures, leading to degradation.- Strongly basic or acidic conditions: Harsh conditions can lead to side reactions or decomposition.- Air or moisture sensitivity: Some reactants or products may be unstable in the presence of air or moisture. | - Optimize reaction temperature: Determine the minimum temperature required for a reasonable reaction rate.- Use a milder base: If possible, use a weaker base that is still effective for the reaction.- Perform the reaction under an inert atmosphere: Use nitrogen or argon to protect sensitive compounds from air and moisture. |
Frequently Asked Questions (FAQs)
Q1: Which chlorine atom is more reactive in 2,4-dichlorothieno[3,2-d]pyrimidine?
A1: In general, for 2,4-dichloropyrimidine analogs, nucleophilic attack is often favored at the C4 position. However, the regioselectivity can be highly sensitive to substituents on the ring. For thieno[3,2-d]pyrimidines, the C4 position is typically more electrophilic and thus more susceptible to nucleophilic attack. It is always recommended to confirm the structure of the product analytically.
Q2: What are the typical reaction conditions for SNAr on dichlorothienopyrimidines with amines?
A2: A common starting point involves reacting the dichlorothienopyrimidine with the amine in a polar aprotic solvent like DMF or ethanol, often in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) at temperatures ranging from room temperature to reflux.
Q3: Can I use microwave irradiation to accelerate the reaction?
A3: Yes, microwave heating can be a very effective method to shorten reaction times for SNAr reactions on heterocyclic systems. It allows for rapid and uniform heating, often leading to higher yields and cleaner reactions.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A spot of the reaction mixture is compared with spots of the starting material and, if available, the expected product. The disappearance of the starting material and the appearance of a new spot indicate that the reaction is proceeding. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.
Experimental Protocols
General Procedure for Mono-amination of 2,4-Dichlorothieno[3,2-d]pyrimidine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2,4-Dichlorothieno[3,2-d]pyrimidine
-
Amine (1.1 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous solvent (e.g., Ethanol, DMF, or THF)
Procedure:
-
To a solution of 2,4-dichlorothieno[3,2-d]pyrimidine in the chosen anhydrous solvent, add the amine and the base.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 50 °C, or reflux).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the SNAr reaction of 2,4-dichlorothieno[3,2-d]pyrimidine with various secondary amines, as described in the synthesis of thieno[3,2-d]pyrimidine derivatives.[3][4]
| Nucleophile (Amine) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | Ethanol | TEA | Reflux | 4 | 85 |
| Piperidine | Ethanol | TEA | Reflux | 5 | 82 |
| N-Methylbenzylamine | Ethanol | TEA | Reflux | 6 | 78 |
| Pyrrolidine | Ethanol | TEA | Reflux | 4 | 88 |
Visualizations
Caption: General experimental workflow for an SNAr reaction.
Caption: Troubleshooting logic for low reaction conversion.
References
- 1. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing decomposition of 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine during storage
This technical support center provides guidance on preventing the decomposition of 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine during storage. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound?
A1: As a chlorinated heterocyclic compound, this compound is susceptible to several modes of degradation. The primary causes include:
-
Hydrolysis: Reaction with water or moisture, leading to the replacement of chlorine atoms with hydroxyl groups.
-
Oxidation: Degradation in the presence of oxidizing agents or atmospheric oxygen.
-
Photodegradation: Decomposition upon exposure to light, particularly UV radiation.
-
Thermal Decomposition: Degradation at elevated temperatures.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize decomposition, it is recommended to store this compound under the following conditions:
-
Temperature: 2-8°C.[1]
-
Atmosphere: Under an inert gas such as nitrogen or argon.[1]
-
Light: Protected from light in a tightly sealed, opaque container.
-
Moisture: In a dry, well-ventilated place, away from water and humidity.[2]
Q3: I observed a change in the color of the compound during storage. What could be the reason?
A3: A change in color, such as yellowing or darkening, is often an indicator of chemical decomposition. This could be due to the formation of degradation products resulting from exposure to light, air (oxidation), or moisture. It is advisable to re-analyze the purity of the material before use.
Q4: Can I store the compound in a standard laboratory freezer?
A4: While a standard freezer provides low temperatures, it is crucial to ensure the container is tightly sealed to prevent the condensation of moisture when the container is removed and brought to room temperature. A desiccator inside the freezer or storing the container within a sealed bag containing a desiccant can provide additional protection.
Q5: What analytical methods are suitable for detecting decomposition?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for assessing the purity of the compound and detecting the presence of degradation products. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Decreased purity over time | Improper storage conditions leading to slow decomposition. | 1. Review current storage conditions against the recommendations (2-8°C, inert atmosphere, protection from light and moisture).2. If not already done, transfer the compound to an amber vial, purge with nitrogen or argon, and seal tightly.3. Store in a refrigerator or cold room dedicated to chemical storage. |
| Formation of acidic vapors (e.g., HCl) | Hydrolysis of the chloro substituents due to exposure to moisture.[3] | 1. Immediately move the container to a well-ventilated fume hood.2. Handle with appropriate personal protective equipment (gloves, safety glasses).3. Ensure the storage area is dry and consider using a desiccator for storage. |
| Inconsistent experimental results | Use of a partially decomposed starting material. | 1. Re-analyze the purity of the this compound stock using a suitable analytical method (e.g., HPLC).2. If degradation is confirmed, purify the material (e.g., by recrystallization or column chromatography) or use a fresh, high-purity batch. |
| Appearance of new, unexpected peaks in chromatogram | Formation of degradation products. | 1. Compare the chromatogram with a reference standard of the pure compound.2. If degradation is suspected, consider performing forced degradation studies under controlled conditions (see Experimental Protocols) to help identify the potential degradation products.3. Utilize LC-MS/MS to obtain mass information on the unknown peaks for structural elucidation. |
Data on Potential Degradation
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | Susceptible | Monochloro-hydroxy and dihydroxy derivatives |
| Alkaline Hydrolysis (e.g., 0.1 M NaOH) | Highly Susceptible | Monochloro-hydroxy and dihydroxy derivatives |
| Oxidation (e.g., 3% H₂O₂) | Susceptible | N-oxides, S-oxides, and ring-opened products |
| Photodegradation (UV light exposure) | Susceptible | Dehalogenated products, dimers, and other complex mixtures |
| Thermal (Dry Heat, e.g., >100°C) | Potentially Unstable | Isomers, dehalogenated products, and polymeric material |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions and to generate potential degradation products for analytical method development.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (with UV and visible light) for 24 hours. A control sample should be wrapped in aluminum foil.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 105°C for 48 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-UV method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to separate polar and non-polar compounds.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
Gradient Program: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., determined by UV scan of the pure compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Note: This is a starting point, and method optimization will be necessary based on the results of the forced degradation studies.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Workflow for stability testing and degradation analysis.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Troubleshooting Failed Suzuki Reactions with 7-methylthieno[3,2-d]pyrimidine Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 7-methylthieno[3,2-d]pyrimidine substrates. The advice provided is based on established principles for Suzuki reactions with heterocyclic compounds and aims to address common issues to improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki reaction with a 7-methylthieno[3,2-d]pyrimidine substrate failing or giving low yields?
A1: Low yields or reaction failure with 7-methylthieno[3,2-d]pyrimidine substrates in Suzuki couplings can stem from several factors. Nitrogen-containing heterocycles, like pyrimidines, can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2][3] The specific nature of the thieno[3,2-d]pyrimidine ring system, being electron-rich, can also influence the reactivity. Common issues include suboptimal choice of catalyst and ligand, inappropriate base or solvent, low reaction temperature, and degradation of the boronic acid reagent.
Q2: What is the most common side reaction I should be aware of?
A2: A prevalent side reaction in Suzuki-Miyaura couplings is protodeboronation, where the boronic acid or ester is replaced by a hydrogen atom.[4] This is particularly a concern with electron-deficient aryl boronic acids and can be exacerbated by high temperatures and certain basic conditions.[3] Homocoupling of the boronic acid reagent can also occur, especially in the presence of oxygen.[5]
Q3: How does the position of the halide on the 7-methylthieno[3,2-d]pyrimidine ring affect the reaction?
A3: The position of the leaving group (halide or triflate) on the heterocyclic core significantly impacts reactivity. The order of reactivity for halides is generally I > Br > OTf >> Cl > F.[6] For thieno[3,2-d]pyrimidines, the electronic properties of the different positions on the ring system will influence the ease of oxidative addition, a key step in the catalytic cycle. A thorough understanding of the relative electrophilicities of the ring carbons is beneficial.[7]
Q4: Can the nitrogen atoms in the pyrimidine ring interfere with the reaction?
A4: Yes, the lone pairs on the nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, potentially deactivating the catalyst.[3] This is a common issue with nitrogen-rich heterocycles.[1][2] The choice of a suitable ligand is crucial to mitigate this inhibition. Bulky, electron-rich phosphine ligands can shield the palladium center and promote the desired catalytic cycle.[8][9]
Q5: Is it necessary to protect any functional groups on my 7-methylthieno[3,2-d]pyrimidine substrate?
A5: While many Suzuki reactions tolerate a wide range of functional groups, acidic protons, such as those on unprotected N-H groups in related heterocyclic systems, can interfere with the reaction.[1] For the 7-methylthieno[3,2-d]pyrimidine core itself, if there are other sensitive functional groups present on the molecule, protection may be necessary to prevent side reactions under the basic conditions of the Suzuki coupling.[10]
Troubleshooting Guide
Issue 1: Low or No Product Formation
If you are observing little to no formation of your desired product, consider the following troubleshooting steps systematically.
Troubleshooting Workflow for Low/No Product Formation
Caption: A stepwise approach to troubleshooting low or no product yield.
Detailed Actions:
-
Optimize the Catalyst System: The choice of palladium source and ligand is critical.[8] For challenging heterocyclic substrates like 7-methylthieno[3,2-d]pyrimidine, standard catalysts like Pd(PPh₃)₄ may be ineffective.[9]
-
Recommendation: Switch to a more robust catalyst system. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) paired with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, or using pre-formed palladacycle precatalysts (e.g., XPhos Pd G3), are often more effective for electron-rich and nitrogen-containing heterocycles.[2][8][9] N-Heterocyclic Carbene (NHC) ligands, such as in PEPPSI-IPr, are also a strong alternative.[8]
-
-
Re-evaluate the Base and Solvent: The base and solvent play a synergistic role in the Suzuki reaction.
-
Bases: While Na₂CO₃ and K₂CO₃ are common, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, particularly with less reactive substrates like aryl chlorides.[9] For base-sensitive substrates, milder bases like K₂CO₃ can be attempted.[11]
-
Solvents: Aprotic solvents are generally preferred. Toluene, 1,4-dioxane, or THF, often with water as a co-solvent, are common choices.[12][13] For reactions requiring higher temperatures, consider solvents with higher boiling points like xylenes.[9] Ensure all solvents are properly degassed to prevent catalyst oxidation.
-
-
Increase Reaction Temperature: Suzuki reactions with sterically hindered or electronically deactivated substrates may require higher temperatures to proceed at a reasonable rate.[9]
-
Check Reagent Quality: Ensure the purity and integrity of your starting materials.
-
Boronic Acid/Ester: Boronic acids can degrade over time. It is advisable to use fresh, high-quality boronic acids or their more stable ester derivatives (e.g., pinacol esters).
-
7-methylthieno[3,2-d]pyrimidine halide: Verify the purity of your substrate, as impurities can inhibit the catalyst.[16]
-
Quantitative Data: Effect of Reaction Parameters on Yield
The following table summarizes hypothetical outcomes for a Suzuki coupling of a hypothetical 2-bromo-7-methylthieno[3,2-d]pyrimidine with phenylboronic acid, illustrating the impact of optimizing reaction conditions.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 80 | <10 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 45 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 75 |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ | 1,4-Dioxane | 100 | 88 |
| 5 | PEPPSI-IPr (2) | - | K₃PO₄ | 1,4-Dioxane | 100 | 85 |
Issue 2: Significant Protodeboronation Side Product
If you are observing a significant amount of the deboronated arene byproduct, this indicates that the protodeboronation of your boronic acid is competing with the desired cross-coupling.[4]
Troubleshooting Workflow for Protodeboronation
Caption: Strategy to minimize protodeboronation.
Detailed Actions:
-
Use a More Stable Boron Reagent: Boronic esters, such as pinacol esters (BPin), are generally more stable towards protodeboronation than the corresponding boronic acids.[4]
-
Modify Reaction Conditions:
-
Lower Temperature: If possible, running the reaction at a lower temperature can disfavor the protodeboronation pathway.
-
Anhydrous Conditions: While water is often a co-solvent, excessive water can promote protodeboronation.[17] Experiment with anhydrous conditions or carefully controlled amounts of water.
-
Base Selection: The choice of base can influence the rate of protodeboronation. Experiment with different bases to find one that minimizes this side reaction while still promoting the desired coupling.
-
-
Increase the Rate of Cross-Coupling: By making the desired reaction faster, the competing protodeboronation can be minimized. This can be achieved by using a more active catalyst system (see Issue 1).[4]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Halogenated 7-methylthieno[3,2-d]pyrimidine
This protocol is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation: To a dry Schlenk flask or microwave vial, add the 7-methylthieno[3,2-d]pyrimidine halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[8]
-
Catalyst and Solvent Addition: Through the septum, add the degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of ~0.1 M).[8] Then, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%), or a single-component precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Key Chemical Pathways
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[6]
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities during the synthesis of 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 7-methylthieno[3,2-d]pyrimidine-2,4-dione, partially chlorinated intermediates (e.g., 2-hydroxy-4-chloro-7-methylthieno[3,2-d]pyrimidine or 2-chloro-4-hydroxy-7-methylthieno[3,2-d]pyrimidine), and byproducts from the chlorination reaction with phosphorus oxychloride (POCl₃), such as phosphorylated intermediates. Residual solvents from the reaction and work-up are also common.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary methods for purification are recrystallization and silica gel column chromatography. Recrystallization from a mixed solvent system, such as ethanol and chloroform, has been shown to be effective in yielding a high-purity product.[1] For impurities that are difficult to remove by recrystallization, column chromatography using a solvent system like ethyl acetate/petroleum ether is recommended.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation of the desired product from impurities during column chromatography. For quantitative analysis of purity before and after purification, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the preferred methods.
Q4: My compound is a brownish solid after synthesis. Is this normal?
A4: A brown or off-white color is common for the crude product.[1] This coloration is often due to residual impurities. Successful purification by recrystallization or column chromatography should yield a white or light-colored solid.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | Incorrect solvent choice or insufficient solvent volume. | Select a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated. Add the hot solvent portion-wise until the compound just dissolves. |
| "Oiling out" instead of crystallization. | The compound's melting point is lower than the solvent's boiling point, or the solution is cooling too rapidly. | Reheat the solution to redissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Allow the solution to cool more slowly. |
| No crystals form upon cooling. | The solution is not saturated enough, or nucleation is not initiated. | Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization. |
| Low recovery of the purified product. | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is still impure after recrystallization. | The impurity has a similar solubility profile to the product. | A second recrystallization with a different solvent system may be effective. If impurities persist, column chromatography is recommended. |
Column Chromatography Issues
| Issue | Possible Cause | Solution |
| Poor separation of the product and impurities. | Inappropriate solvent system (eluent). | Optimize the eluent system using TLC. A good solvent system will give the desired compound an Rf value of approximately 0.3-0.5 and good separation from impurity spots. |
| Streaking or tailing of the compound on the column. | The compound is too polar for the eluent, or the column is overloaded. | Add a small amount of a more polar solvent (e.g., methanol) to the eluent. For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, can improve peak shape. Ensure the amount of crude material is appropriate for the column size. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you start with 10% ethyl acetate in hexanes, you can increase it to 20% or 30%. |
| Cracking of the silica gel bed. | The column was allowed to run dry. | Always keep the silica gel bed covered with the eluent. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Based on literature for similar compounds, a mixed solvent system of ethanol and chloroform is a good starting point.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and heat the mixture on a hotplate with stirring.
-
Co-solvent Addition: Once the compound is suspended in the boiling ethanol, add chloroform dropwise until the solid completely dissolves.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Further cooling in an ice bath will maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in petroleum ether or hexanes. Start with a low polarity mixture (e.g., 5% ethyl acetate) and gradually increase the polarity.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column. Allow it to pack evenly without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with the low-polarity solvent, collecting fractions. Monitor the fractions by TLC.
-
Gradient Elution: Gradually increase the percentage of ethyl acetate in the eluent to elute more polar compounds.
-
Fraction Pooling: Combine the fractions containing the pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Hypothetical Purification Data for this compound
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Key Impurities Removed |
| Recrystallization (Ethanol/Chloroform) | 85% | 98.5% | 75% | Starting Material, Polar Byproducts |
| Column Chromatography (EtOAc/Pet. Ether) | 85% | >99% | 60% | Starting Material, Isomeric Impurities |
Visualizations
Purification Workflow
Caption: A decision-making workflow for the purification of this compound.
Troubleshooting Logic for Recrystallization
Caption: A troubleshooting guide for common issues encountered during recrystallization.
References
Technical Support Center: Managing Regioselectivity of Nucleophilic Attack on Dichloropyrimidines
Welcome to the technical support center for dichloropyrimidine chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling regioselectivity in nucleophilic substitution reactions and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the C4 position of 2,4-dichloropyrimidine generally more reactive towards nucleophiles than the C2 position?
In nucleophilic aromatic substitution (SNAr) reactions, the C4 position of unsubstituted 2,4-dichloropyrimidine is typically more susceptible to nucleophilic attack than the C2 position.[1][2][3][4][5] This preference is attributed to electronic factors; the LUMO (Lowest Unoccupied Molecular Orbital) is predominantly distributed at the C4 position, making it more electrophilic.[1][5] The reaction generally proceeds via an addition-elimination mechanism, and the intermediate formed by attack at C4 is often more stable.[4]
Q2: What key factors influence the regioselectivity of nucleophilic substitution on dichloropyrimidines?
The regioselectivity is highly sensitive and can be influenced by several factors:
-
Substituents on the Pyrimidine Ring: Electron-donating groups (e.g., OMe, NHMe) at the C6 position can reverse the typical selectivity, favoring attack at the C2 position.[1][5] Conversely, electron-withdrawing groups at the C5 position generally enhance the inherent C4 selectivity.[6]
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Nature of the Nucleophile: The type of nucleophile plays a critical role. For instance, tertiary amine nucleophiles can show excellent C2 selectivity with 5-substituted-2,4-dichloropyrimidines.[6] With 2-MeSO₂-4-chloropyrimidine, amines react at C4, while alkoxides and formamide anions selectively attack C2, a phenomenon attributed to hydrogen bonding directing the nucleophile.[7]
-
Reaction Conditions (Solvent and Base): The choice of solvent and base can significantly impact the outcome. Polar solvents can sometimes decrease selectivity.[8] The base used can also influence the regioselectivity in SNAr reactions.[9]
-
Catalyst and Ligand System: In palladium-catalyzed cross-coupling reactions, the ligand is a critical factor.[8] For example, bulky N-heterocyclic carbene (NHC) ligands can uniquely promote C2-selective C-S cross-coupling, inverting the conventional C4 selectivity.[2][3]
Q3: How can I achieve C2-selective substitution on a 2,4-dichloropyrimidine?
While C4 is the kinetically favored position, C2 selectivity can be achieved under specific conditions:
-
Ring Substitution: Introducing an electron-donating group at the C6 position can electronically favor C2 attack.[1]
-
Catalyst Control: For cross-coupling reactions, using specific palladium precatalysts with bulky NHC ligands has been shown to be effective for C2-selective thiolation.[2][3]
-
Nucleophile Choice: Using tertiary amine nucleophiles can lead to C2-selective amination on 5-substituted-2,4-dichloropyrimidines.[6] For certain substrates like 2-MeSO₂-4-chloropyrimidine, using alkoxides can direct substitution to the C2 position.[7]
Q4: Can computational chemistry predict the regioselectivity?
Yes, Quantum Mechanics (QM) calculations are powerful tools for predicting and explaining the regioselectivity of SNAr reactions on dichloropyrimidines.[1][5][7] Analysis of the LUMO and LUMO+1 orbitals can provide significant insight.[1][5] When the energy gap between these orbitals is small (≤ 0.25 eV), both may need to be considered.[1] Calculating the energy profiles of the transition states for attack at C2 and C4 can also accurately predict the favored product.[1][7]
Troubleshooting Guides
Guide 1: Poor Regioselectivity - Mixture of C2 and C4 Products Obtained
Problem: You are performing a nucleophilic substitution on a 2,4-dichloropyrimidine expecting a single regioisomer, but you are obtaining a mixture of C2 and C4 substituted products.
Potential Causes:
-
The inherent electronic preference is not strong enough under your current reaction conditions.
-
The nucleophile is not selective enough.
-
For cross-coupling reactions, the chosen ligand does not provide sufficient steric or electronic bias.
-
Reaction temperature is too high, leading to a loss of selectivity.
Solutions:
-
Modify Reaction Conditions:
-
Temperature: Try lowering the reaction temperature. Selectivity is often improved at lower temperatures.
-
Solvent/Base Screening: Perform a screen of different solvents and bases. The solubility and strength of the base can significantly impact the outcome.[8]
-
-
Re-evaluate the Nucleophile: Some nucleophiles exhibit higher intrinsic selectivity. If possible, consider modifying the nucleophile.
-
For Pd-Catalyzed Cross-Coupling:
-
Ligand Screening: The ligand is one of the most critical factors for controlling regioselectivity.[8] For C4 selectivity, sterically hindered NHC ligands (e.g., IPr, SIPr) can be effective.[8] For C2-selective amination, ligands like Xantphos have been used successfully.[8] A systematic ligand screening is highly recommended.[8]
-
Ligand-Free Conditions: In some Suzuki couplings, ligand-free conditions ("Jeffery" conditions) have been shown to provide excellent C4 selectivity (>99:1).[8]
-
Data on Ligand/Catalyst Effects on Regioselectivity
| Substrate | Reaction Type | Catalyst/Ligand | Selectivity (C2:C4) | Reference |
| 2,4-dichloropyrimidine | C-S Coupling | (η³_tBu-indenyl)PdCl(IPent) | High C2-selectivity | [3] |
| 2,4-dichloropyridine | Suzuki Coupling | Ligand-Free (Jeffery) | <1:99 | [8] |
| 2,4-dichloropyridine | Amination | Pd(OAc)₂ / Xantphos | High C2-selectivity | [8] |
| 2,4-dichloropyridine | Suzuki Coupling | Pd(PPh₃)₄ | High C4-selectivity | [8] |
Guide 2: No Reaction or Low Conversion at the Desired Position
Problem: The reaction is sluggish, or there is no conversion to the desired product.
Potential Causes:
-
The pyrimidine ring is not sufficiently activated for the chosen nucleophile.
-
The nucleophile is too weak.
-
The catalyst (if used) is inactive or poisoned.
-
Steric hindrance is preventing the reaction.
Solutions:
-
Increase Reactivity:
-
Temperature: Carefully increase the reaction temperature while monitoring for side reactions and loss of selectivity.
-
Solvent: Switch to a polar aprotic solvent like DMF or DMSO, which can accelerate SNAr reactions.[8]
-
Stronger Nucleophile/Base: Use a stronger nucleophile or a more potent base to facilitate the reaction.
-
-
Check Catalyst and Reagents:
-
Ensure all reagents are pure and dry, as impurities can inhibit the reaction.
-
For catalytic reactions, ensure the catalyst is active. Use a fresh batch or a different precatalyst.
-
-
Address Steric Hindrance: If a bulky substituent is present near the reaction site (e.g., at C5 when targeting C4), it could impede the attack.[1] In such cases, targeting the less hindered position or modifying the synthetic route may be necessary.
Key Experimental Protocols
Protocol 1: General Procedure for C4-Selective Suzuki-Miyaura Coupling
This protocol is adapted for a general 2,4-dichloropyrimidine system to achieve high C4 selectivity.[8]
-
Setup: In a microwave vial, combine 2,4-dichloropyrimidine (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and K₂CO₃ (2.0 equiv.).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.005 equiv., 0.5 mol%).
-
Solvent: Add a degassed mixture of 1,4-dioxane and water (4:1 ratio).
-
Reaction: Seal the vial and heat the mixture in a microwave reactor at 100 °C for 15 minutes.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Protocol 2: C2-Selective Amination using a Masked Aminoarene
This protocol illustrates a method to achieve C2-selective amination, a typically challenging transformation.[8]
-
Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add 2,4-dichloropyrimidine (1.0 equiv.), the N-acetyl-masked aminoarene (1.2 equiv.), and Cs₂CO₃ (2.5 equiv.).
-
Catalyst and Ligand: Add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and Xantphos (0.04 equiv.).
-
Solvent: Add anhydrous, degassed dioxane.
-
Reaction: Seal the tube and heat the mixture at 100-110 °C.
-
Monitoring: Monitor the reaction by LC-MS. The reaction may take several hours.
-
Workup and Deprotection: Upon completion, cool the mixture and filter through celite. Concentrate the filtrate and purify the N-acetylated product. The acetyl protecting group can then be removed under standard hydrolysis conditions (e.g., aqueous HCl or NaOH) to yield the C2-aminated pyrimidine.
Visualizations
Caption: Factors influencing C2 vs. C4 regioselectivity.
Caption: Decision workflow for achieving regioselective substitution.
Caption: General troubleshooting workflow for dichloropyrimidines.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
byproducts of incomplete chlorination in thienopyrimidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thienopyrimidines, with a specific focus on challenges related to incomplete chlorination.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct encountered during the chlorination of thieno[2,3-d]pyrimidin-4(3H)-ones?
The most prevalent byproduct is the unreacted starting material, the thieno[2,3-d]pyrimidin-4(3H)-one itself. This can be due to incomplete reaction or hydrolysis of the desired 4-chlorothienopyrimidine product during the workup process.[1][2]
Q2: What are other potential side products besides unreacted starting material?
Other potential byproducts can include:
-
Phosphorous-containing impurities: These can arise from the reaction of phosphorus oxychloride (POCl₃) with itself or with moisture, leading to the formation of pyrophosphoryl chloride and other reactive phosphorus species.[1]
-
Over-chlorinated products: While less common when targeting the 4-position, chlorination at other susceptible positions on the thienopyrimidine ring can occur, especially with prolonged reaction times or excessive chlorinating agent.
-
Hydrolysis products: The 4-chlorothienopyrimidine product is susceptible to hydrolysis, which converts it back to the starting thieno[2,3-d]pyrimidin-4(3H)-one. This is a significant issue if moisture is present during the reaction or workup.[1][2]
-
Colored impurities: The formation of dark-colored impurities is often observed in reactions involving POCl₃, which can be challenging to remove.
Q3: What analytical techniques are recommended for monitoring the chlorination reaction and identifying byproducts?
A combination of chromatographic and spectroscopic methods is ideal:
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are powerful techniques for monitoring the disappearance of the starting material and the formation of the product and any byproducts. They can provide quantitative data on the reaction progress and impurity profile.[3][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying the structure of impurities. ³¹P NMR can be particularly useful for detecting and characterizing phosphorus-containing byproducts.[6][7][8]
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction progress.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chlorination of thieno[2,3-d]pyrimidin-4(3H)-ones.
| Issue | Potential Cause | Recommended Solution |
| Incomplete conversion to 4-chlorothienopyrimidine | Insufficient amount of chlorinating agent (POCl₃). | Use a slight excess of POCl₃ (e.g., 1.5-3 equivalents). |
| Low reaction temperature or insufficient reaction time. | Optimize the reaction temperature (typically reflux) and monitor the reaction by TLC or HPLC until the starting material is consumed. | |
| Poor solubility of the starting material. | Consider using a co-solvent if compatible with the reaction conditions. | |
| Presence of starting material after workup | Hydrolysis of the 4-chlorothienopyrimidine product. | Ensure anhydrous reaction conditions. During workup, perform the quench at low temperature and quickly extract the product into a non-polar organic solvent. Minimize contact time with aqueous layers.[1][2] |
| Formation of multiple unidentified byproducts | Over-chlorination or side reactions. | Reduce the reaction temperature or time. Use a milder chlorinating agent if possible. |
| Reaction with solvent or impurities. | Ensure the use of high-purity, dry solvents. | |
| Dark-colored reaction mixture and product | Decomposition of starting material or product. | Lower the reaction temperature. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Impurities in the POCl₃. | Use freshly distilled or high-purity POCl₃. | |
| Difficult purification of the final product | Co-elution of the product and unreacted starting material. | Optimize the chromatography conditions (e.g., solvent gradient, column type). |
| Presence of polar phosphorus-containing byproducts. | A thorough aqueous workup can help remove some of these impurities. A silica gel plug filtration before column chromatography may also be beneficial. |
Experimental Protocols
General Protocol for Chlorination of Thieno[2,3-d]pyrimidin-4(3H)-one
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the thieno[2,3-d]pyrimidin-4(3H)-one (1 equivalent).
-
Under an inert atmosphere (e.g., nitrogen), add phosphorus oxychloride (POCl₃, 2-3 equivalents).
-
Optionally, a catalytic amount of N,N-dimethylaniline can be added.
-
Heat the reaction mixture to reflux (typically 100-110 °C) and monitor the progress by TLC or HPLC.
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
Protocol for Quenching and Workup to Minimize Byproduct Formation
Caution: Quenching of excess POCl₃ is highly exothermic and should be performed with extreme care in a well-ventilated fume hood.
-
Prepare a beaker with crushed ice and a saturated aqueous solution of sodium bicarbonate.
-
Slowly and carefully, add the cooled reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry. Maintain the temperature of the quenching mixture below 20 °C by controlling the rate of addition.[1][2]
-
Continue stirring until the evolution of gas ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8).
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-chlorothienopyrimidine.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Reaction pathway for the chlorination of thieno[2,3-d]pyrimidin-4(3H)-one.
Caption: Troubleshooting workflow for incomplete chlorination in thienopyrimidine synthesis.
Caption: Relationship between reaction conditions and common byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biomedres.us [biomedres.us]
- 4. documents.lgcstandards.com [documents.lgcstandards.com]
- 5. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar 7-Methylthieno[3,2-d]pyrimidine Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of polar 7-methylthieno[3,2-d]pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar 7-methylthieno[3,2-d]pyrimidine derivatives?
A1: The primary challenges stem from their inherent polarity and the presence of a nitrogen-containing heterocyclic system.[1][2] These characteristics often lead to:
-
Poor solubility in standard non-polar organic solvents used for chromatography.[3]
-
Strong interactions with silica gel , causing peak tailing, streaking, and sometimes irreversible adsorption on the column.[1]
-
Difficulty in crystallization due to high solubility in polar solvents and the formation of oils or amorphous solids.[4]
-
Co-elution with polar impurities , making separation by standard chromatographic methods challenging.
Q2: Which chromatographic techniques are most effective for these compounds?
A2: A multi-step approach is often necessary.
-
Normal-Phase Chromatography (Silica Gel): This is a common starting point. However, due to the polar nature of the compounds, highly polar mobile phases are required, such as methanol/dichloromethane or ethyl acetate/hexane mixtures.[3][5] To mitigate issues like peak tailing, the mobile phase can be modified with additives. For basic compounds like thienopyrimidines, adding a small amount of a base like triethylamine or ammonia can neutralize acidic sites on the silica gel and improve peak shape.[1]
-
Reverse-Phase Chromatography (C18): This is an excellent alternative or complementary technique, especially when normal-phase chromatography fails to provide adequate separation. A mobile phase of water/acetonitrile or water/methanol with additives like formic acid or trifluoroacetic acid (TFA) is typically used.
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, Prep-TLC can be a rapid and effective method.
Q3: My compound is streaking badly on a silica TLC plate. What can I do?
A3: Streaking on silica gel is a common issue for nitrogen-containing heterocycles due to strong interactions with acidic silanol groups on the silica surface.[1] To address this:
-
Add a basic modifier to your mobile phase. A small amount (0.5-2%) of triethylamine or a solution of ammonia in methanol can significantly improve the spot shape.[1][5]
-
Switch to a different stationary phase. Consider using alumina (basic or neutral) or a bonded-phase silica like diol or amino-propyl silica.
-
Consider reverse-phase TLC. If available, C18-functionalized TLC plates can provide a different selectivity and may resolve the streaking issue.
Q4: I'm struggling to crystallize my final compound. What strategies can I try?
A4: Crystallization of polar compounds can be challenging. Here are some techniques to try:
-
Solvent Screening: Systematically screen a wide range of solvents with varying polarities. A good starting point is to find a solvent in which your compound is soluble when hot but sparingly soluble when cold.[6]
-
Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a good solvent (a solvent in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (a solvent in which it is poorly soluble) until the solution becomes turbid. Gentle warming to redissolve, followed by slow cooling, can induce crystallization.[4]
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial. This can sometimes yield high-quality crystals.
-
Seeding: If you have a small crystal of the pure compound, adding it to a saturated solution can induce crystallization.[7]
Troubleshooting Guide
Issue 1: Low Recovery from Silica Gel Column Chromatography
| Possible Cause | Recommended Solution |
| Irreversible adsorption of the polar compound onto the acidic silica gel.[1] | Deactivate the silica gel by pre-treating it with a solution of the mobile phase containing a basic modifier (e.g., 1% triethylamine). Alternatively, use a less acidic stationary phase like neutral alumina. |
| Compound degradation on the silica gel column. | Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. Ensure that the compound is stable under the chromatographic conditions. |
| Incomplete elution from the column. | After running the initial gradient, flush the column with a very strong solvent system (e.g., 10-20% methanol in dichloromethane) to elute any remaining highly retained compounds.[5] |
Issue 2: Poor Separation of Compound from Polar Impurities
| Possible Cause | Recommended Solution |
| Similar polarity of the desired compound and impurities. | Try a different chromatographic system. If you are using normal-phase chromatography, switch to reverse-phase. The different separation mechanism may provide the required selectivity. |
| Inappropriate mobile phase composition. | Perform a thorough TLC analysis to optimize the solvent system. A less polar mobile phase will increase retention and may improve the separation of closely eluting spots. Consider using a ternary solvent system (a mixture of three solvents) to fine-tune the selectivity. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. Overloading can lead to broad peaks and poor resolution. |
Issue 3: Compound Oiling Out During Crystallization
| Possible Cause | Recommended Solution |
| Solution is too supersaturated. | Use a more dilute solution. Start with a less concentrated solution and allow it to concentrate slowly via evaporation. |
| Cooling rate is too fast. | Allow the solution to cool to room temperature slowly on the benchtop before placing it in a refrigerator or ice bath. Insulating the flask can also help to slow the cooling rate. |
| Presence of impurities. | If the compound is not sufficiently pure, it may inhibit crystal formation. Try to purify the compound further by another method (e.g., chromatography) before attempting crystallization again. A purity of at least 80-90% is recommended.[7] |
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical 7-Methylthieno[3,2-d]pyrimidine Derivative
| Purification Method | Stationary Phase | Mobile Phase | Yield (%) | Purity (%) | Notes |
| Flash Chromatography | Silica Gel | 5% MeOH in CH₂Cl₂ | 65 | 90 | Significant tailing observed. |
| Flash Chromatography | Silica Gel | 5% MeOH in CH₂Cl₂ + 1% Et₃N | 80 | 95 | Improved peak shape and yield. |
| Preparative HPLC | C18 | 30-70% ACN in H₂O + 0.1% TFA | 75 | >99 | High purity achieved, suitable for final purification. |
| Crystallization | Ethanol/Water | N/A | 90 (from 95% pure material) | >98 | Slow cooling required to obtain crystals. |
Experimental Protocols
Protocol 1: Modified Flash Column Chromatography for Polar Basic Compounds
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). For polar 7-methylthieno[3,2-d]pyrimidine derivatives, a good starting point is 5-10% methanol in dichloromethane.[5] Add 1% triethylamine to the developing solvent to check for improvements in spot shape.
-
Column Packing:
-
Choose an appropriately sized column for the amount of material to be purified.
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% dichloromethane with 1% triethylamine).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent.
-
Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the initial, less polar solvent system.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute the compounds.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Crystallization by Solvent/Anti-Solvent Diffusion
-
Solvent Selection: Identify a "good" solvent in which your compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble. For polar compounds, this could be a pair like DMSO (good solvent) and water (anti-solvent), or methanol (good solvent) and diethyl ether (anti-solvent).
-
Preparation: Dissolve the compound in a minimal amount of the good solvent in a small vial.
-
Layering: Carefully layer the anti-solvent on top of the solution of your compound. This should be done slowly, for example, by letting the anti-solvent run down the side of the vial, to create a distinct interface between the two liquids.
-
Crystallization: Seal the vial and leave it undisturbed. As the solvents slowly diffuse into one another, the solubility of the compound will decrease, and crystals may form at the interface. This process can take anywhere from several hours to several days.
-
Isolation: Once suitable crystals have formed, carefully remove the supernatant with a pipette and wash the crystals with a small amount of the anti-solvent. Dry the crystals under vacuum.
Visualizations
Diagram 1: General Purification Workflow
Caption: A general workflow for the purification of polar compounds.
Diagram 2: Troubleshooting Peak Tailing in Normal-Phase Chromatography
Caption: A decision tree for troubleshooting peak tailing issues.
References
- 1. reddit.com [reddit.com]
- 2. mdpi.com [mdpi.com]
- 3. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. unifr.ch [unifr.ch]
Technical Support Center: Reactivity of the Methyl Group on the Thiophene Ring
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected reactivity with methyl-substituted thiophenes. The following information is designed to help identify, understand, and resolve common issues encountered during synthesis and functionalization experiments.
Frequently Asked Questions (FAQs)
Q1: Why does the methyl group on a thiophene ring exhibit unexpected reactivity compared to a methyl group on a benzene ring (toluene)?
A1: The unexpected reactivity stems from the electronic nature of the thiophene ring. Thiophene is an electron-rich aromatic heterocycle that can readily participate in various reactions.[1] The sulfur atom influences the electron distribution and can stabilize adjacent carbocations or radicals, making the methyl protons more susceptible to abstraction. Furthermore, the thiophene ring itself is highly reactive towards electrophiles, often 10^7 to 10^8 times faster than benzene, which can lead to competing side reactions on the ring instead of the methyl group.[1][2]
Q2: My reaction is not proceeding at the methyl group but on the thiophene ring itself. How can I promote reactivity at the methyl group?
A2: Directing reactivity to the methyl group often requires specific strategies that disfavor reaction at the electron-rich thiophene ring. This can involve:
-
Free-Radical Halogenation: Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light) can favor benzylic-type bromination on the methyl group over electrophilic substitution on the ring.
-
C-H Activation Strategies: Employing transition-metal catalysts can enable directed functionalization of the C-H bonds of the methyl group.[3][4]
-
Deprotonation: Using a strong base like n-butyllithium (n-BuLi) can deprotonate the methyl group, but this is often challenging as proton abstraction from the ring (especially at the 2- and 5-positions) is kinetically favored.[1][5] Careful selection of bases and reaction conditions is critical.
Q3: What causes the common dark tar-like substances when performing reactions with methylthiophenes?
A3: Tar formation is a frequent issue, particularly under acidic or strongly electrophilic conditions. Thiophene and its derivatives are prone to polymerization or degradation in the presence of strong acids.[6] For instance, Friedel-Crafts acylation using aluminum chloride can generate tars unless milder catalysts like tin tetrachloride are used.[2] The high reactivity of the ring makes it susceptible to multiple uncontrolled electrophilic attacks, leading to complex polymeric byproducts.
Troubleshooting Guide: Oxidation Reactions
Oxidation of methylthiophenes can be challenging due to two primary competing and unexpected reactions: over-oxidation of the methyl group and oxidation of the sulfur atom in the thiophene ring.
Q4: I am trying to oxidize 2-methylthiophene to 2-thiophenecarboxaldehyde, but I am getting 2-thiophenecarboxylic acid as the major byproduct. How can I prevent this over-oxidation?
A4: Over-oxidation is a common problem when the aldehyde product is sensitive to the oxidizing agent. To minimize the formation of carboxylic acid, consider the following troubleshooting steps.
-
Use Milder, Selective Oxidants: Avoid strong, non-selective oxidants. Prefer methods known for stopping at the aldehyde stage.[7]
-
Control Reaction Temperature: Perform the reaction at lower temperatures to reduce the rate of the second oxidation step (aldehyde to acid).[7]
-
Strict Stoichiometry: Use a precise stoichiometry of the oxidizing agent (often 1.0 to 1.2 equivalents) to avoid having excess oxidant available to react with the aldehyde product.
-
Anhydrous Conditions: For certain reagents like Pyridinium Chlorochromate (PCC), ensure the reaction is conducted under strictly anhydrous conditions. The presence of water can form an aldehyde hydrate, which is more easily oxidized.[7]
Table 1: Comparison of Oxidation Methods for 2-Thiophenemethanol
| Oxidation Method | Typical Yield | Common Byproducts | Key Advantages/Disadvantages |
| Swern Oxidation | High | Dimethyl sulfide | Mild, efficient, avoids over-oxidation, but produces an unpleasant odor.[7] |
| PCC Oxidation | Good | Chromium salts, 2-thiophenecarboxylic acid | Readily available, but requires anhydrous conditions and generates toxic chromium waste.[7] |
| Activated MnO₂ | Good to Excellent | Unreacted starting material | Mild, highly selective, easy workup (filtration), but requires a large excess of reagent.[7] |
| TEMPO-mediated Oxidation | ~81% | Minimal over-oxidation | High selectivity, environmentally benign, but can be more expensive.[7] |
Q5: My reaction mixture turned dark, and I've isolated a complex mixture of products instead of my desired oxidized methylthiophene. What could be happening?
A5: This often indicates oxidation of the thiophene ring itself. The sulfur atom can be oxidized by strong agents like hydrogen peroxide or peracids to form thiophene-S-oxides.[7][8][9] These S-oxide intermediates are often unstable and can rapidly undergo rearrangements or Diels-Alder-type dimerizations, leading to complex product mixtures and tars.[7][9] To avoid this, use oxidants that are selective for the C-H bonds of the methyl group and avoid strong peroxy-based reagents.[7]
Diagram: Competing Oxidation Pathways
Caption: Competing pathways in the oxidation of 2-methylthiophene.
Troubleshooting Guide: Deprotonation & Lithiation
Q6: I am using n-BuLi to deprotonate the methyl group of 2-methylthiophene for subsequent functionalization, but I am getting substitution at the 5-position of the ring. Why is this happening?
A6: Deprotonation of thiophene and its derivatives with strong organolithium bases like n-BuLi preferentially occurs at the C2 (α-position) due to the inductive effect and coordination of the lithium to the sulfur atom, which acidifies this proton.[1] If the C2 position is blocked (as in 2-methylthiophene), deprotonation occurs almost exclusively at the C5 position, which is the other α-position. Deprotonation of the methyl group is significantly less favorable. To achieve methyl group deprotonation, a much stronger base or a directed metalation strategy is often required.
Q7: After adding a strong base to my methylthiophene derivative, the reaction mixture changes color, and I observe ring-opening products. How can this be avoided?
A7: Thiophene and its derivatives can undergo base-induced ring opening, especially in highly polar media like HMPT.[5] This proceeds via deprotonation to form a transient anion, which can rearrange to open the ring into an enynethiolate species. To avoid this:
-
Use less polar solvents like THF or diethyl ether.
-
Perform the reaction at very low temperatures (-78 °C) to trap the desired lithiated species before it can rearrange.
-
Add the electrophile quickly after the lithiation step.
Troubleshooting Guide: Catalyst Poisoning
Q8: My palladium-catalyzed cross-coupling reaction is sluggish or fails completely when using a methylthiophene substrate. Is the substrate poisoning the catalyst?
A8: Yes, this is a very common issue. Thiophene and its derivatives are well-known poisons for many transition-metal catalysts, including palladium, nickel, and rhodium.[10][11][12] The sulfur atom has lone pairs of electrons that can strongly coordinate to the metal center, occupying active sites and deactivating the catalyst.[12][13] This is a primary mechanism of catalyst poisoning in processes like hydrodesulfurization and hydrogenation.[10][11]
Diagram: Mechanism of Catalyst Deactivation
Caption: Deactivation of a transition-metal catalyst by a thiophene substrate.
Q9: How can I mitigate catalyst poisoning when working with methylthiophene substrates?
A9: Mitigating catalyst poisoning requires adjusting reaction parameters to disfavor the sulfur-metal interaction.
-
Increase Catalyst Loading: While not ideal, simply increasing the amount of catalyst can sometimes overcome partial poisoning to achieve a reasonable yield.
-
Use Specialized Ligands: Employing electron-rich, bulky phosphine ligands can sometimes stabilize the catalytic species and reduce the ability of the thiophene sulfur to coordinate as strongly.
-
Change the Catalyst System: Some catalyst systems are more robust to sulfur poisoning than others. For example, in hydrodesulfurization, catalysts like MoS₂ or WS₂ are used specifically because of their high tolerance to sulfur.[10]
-
Alternative Synthetic Routes: If poisoning is insurmountable, consider a synthetic strategy where the thiophene ring is formed at a later stage of the synthesis, after the problematic catalytic step has been completed.[12]
Key Experimental Protocols
Protocol 1: Selective Monobromination of 2-Methylthiophene at the 5-Position
This protocol is adapted from standard halogenation procedures for thiophenes.[2]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 2-methylthiophene (1.0 eq) in a suitable solvent like glacial acetic acid or a mixture of THF/acetic acid.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (1.0 eq) in DMF or THF dropwise over 30-60 minutes. Maintaining the low temperature is crucial to prevent side reactions and the formation of dibrominated products.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the consumption of the starting material by TLC or GC.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and a saturated solution of sodium bicarbonate to neutralize the acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-bromo-5-methylthiophene.
Protocol 2: Oxidation of 2-Thiophenemethanol to 2-Thiophenecarboxaldehyde using Activated MnO₂
This protocol is based on the high selectivity of manganese dioxide for oxidizing allylic/benzylic alcohols.[7]
-
Setup: To a round-bottom flask containing a solution of 2-thiophenemethanol (1.0 eq) in a solvent like dichloromethane or chloroform, add activated manganese dioxide (MnO₂) (5-10 eq by weight).
-
Reaction: Stir the resulting black suspension vigorously at room temperature. The reaction is heterogeneous, so efficient stirring is essential.
-
Monitoring: Monitor the reaction progress by TLC or GC. The reaction can take anywhere from a few hours to 24 hours depending on the activity of the MnO₂.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite pad thoroughly with the reaction solvent.
-
Purification: Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting crude 2-thiophenecarboxaldehyde is often of high purity, but can be further purified by distillation or column chromatography if necessary.
Diagram: Troubleshooting Experimental Failures
References
- 1. Thiophene - Wikipedia [en.wikipedia.org]
- 2. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Base-induced deprotonation and ring opening of thiophene and some of its derivatives | Semantic Scholar [semanticscholar.org]
- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 7. benchchem.com [benchchem.com]
- 8. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Reactivity Face-Off: 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine vs. 2,4-Dichloropyrimidine in Nucleophilic Aromatic Substitution
Introduction to the Contestants
2,4-Dichloropyrimidine is a well-studied and widely utilized building block. The electron-deficient nature of the pyrimidine ring, owing to the two nitrogen atoms, activates the chlorine atoms at the C2 and C4 positions towards nucleophilic attack.
2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine is a more complex analogue where a methyl-substituted thiophene ring is fused to the pyrimidine core. The electronic properties of the fused thiophene ring are expected to modulate the reactivity of the dichloropyrimidine moiety.
The Arena: Nucleophilic Aromatic Substitution (SNAr)
The primary battleground for comparing these two molecules is the nucleophilic aromatic substitution (SNAr) reaction. In this reaction, a nucleophile displaces one of the chlorine atoms. The key questions are: which chlorine is more reactive (regioselectivity), and how does the overall reaction rate compare between the two parent molecules?
Reactivity of 2,4-Dichloropyrimidine: A Clear Precedent
For 2,4-dichloropyrimidine, a wealth of experimental data has established a general order of reactivity for the chloro-substituents: C4 > C2 >> C5.[1] Nucleophilic attack preferentially occurs at the C4 position. This selectivity is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate, the transient species formed during the reaction. Attack at C4 allows for delocalization of the negative charge onto both ring nitrogens, a more stable arrangement than the intermediate formed from attack at the C2 position.
However, this regioselectivity is not absolute and can be influenced by several factors:
-
Nature of the Nucleophile: While most nucleophiles favor the C4 position, the selectivity can vary.
-
Reaction Conditions: Solvent and temperature can play a role in the C4/C2 product ratio.[1]
-
Substituents on the Pyrimidine Ring: The presence of other groups on the pyrimidine ring can dramatically alter the regioselectivity. For instance, electron-donating groups at the C6 position can steer the nucleophilic attack to the C2 position.[2][3][4]
Quantitative Data for 2,4-Dichloropyrimidine Reactivity
The following table summarizes the typical regioselectivity and yields for the monosubstitution of 2,4-dichloropyrimidine with various nucleophiles.
| Nucleophile | Reaction Conditions | Major Product | Yield (%) | Reference |
| Secondary Amine (e.g., Morpholine) | K₂CO₃, DMAc, rt | 4-substituted | High | [5] |
| Primary Amine (e.g., Aniline) | No catalyst, -60 °C | 4-substituted | High | [5] |
| Alkoxide (e.g., NaOMe) | MeOH, rt | 4-substituted | Good | General Knowledge |
| Thiol (e.g., Thiophenol) | Base, Solvent | 4-substituted | Good | General Knowledge |
Predicted Reactivity of this compound: A Theoretical Contender
Direct experimental data comparing the reactivity of this compound to its simpler counterpart is scarce. However, we can predict its behavior based on the electronic nature of the fused thiophene ring.
The thiophene ring is generally considered to be electron-rich and can act as an electron-donating group through resonance. This electron-donating character would be expected to decrease the overall electrophilicity of the fused pyrimidine ring, potentially leading to a lower overall reactivity towards nucleophiles compared to 2,4-dichloropyrimidine.
Regarding regioselectivity , the fusion of the thiophene ring at the 5- and 6-positions of the pyrimidine core introduces a significant electronic perturbation. The electron-donating nature of the thiophene ring would likely influence the relative electrophilicity of the C2 and C4 positions. Without specific computational or experimental data, it is challenging to definitively predict the regioselectivity. However, it is plausible that the inherent preference for C4 attack might be altered.
Experimental Protocols
Below are representative experimental protocols for nucleophilic aromatic substitution on 2,4-dichloropyrimidine.
General Procedure for Amination of 2,4-Dichloropyrimidine
Materials:
-
2,4-Dichloropyrimidine
-
Amine (e.g., morpholine or aniline)
-
Base (e.g., K₂CO₃ or Et₃N)
-
Solvent (e.g., DMAc, THF, or EtOH)
Protocol:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in the chosen solvent, add the amine (1.0-1.2 eq) and the base (1.5-2.0 eq).
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Factors at Play
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Factors influencing the regioselectivity of SNAr on 2,4-dichloropyrimidines.
Caption: A generalized workflow for nucleophilic aromatic substitution on 2,4-dichloropyrimidines.
Conclusion: A Tale of a Veteran and a Newcomer
In the comparative analysis of reactivity, 2,4-dichloropyrimidine stands as a well-documented and predictable reactant, with nucleophilic attack favoring the C4 position under most conditions. Its reactivity has been extensively harnessed in medicinal chemistry and materials science.
This compound , on the other hand, remains a more enigmatic molecule. Based on fundamental electronic principles, the fused thiophene ring is predicted to decrease the overall reactivity of the pyrimidine core towards nucleophilic substitution. The effect on regioselectivity is less certain and warrants further experimental and computational investigation. For researchers venturing into the synthesis of novel thieno[3,2-d]pyrimidine derivatives, this predicted modulation of reactivity should be a key consideration in reaction design and optimization. Further studies are essential to fully elucidate the reactivity profile of this intriguing heterocyclic system and unlock its full potential in drug discovery and beyond.
References
- 1. Page loading... [guidechem.com]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Thieno[3,2-d]pyrimidine Derivatives and Other Kinase Inhibitors in Cancer Therapy
A detailed guide for researchers and drug development professionals on the biological activity, experimental evaluation, and signaling pathways of thieno[3,2-d]pyrimidine-based kinase inhibitors compared to established market alternatives.
The relentless pursuit of effective cancer therapeutics has led to the development of a diverse arsenal of kinase inhibitors. Among these, the thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against a range of kinases implicated in tumorigenesis. This guide provides a comprehensive comparison of the biological activity of 7-methylthieno[3,2-d]pyrimidine derivatives and the broader class of thienopyrimidines against other well-established kinase inhibitors targeting key signaling pathways in cancer. While specific data for the 7-methyl derivative is limited, the data presented for the broader class of thienopyrimidine derivatives provides a strong indication of their potential efficacy.
Quantitative Comparison of Kinase Inhibitory Activity
The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values of various thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives against key oncogenic kinases—EGFR, VEGFR-2, PI3K, and mTOR—alongside established inhibitors for each target.
Table 1: Comparison of EGFR Inhibitory Activity
| Compound Class | Specific Derivative/Compound | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) |
| Thieno[3,2-d]pyrimidine | Derivative B1 | EGFRL858R/T790M | 13 | H1975 (NSCLC) | 0.087 |
| Derivative B7 | EGFRL858R/T790M | 5.9 | H1975 (NSCLC) | 0.023 | |
| Thieno[2,3-d]pyrimidine | Compound 5b | EGFRWT | 37.19 | A549 (NSCLC) | 17.79 |
| Compound 5b | EGFRT790M | 204.10 | - | - | |
| Compound 6e | EGFR-TK | 133 | HCT-116 (Colon) | - | |
| Compound 10e | EGFR-TK | 151 | HCT-116 (Colon) | - | |
| Quinazoline (Control) | Gefitinib | EGFR (Tyr1173, Tyr992) | 26-57 | PC9 (NSCLC) | 0.077 |
| Erlotinib | EGFRWT | 5.9 | A549 (NSCLC) | 4.18 |
Table 2: Comparison of VEGFR-2 Inhibitory Activity
| Compound Class | Specific Derivative/Compound | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) |
| Thieno[2,3-d]pyrimidine | Compound 17f | VEGFR-2 | 230 | HCT-116 (Colon) | 2.80 |
| HepG2 (Liver) | 4.10 | ||||
| Compound 8b | VEGFR-2 | 5.0 | - | - | |
| Compound 8e | VEGFR-2 | 3.9 | - | - | |
| Compound 8b | VEGFR-2 | 73 | HepG2 (Liver) | 8.24 | |
| Urea (Control) | Sorafenib | VEGFR-2 | 90 | HCT-116 (Colon) | - |
| HepG2 (Liver) | - |
Table 3: Comparison of PI3K Inhibitory Activity
| Compound Class | Specific Derivative/Compound | Target Kinase | IC50 (nM) |
| Thieno[3,2-d]pyrimidine | Derivative 63 | PI3Kα | 2.0 |
| Thienopyrimidine | Derivative 18 | PI3Kδ | <10 |
| Derivative 42 | PI3Kδ | <10 | |
| Quinazoline (Control) | Idelalisib (CAL-101) | PI3Kδ | 2.5 |
| PI3Kα | 820 | ||
| PI3Kβ | 565 | ||
| PI3Kγ | 89 |
Table 4: Comparison of mTOR Inhibitory Activity
| Compound Class | Specific Derivative/Compound | Target Kinase | IC50 (nM) |
| Thieno[3,2-d]pyrimidine | Compound 15i | mTOR | - (Good Activity Reported) |
| Macrolide (Control) | Everolimus (Rapalog) | mTOR | ~2 |
Key Signaling Pathways Targeted by Thienopyrimidines
Thienopyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for rational drug design and for identifying potential combination therapies.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling cascade plays a pivotal role in cell proliferation, survival, and differentiation.[1][2][3] Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. Thienopyrimidine derivatives competitively bind to the ATP-binding pocket of the EGFR kinase domain, preventing its activation and subsequent downstream signaling.
References
- 1. New C2- and N3-Modified Thieno[2,3-d]Pyrimidine Conjugates with Cytotoxicity in the Nanomolar Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of 7-methylthieno[3,2-d]pyrimidine analogs
A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Methylthieno[3,2-d]pyrimidine Analogs
The 7-methylthieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a valuable framework for the development of novel therapeutic agents.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, focusing on their applications as anticancer, anti-infective, and anti-inflammatory agents. The information is compiled from various studies to aid researchers, scientists, and drug development professionals in this field.
Anticancer Activity: Kinase Inhibition
A significant body of research has centered on the anticancer properties of thieno[3,2-d]pyrimidine derivatives.[1] These compounds frequently function as kinase inhibitors, targeting the ATP-binding site of enzymes crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphatidylinositol 3-Kinase (PI3K).[3][4][5]
Data Presentation: In Vitro Antiproliferative and Kinase Inhibitory Activity
The following table summarizes the inhibitory concentrations (IC50) of various thieno[3,2-d]pyrimidine analogs against several cancer cell lines and kinases.
| Compound Class/ID | R Group / Modification | Target Cell Line / Kinase | IC50 (µM) | Reference |
| Thieno[3,2-d]pyrimidine (B1) | - | H1975 (NSCLC) | 0.087 | [3][6] |
| Thieno[3,2-d]pyrimidine (B7) | - | H1975 (NSCLC) | 0.023 | [3][6] |
| Thieno[3,2-d]pyrimidine (B1) | - | A549 (NSCLC) | 1.508 | [3][6] |
| Thieno[3,2-d]pyrimidine (B7) | - | A549 (NSCLC) | 0.441 | [3][6] |
| Thieno[2,3-d]pyrimidine (8) | - | VEGFR-2 | 0.0554 | [3] |
| Thieno[2,3-d]pyrimidine (8) | - | HCT-116 (Colon) | 3.94 | [3] |
| Thieno[2,3-d]pyrimidine (8) | - | HepG-2 (Liver) | 3.76 | [3] |
| Thieno[2,3-d]pyrimidine (8) | - | MCF-7 (Breast) | 4.43 | [3] |
| Diaryl urea Moiety (3) | Diaryl urea at position 4 | H460 (Lung) | 0.081 | [7] |
| Diaryl urea Moiety (4) | Diaryl urea at position 4 | HT-29 (Colon) | 0.058 | [7] |
| Diaryl urea Moiety (5) | Diaryl urea at position 4 | MKN-45 (Gastric) | 0.18 | [7] |
SAR Insights:
-
Position 4 Substitutions: Modifications at the 4-position of the pyrimidine ring are critical for activity. The introduction of diaryl urea moieties has been shown to yield potent inhibitors of lung, colon, and gastric cancer cell lines.[7]
-
Kinase Selectivity: The thieno[3,2-d]pyrimidine scaffold is a versatile starting point for developing inhibitors against various kinases, including EGFR, VEGFR-2, and PI3K.[3][4][5] The specific substitution patterns dictate the selectivity and potency against these targets. For instance, a series of derivatives were designed as potent and simplified inhibitors of PI3Kα, effectively suppressing the PI3K/AKT/mTOR pathway in cancer cells.[4]
Mandatory Visualizations: Signaling Pathways
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by thieno[3,2-d]pyrimidine analogs.
Caption: Thieno[3,2-d]pyrimidine analogs as inhibitors of the PI3K/AKT/mTOR signaling cascade.
Anti-Infective Activity
Thienopyrimidine derivatives have been explored as potential agents against various pathogens, including bacteria and parasites.[8] Their efficacy stems from the ability to inhibit essential microbial enzymes.
Data Presentation: Anti-Mycobacterial and Anti-Helicobacter pylori Activity
| Compound ID | R Group (at position 4) | Target Organism | IC50 / MIC (µM) | Reference |
| 1 | N-(4-(tert-butyl)phenethyl) | M. tuberculosis H37Rv | 18 | [7] |
| 2 | N-(4-(tert-butyl)phenethyl) | M. tuberculosis N0145 | 9 | [7] |
| Hit 1 | N-alkyl hydroxyl | H. pylori | 1.55 | [9] |
| Hit 2 | Phenethylamine | H. pylori | 1.72 | [9] |
| 25 | Merged Hybrid | H. pylori | 0.021 | [9] |
SAR Insights:
-
Anti-H. pylori Activity: SAR studies on thienopyrimidine hits against H. pylori focused on modifications of the N-alkyl hydroxyl and phenethylamine moieties.[9] Merging optimized side-chain elements from two initial hits led to a hybrid compound (25) with significantly increased potency, demonstrating an IC50 of 0.021 µM.[9] These compounds were found to target the respiratory complex I subunit NuoD, an enzyme uniquely essential for ATP synthesis in H. pylori.[9]
-
Antimalarial and Gametocidal Activity: Studies on 2,4-diaminothieno[3,2-d]pyrimidines revealed that an N-methylation at position 2 and a para-phenyl substitution with lipophilic groups at position 6 were important for gametocidal activity against P. falciparum.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of SAR studies.
Experimental Workflow Visualization
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.
Protocol 1: Kinase Inhibition Assay (General)
This protocol is a generalized procedure for evaluating the inhibition of kinases like VEGFR-2 or EGFR.[10]
-
Preparation: Dispense purified recombinant human kinase domain into a 96-well plate containing kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Addition: Add serially diluted 7-methylthieno[3,2-d]pyrimidine analogs to the wells and pre-incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP and a suitable substrate (e.g., a peptide for phosphorylation).
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify kinase activity. This can be done using various methods, such as luminescence-based assays that measure the amount of ATP remaining (e.g., Kinase-Glo®) or immunoassays that detect the phosphorylated substrate.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., A549, H1975) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the thienopyrimidine analogs. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the cells for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Conclusion
The 7-methylthieno[3,2-d]pyrimidine scaffold is a highly versatile and promising platform in drug discovery. SAR studies have demonstrated that strategic modifications, particularly at the 4-position, can yield potent and selective inhibitors for a range of therapeutic targets. As kinase inhibitors, these analogs show significant potential in oncology by targeting key signaling pathways like EGFR, VEGFR, and PI3K. Furthermore, their demonstrated efficacy against critical pathogens highlights their potential in developing new anti-infective agents. The data and protocols presented in this guide offer a comparative framework to support ongoing research and the rational design of next-generation 7-methylthieno[3,2-d]pyrimidine-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Harnessing the Potential of 7-Methylthieno[3,2-d]pyrimidine Derivatives in Kinase Inhibition: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for potent and selective kinase inhibitors is a continuous endeavor. The 7-methylthieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics targeting various protein kinases. This guide provides an objective comparison of the performance of novel 7-methylthieno[3,2-d]pyrimidine derivatives against other alternatives, supported by experimental data.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of various 7-methylthieno[3,2-d]pyrimidine derivatives against their respective kinase targets. The data is compiled from recent studies to facilitate a clear comparison of their potency.
Table 1: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) by Urea Derivatives of 7-Methylthieno[3,2-d]pyrimidine
| Compound ID | Structure | Target Kinase | IC50 (nM)[1] |
| 2a | 1-Phenyl-3-[4-(7-methylthieno[3,2-d]pyrimidin-4-yloxy)phenyl]urea | VEGFR-2 | 199 |
| 2b | 1-(4-Methoxyphenyl)-3-[4-(7-methylthieno[3,2-d]pyrimidin-4-yloxy)phenyl]urea | VEGFR-2 | 188 |
| 2c | 1-(4-Cyanophenyl)-3-[4-(7-methylthieno[3,2-d]pyrimidin-4-yloxy)phenyl]urea | VEGFR-2 | 150 |
| Sorafenib | (Reference Inhibitor) | VEGFR-2 | Not explicitly stated in the provided text |
Table 2: Inhibition of Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) by Apitolisib (GDC-0980)
| Compound ID | Structure | Target Kinase | Key Features |
| Apitolisib (GDC-0980) | 2-(4-((2-(2-isopropyl-5-methyl-1,2,4-triazol-3-yl)ethyl)amino)thieno[3,2-d]pyrimidin-4-yl)-2-methylpropanenitrile | Class I PI3K, mTOR | Highly selective, oral inhibitor.[2] |
Table 3: Inhibition of Janus Kinase 1 (JAK1) by Thieno[3,2-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM)[3] | Selectivity vs. JAK2/JAK3 |
| 24 | JAK1 | 0.022 | High |
| 25 | JAK1 | Not specified | Improved vs. 24 |
| 46 | JAK1 | Not specified | Improved vs. 24 |
| AZD4205 (Reference) | JAK1 | Not specified | - |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of kinase inhibitors. The following are protocols for key experiments cited in the evaluation of 7-methylthieno[3,2-d]pyrimidine derivatives.
VEGFR-2 Tyrosine Kinase Inhibition Assay (FRET-based) [1]
-
Assay Principle: A fluorescence resonance energy transfer (FRET)-based assay is utilized to measure the enzymatic activity of the VEGFR-2 tyrosine kinase domain.
-
Materials: Recombinant VEGFR-2 kinase domain, a suitable peptide substrate, ATP, and the test compounds.
-
Procedure:
-
The synthesized thieno[3,2-d]pyrimidine urea derivatives are dissolved in DMSO to create stock solutions.
-
In a microplate, the compounds are incubated with the VEGFR-2 enzyme and the peptide substrate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using a FRET-based detection system.
-
-
Data Analysis: The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are calculated from dose-response curves.
Cell Proliferation Assay (MTT Assay) [4]
-
Cell Culture: Human cancer cell lines (e.g., HeLa, HT-29) are cultured in appropriate media supplemented with fetal bovine serum.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and IC50 values are determined.
Mandatory Visualizations
Signaling Pathway
Caption: Generalized kinase signaling pathway targeted by 7-methylthieno[3,2-d]pyrimidine derivatives.
Experimental Workflow
Caption: Standard experimental workflow for the validation of novel kinase inhibitors.
References
- 1. 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 7-Methylthieno[3,2-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The 7-methylthieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, owing to its structural resemblance to purines, which allows for its interaction with a wide range of biological targets, including protein kinases. The efficient and versatile synthesis of this core structure is paramount for the exploration of its therapeutic potential. This guide provides a comparative analysis of two prominent synthetic routes to 7-methylthieno[3,2-d]pyrimidin-4(3H)-one, a key intermediate for further functionalization.
Introduction to Synthetic Strategies
The construction of the thieno[3,2-d]pyrimidine core predominantly involves the annulation of a pyrimidine ring onto a pre-existing thiophene framework. The two synthetic routes detailed below commence from a common precursor, 2-amino-5-methylthiophene, but diverge in the nature of the 3-substituent (a carboxamide versus a carbonitrile) and the subsequent cyclization conditions to form the pyrimidine ring.
Comparative Data of Synthetic Routes
| Parameter | Route A: Formamide Cyclization | Route B: Formic Acid Cyclization |
| Starting Material | 2-amino-5-methylthiophene-3-carboxamide | 2-amino-5-methylthiophene-3-carbonitrile |
| Key Reagent for Cyclization | Formamide | Formic Acid |
| Reaction Temperature | High (typically >150 °C) | Moderate to High (reflux) |
| Reaction Time | Several hours | Several hours |
| Typical Yields | Good to Excellent (often >80%) | Good (typically 70-85%) |
| Advantages | Simple, one-step cyclization from the amide. | Readily available starting material. |
| Disadvantages | Requires preparation of the carboxamide precursor. | Can produce side products if not controlled. |
Experimental Protocols
Route A: Synthesis of 7-Methylthieno[3,2-d]pyrimidin-4(3H)-one via Formamide Cyclization
This route involves the direct cyclization of 2-amino-5-methylthiophene-3-carboxamide with formamide.
Step 1: Synthesis of 2-amino-5-methylthiophene-3-carboxamide
A mixture of ethyl 2-amino-5-methylthiophene-3-carboxylate (1 equivalent) in a saturated solution of ammonia in methanol is heated in a sealed vessel at 100 °C for 24 hours. After cooling, the solvent is removed under reduced pressure, and the resulting solid is washed with diethyl ether to afford 2-amino-5-methylthiophene-3-carboxamide.
Step 2: Cyclization to 7-Methylthieno[3,2-d]pyrimidin-4(3H)-one
2-amino-5-methylthiophene-3-carboxamide (1 equivalent) is heated in an excess of formamide (10-15 equivalents) at 160-180 °C for 4-6 hours. The reaction mixture is then cooled to room temperature and poured into ice water. The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield pure 7-methylthieno[3,2-d]pyrimidin-4(3H)-one.
Route B: Synthesis of 7-Methylthieno[3,2-d]pyrimidin-4(3H)-one via Formic Acid Cyclization
This alternative route utilizes 2-amino-5-methylthiophene-3-carbonitrile as the starting material.
Step 1: Synthesis of 2-amino-5-methylthiophene-3-carbonitrile
This starting material can be synthesized via the Gewald reaction. A mixture of acetone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol is treated with a catalytic amount of a base (e.g., morpholine or triethylamine). The mixture is stirred at room temperature or slightly heated until the reaction is complete (monitored by TLC). The product is then isolated by filtration and can be purified by recrystallization.
Step 2: Cyclization to 7-Methylthieno[3,2-d]pyrimidin-4(3H)-one
A solution of 2-amino-5-methylthiophene-3-carbonitrile (1 equivalent) in an excess of formic acid (98%) is heated at reflux for 8-12 hours. After completion of the reaction, the excess formic acid is removed under reduced pressure. The residue is then triturated with water, and the resulting solid is collected by filtration, washed with water, and dried to give 7-methylthieno[3,2-d]pyrimidin-4(3H)-one.
Visualization of Synthetic Pathways
Caption: Overview of two synthetic routes to 7-methylthieno[3,2-d]pyrimidin-4(3H)-one.
Logical Workflow for Method Selection
The choice between these two synthetic routes will depend on several factors, including the availability of starting materials, desired scale of the reaction, and purification capabilities. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: Decision workflow for selecting a synthetic route.
Assessing the Selectivity of 7-Methylthieno[3,2-d]pyrimidine-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-methylthieno[3,2-d]pyrimidine scaffold has emerged as a promising pharmacophore in the design of targeted kinase inhibitors. Its structural similarity to purine allows for effective binding to the ATP pocket of various kinases, while offering opportunities for substitution to achieve desired potency and selectivity. This guide provides a comparative analysis of the selectivity of kinase inhibitors based on this core structure, supported by experimental data and detailed protocols to aid in the evaluation of novel compounds.
Data Presentation: Comparative Kinase Selectivity
The selectivity of kinase inhibitors is a critical determinant of their therapeutic window and potential off-target effects. Below are summarized data for representative thieno[3,2-d]pyrimidine-based inhibitors against a panel of kinases, highlighting their potential as selective agents for specific kinase targets.
Table 1: Kinase Selectivity Profile of a Thieno[3,2-d]pyrimidine-Based CDK7 Inhibitor
| Kinase | IC50 (nM) |
| CDK7 | <1 |
| CDK1 | >1000 |
| CDK2 | >1000 |
| CDK4 | >1000 |
| CDK5 | >1000 |
| CDK9 | >1000 |
| Data for a lead compound from a study on thieno[3,2-d]pyrimidine derivatives as potent and selective CDK7 inhibitors. This demonstrates high selectivity for CDK7 over other cyclin-dependent kinases. |
Table 2: Kinome-wide Selectivity of a Thieno[3,2-d]pyrimidine-Based JAK1 Inhibitor
| Kinase | IC50 (μM) |
| JAK1 | 0.022 |
| JAK2 | >1 |
| JAK3 | >1 |
| TYK2 | >1 |
| Data for a lead compound, highlighting selectivity for JAK1 over other members of the Janus kinase family. The compound was profiled against a panel of 370 kinases and demonstrated a high degree of selectivity.[1] |
Signaling Pathways
Understanding the signaling context of the targeted kinase is crucial for interpreting the biological consequences of its inhibition. Below are diagrams of key signaling pathways often targeted by thieno[3,2-d]pyrimidine-based inhibitors.
Experimental Protocols
Accurate assessment of inhibitor selectivity relies on robust and well-controlled experimental procedures. Below are detailed protocols for key assays used in the characterization of 7-methylthieno[3,2-d]pyrimidine-based kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate
-
7-methylthieno[3,2-d]pyrimidine test compounds
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold dilutions.
-
Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% kinase activity) and a known inhibitor for the target kinase as a positive control.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its substrate in kinase buffer.
-
Add 2 µL of the master mix to each well.
-
Prepare a "no kinase" control by adding the master mix without the enzyme to a set of wells.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Target Engagement Assay (Western Blot)
This assay confirms that the inhibitor engages its intended target within a cellular context by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cell line expressing the target kinase
-
7-methylthieno[3,2-d]pyrimidine test compounds
-
Appropriate growth factors or stimuli to activate the kinase pathway
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (phospho-specific for the downstream substrate and total protein for the substrate and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to adhere.
-
If necessary, serum-starve the cells to reduce basal signaling.
-
Treat the cells with a serial dilution of the test compound for a predetermined time (e.g., 1-2 hours). Include a DMSO vehicle control.
-
Stimulate the cells with the appropriate growth factor or agonist for a short period (e.g., 15-30 minutes) to activate the target kinase.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities.
-
To confirm equal protein loading and to assess total protein levels, the membrane can be stripped and re-probed with antibodies against the total substrate protein and a loading control.
-
Determine the concentration-dependent inhibition of substrate phosphorylation by the test compound.
-
References
A Comparative Analysis of 7-Methylthieno[3,2-d]pyrimidine Compounds: In Vitro Potency vs. In Vivo Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo efficacy of 7-methylthieno[3,2-d]pyrimidine compounds and their close analogs. This analysis is supported by experimental data to inform preclinical drug development and guide future research.
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its purine-like architecture that allows for interaction with a variety of biological targets. The addition of a methyl group at the 7-position can further enhance potency and selectivity. This guide delves into the preclinical data for this class of compounds, with a focus on their anticancer properties, by comparing their performance in cell-based assays versus animal models.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of representative thieno[3,2-d]pyrimidine compounds, highlighting their biological targets and key performance metrics.
Table 1: In Vitro Efficacy of Thieno[3,2-d]pyrimidine Derivatives
| Compound ID | Biological Target | Cancer Cell Line | IC50 (µM) |
| Compound 20 | CDK7 | MDA-MB-453 (Breast) | Not explicitly stated, but described as potent |
| Compound 36 | CDK7 | TNBC cell line | Not explicitly stated, but potent |
| HY3 | RIPK2 | Not Applicable (Kinase Assay) | 0.011 |
| Compound 13 | Tubulin | SKOV3 (Ovarian) | ~0.001 |
| Compound 25d | Tubulin | SKOV3 (Ovarian) | ~0.001 |
| 7-Methylthieno[3,2-d]pyrimidine Derivative (Generic) | Tubulin | A375 (Melanoma) | 0.02[1] |
| 7-Methylthieno[3,2-d]pyrimidine Derivative (Generic) | Tubulin | M14 (Melanoma) | 0.03[1] |
Table 2: In Vivo Efficacy of Thieno[3,2-d]pyrimidine Derivatives
| Compound ID | Animal Model | Dosing Regimen | Outcome |
| Compound 36 | TNBC Cell Line-Derived Xenograft (CDX) Mouse Model | 5 mg/kg, once daily (oral) | Strong efficacy |
| HY3 | APAP-induced Acute Liver Injury (ALI) Mouse Model | Not specified | Significant anti-inflammatory and hepatoprotective effects |
| Compound (Generic Pyrimidine-based Tubulin Inhibitor) | GBM Xenograft in Immunocompromised Mice | Not specified | 66% inhibition of tumor growth |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, PC-3)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Thieno[3,2-d]pyrimidine compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add 100-150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
In Vitro Kinase Inhibition Assay (Example: CDK7)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant human CDK7 enzyme
-
Kinase buffer
-
ATP
-
Substrate peptide
-
Thieno[3,2-d]pyrimidine compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the CDK7 enzyme, substrate, and test compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent. The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value from the dose-response curve.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cells (e.g., MDA-MB-453)
-
Matrigel (optional)
-
Test compound formulated for the desired route of administration (e.g., oral gavage)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Efficacy is determined by comparing the tumor growth in the treated groups to the control group.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the action of 7-methylthieno[3,2-d]pyrimidine compounds.
Caption: Inhibition of CDK7 by a thieno[3,2-d]pyrimidine compound leads to cell cycle arrest and apoptosis.
Caption: A typical workflow for the discovery and evaluation of tubulin polymerization inhibitors.
Discussion
The presented data highlights a common trend in drug discovery: potent in vitro activity does not always translate directly to robust in vivo efficacy. While 7-methylthieno[3,2-d]pyrimidine derivatives and their analogs demonstrate impressive nanomolar to low micromolar IC50 values in cell-based assays, their effectiveness in animal models is influenced by a multitude of factors including pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics (drug-target engagement in a complex biological system).
For instance, a compound may be a potent inhibitor of a purified enzyme (in vitro kinase assay) but may not effectively reach its target in a whole organism due to poor bioavailability or rapid metabolism. Conversely, a compound with moderate in vitro potency might exhibit significant in vivo efficacy if it possesses favorable pharmacokinetic properties.
The transition from in vitro to in vivo studies is a critical step in the drug development process. The data for thieno[3,2-d]pyrimidine compounds targeting CDK7 and tubulin suggests that this scaffold holds promise for developing clinically relevant anticancer agents. The strong efficacy of Compound 36 in a xenograft model is particularly encouraging and underscores the potential of this chemical class.[2] Similarly, the significant anti-inflammatory effects of HY3 in vivo demonstrate the therapeutic potential of thieno[3,2-d]pyrimidines beyond oncology.[3]
Future research should focus on establishing a clear structure-activity relationship (SAR) and structure-property relationship (SPR) to optimize both the potency and the drug-like properties of these compounds. A direct comparison of in vitro and in vivo data for the same 7-methylthieno[3,2-d]pyrimidine compound would be highly valuable to the research community.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Influence of C2 vs. C4 Substitution on Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of substituents on a heterocyclic scaffold is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's pharmacological profile. Among the myriad of possible modifications, the differential effects of substitution at the C2 and C4 positions have garnered significant attention. This guide provides a comprehensive comparison of the biological consequences of C2 versus C4 substitution, drawing upon experimental data from studies on anticancer agents and kinase inhibitors. We will delve into structure-activity relationships (SAR), comparative biological activities, and the underlying signaling pathways, offering valuable insights for the rational design of novel therapeutics.
Comparative Biological Activity: A Data-Driven Analysis
The biological activity of a compound can be dramatically altered by the seemingly subtle shift of a substituent from the C2 to the C4 position. This is particularly evident in the realm of anticancer drug discovery, where such modifications can impact enzyme inhibition, cell viability, and pharmacokinetic properties.
Anticancer Activity of 2,4-Disubstituted Quinolines and Quinazolines
The quinoline and quinazoline scaffolds are privileged structures in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activity. Studies on 2,4-disubstituted versions of these heterocycles have provided valuable data on the impact of substituent placement.
While direct head-to-head comparisons of C2 versus C4 monosubstituted analogs are limited in the literature, studies on 2,4-disubstituted quinolines and quinazolines allow for an indirect assessment of the importance of substitution at these positions. For instance, a series of 2,4-disubstituted quinolines demonstrated that the nature and position of bulky aryl groups significantly influence their anticancer efficacy[1].
| Compound ID | C2-Substituent | C4-Substituent | Cancer Cell Line | Activity (% mortality at 10 µg/ml) | Reference |
| 3a | Phenyl | N-(phenyl)carboxamide | Dalton’s lymphoma ascites (DLA) | 70 | [1] |
| 3f | Phenyl | N-(p-tolyl)carboxamide | Dalton’s lymphoma ascites (DLA) | 70 | [1] |
| 3i | Phenyl | N-(4-methoxyphenyl)carboxamide | Dalton’s lymphoma ascites (DLA) | 70 | [1] |
| Ara-c | (Standard) | - | Dalton’s lymphoma ascites (DLA) | 88 | [1] |
Table 1: Anticancer Activity of 2,4-Disubstituted Quinoline Derivatives. This table highlights that with a fixed phenyl group at the C2 position, modifications at the C4 position with different substituted phenyl carboxamides result in significant anticancer activity.
Similarly, a study on 2,4-disubstituted quinazoline derivatives as anti-angiogenesis agents revealed that the majority of the synthesized compounds exhibited potent antiproliferative activities against various tumor cell lines[2].
| Compound ID | C2-Substituent | C4-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 11d | 3-((3-(dimethylamino)propyl)amino)propoxy | 4-morpholinoanilino | CNE-2 (Nasopharyngeal) | 0.87 | [2] |
| PC-3 (Prostate) | 1.23 | [2] | |||
| SMMC-7721 (Liver) | 0.95 | [2] | |||
| Vandetanib | (Standard) | CNE-2 (Nasopharyngeal) | 1.26 | [2] | |
| PC-3 (Prostate) | 1.87 | [2] | |||
| SMMC-7721 (Liver) | 1.54 | [2] |
Table 2: Antiproliferative Activity of a Potent 2,4-Disubstituted Quinazoline. This table shows the potent activity of compound 11d, which has distinct substitutions at both the C2 and C4 positions, against several cancer cell lines.
Kinase Inhibition: Targeting EGFR and RSK2
Kinase inhibitors are a major class of targeted cancer therapies. The positioning of substituents on the inhibitor scaffold is crucial for achieving high potency and selectivity.
Epidermal Growth Factor Receptor (EGFR) Inhibition:
Ribosomal S6 Kinase 2 (RSK2) Inhibition:
RSK2 is a key downstream effector of the Ras-MAPK signaling pathway and is implicated in cancer cell proliferation and survival. The development of RSK2 inhibitors is an active area of research. While specific comparative data for C2 vs. C4 substituted RSK2 inhibitors is not available in the provided search results, the general principles of kinase inhibitor design suggest that the placement of substituents to exploit specific pockets and interactions within the kinase domain would be critical.
Signaling Pathways: The Molecular Context
The biological effects of C2 and C4 substituted compounds are ultimately determined by their interactions with specific molecular targets and the subsequent modulation of intracellular signaling pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events. These pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, play crucial roles in cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention[2][4].
RSK2 Signaling Pathway
Ribosomal S6 Kinase 2 (RSK2) is a serine/threonine kinase that acts as a downstream effector of the ERK/MAPK pathway. Upon activation by ERK, RSK2 translocates to the nucleus and cytoplasm, where it phosphorylates a variety of substrates involved in gene expression, cell cycle progression, and survival. Overactivation of RSK2 is associated with several cancers, making it an attractive therapeutic target[5][6].
Experimental Protocols
To ensure the reproducibility and accurate interpretation of biological activity data, it is essential to have detailed experimental protocols. Below are methodologies for two key assays commonly used in the evaluation of anticancer agents.
In Vitro Kinase Assay (for EGFR)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Methodology:
-
Reagent Preparation: Prepare solutions of the kinase (e.g., recombinant human EGFR), a suitable substrate (e.g., a synthetic peptide), ATP, and the test compounds (C2 and C4 substituted analogs) in an appropriate assay buffer.
-
Assay Plate Setup: Add the kinase, substrate, and serially diluted test compounds to the wells of a microplate. Include control wells with no inhibitor (positive control) and no enzyme (negative control).
-
Kinase Reaction: Initiate the reaction by adding ATP to all wells. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes)[7].
-
Detection: Stop the reaction and add a detection reagent that allows for the quantification of either the phosphorylated substrate or the remaining ATP. For example, the ADP-Glo™ Kinase Assay measures the amount of ADP produced[7].
-
Data Analysis: Measure the signal (e.g., luminescence or fluorescence) using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the controls, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight in a humidified incubator (37°C, 5% CO2)[8].
-
Compound Treatment: Treat the cells with a range of concentrations of the C2 and C4 substituted compounds. Include vehicle-treated cells as a control.
-
Incubation: Incubate the plates for a period that allows for the assessment of the compound's effect on cell proliferation (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals[1][3][8].
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals[3][8].
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm[1].
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
The substitution pattern on a heterocyclic scaffold, particularly the choice between the C2 and C4 positions, is a critical determinant of biological activity. While the available literature on 2,4-disubstituted quinolines and quinazolinones highlights the importance of substitutions at these positions for anticancer activity, there is a clear need for more direct, head-to-head comparative studies. Such studies, where a substituent is systematically moved between the C2 and C4 positions on an otherwise identical scaffold, would provide invaluable data for elucidating precise structure-activity relationships.
Furthermore, a deeper understanding of how C2 versus C4 substitution impacts pharmacokinetic properties such as absorption, distribution, metabolism, and excretion is crucial for the successful development of drug candidates. Future research should therefore focus on:
-
The synthesis and parallel biological evaluation of C2- and C4-monosubstituted analogs of promising heterocyclic scaffolds.
-
Comparative pharmacokinetic and metabolic stability studies of C2- and C4-substituted compounds.
-
Co-crystallization of C2- and C4-substituted inhibitors with their target proteins to elucidate the structural basis for any observed differences in activity.
By addressing these knowledge gaps, medicinal chemists will be better equipped to harness the subtle yet powerful effects of positional substitution to design more potent, selective, and effective therapeutics.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2D and 3D anticancer properties of C2-functionalised glucosamine-Pt (IV) prodrugs based on cisplatin scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Evaluation of Off-Target Effects of 7-methylthieno[3,2-d]pyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-methylthieno[3,2-d]pyrimidine scaffold is a promising privileged structure in medicinal chemistry, recognized for its potential as a potent inhibitor of various protein kinases. As a bioisostere of purine, this heterocyclic system is adept at interacting with the ATP-binding sites of kinases, leading to the modulation of their enzymatic activity.[1] While the on-target efficacy of these derivatives is the primary focus of many drug discovery efforts, a thorough understanding of their off-target effects is paramount for the development of safe and selective therapeutic agents. This guide provides a comparative overview of the known and potential off-target effects of 7-methylthieno[3,2-d]pyrimidine derivatives, supported by experimental data and detailed protocols for comprehensive evaluation.
Comparative Analysis of Kinase Selectivity
While comprehensive kinome-wide screening data for a single, specific 7-methylthieno[3,2-d]pyrimidine derivative is not extensively published, analysis of the broader thienopyrimidine class and related heterocyclic kinase inhibitors allows for an informed projection of potential off-target interactions. Thienopyrimidine derivatives have demonstrated activity against several key kinases implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).
Due to the conserved nature of the ATP-binding pocket across the kinome, inhibitors designed for one kinase often exhibit cross-reactivity with other kinases. For instance, many EGFR inhibitors are known to interact with other members of the receptor tyrosine kinase (RTK) family. Therefore, it is plausible that 7-methylthieno[3,2-d]pyrimidine derivatives may exhibit off-target activity against other RTKs and related kinases.
Below is a summary of reported inhibitory activities for various thieno[3,2-d]pyrimidine and related derivatives against a panel of kinases and cancer cell lines. This data, while not exclusively focused on the 7-methyl variant, provides a valuable starting point for understanding the potential selectivity profile of this compound class.
| Compound Class | Derivative/Identifier | Target Kinase/Cell Line | IC50 (µM) |
| Thieno[3,2-d]pyrimidine | B1 | H1975 (NSCLC) | 0.087 |
| B7 | H1975 (NSCLC) | 0.023 | |
| B1 | A549 (NSCLC) | 1.508 | |
| B7 | A549 (NSCLC) | 0.441 | |
| Thieno[2,3-d]pyrimidine | 8 | HCT-116 (Colon) | 3.94 |
| 17f | VEGFR-2 | 0.23 | |
| 17f | HCT-116 (Colon) | 2.80 | |
| 17f | HepG2 (Liver) | 4.10 |
Experimental Protocols for Off-Target Evaluation
A robust assessment of off-target effects requires a multi-pronged experimental approach. The following protocols outline key assays for determining the selectivity profile of novel 7-methylthieno[3,2-d]pyrimidine derivatives.
Protocol 1: Comprehensive Kinase Selectivity Profiling (Kinome Scan)
Objective: To determine the inhibitory activity of a 7-methylthieno[3,2-d]pyrimidine derivative against a broad panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. From this stock, create a series of dilutions to be used in the assay.
-
Kinase Panel: Utilize a commercial kinase profiling service or an in-house panel covering a diverse representation of the human kinome (e.g., >400 kinases).
-
Assay Format: A common method is a radiometric assay that measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific substrate for each kinase. Alternatively, fluorescence-based or luminescence-based assays can be employed.
-
Reaction Mixture: For each kinase, prepare a reaction mixture typically containing:
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
The specific kinase
-
The corresponding peptide or protein substrate
-
[γ-³³P]ATP mixed with non-radiolabeled ATP
-
-
Inhibition Assay:
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding the ATP mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
-
Data Analysis:
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value for each kinase that shows significant inhibition.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To validate target engagement and identify off-targets in a cellular context.
Methodology:
-
Cell Culture: Culture a relevant cell line to ~80% confluency.
-
Compound Treatment: Treat the cells with the 7-methylthieno[3,2-d]pyrimidine derivative or a vehicle control (DMSO) for a specified time.
-
Heating Profile: Heat the cell lysates at a range of temperatures.
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Analysis: Analyze the soluble protein fraction by Western blotting or mass spectrometry to detect the target protein and potential off-targets.
-
Data Analysis: The binding of the compound to a protein stabilizes it, resulting in a higher melting temperature. Compare the melting curves of proteins in the treated versus the control samples to identify proteins that are stabilized by the compound.
Visualizing Key Concepts
To aid in the conceptualization of the experimental workflows and underlying biological pathways, the following diagrams are provided.
Caption: Workflow for Evaluating Off-Target Effects.
Caption: On-Target vs. Potential Off-Target Inhibition.
Conclusion
The 7-methylthieno[3,2-d]pyrimidine scaffold represents a valuable starting point for the development of novel kinase inhibitors. However, a rigorous evaluation of off-target effects is a critical component of the preclinical development process. By employing comprehensive kinase selectivity profiling, cellular target engagement assays, and broader safety pharmacology panels, researchers can build a detailed understanding of the selectivity profile of their compounds. This knowledge is essential for optimizing lead compounds to minimize potential toxicities and for developing safer, more effective targeted therapies. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for these crucial investigations.
References
Benchmarking Novel 7-Methylthieno[3,2-d]pyrimidine Compounds Against Established Kinase Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The quest for more effective and selective cancer therapeutics has led to the exploration of novel heterocyclic compounds. Among these, the 7-methylthieno[3,2-d]pyrimidine scaffold has emerged as a promising pharmacophore, particularly for the development of kinase inhibitors. This guide provides a comprehensive benchmark of novel 7-methylthieno[3,2-d]pyrimidine derivatives against established anticancer drugs, supported by experimental data and detailed protocols to aid in the evaluation of this promising class of compounds.
Data Presentation: Comparative Efficacy
The following tables summarize the in vitro efficacy of representative thieno[3,2-d]pyrimidine derivatives compared to well-established kinase inhibitors. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), a standard measure of a compound's potency.
Table 1: Comparative Antiproliferative Activity (IC50 in µM) Against Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Compound/Drug | H1975 (EGFR L858R/T790M) | A549 (EGFR wild-type) | Reference |
| Thieno[3,2-d]pyrimidine B1 | 0.087 | 1.508 | [1] |
| Thieno[3,2-d]pyrimidine B7 | 0.023 | 0.441 | [1] |
| Gefitinib | 50.0 ± 3.0 (H1650GR) | 20.56 ± 2.45 | [2][3] |
| AZD9291 (Osimertinib) | 0.067 ± 0.035 | 0.379 ± 0.045 | [1] |
| Olmutinib | 0.458 ± 0.045 | 4.219 ± 0.315 | [1] |
Table 2: Kinase Inhibitory Activity (IC50 in nM)
| Compound/Drug | EGFR L858R/T790M | EGFR WT | Reference |
| Thieno[3,2-d]pyrimidine B1 | 13 | >1000 | [1] |
| Thieno[3,2-d]pyrimidine B7 | 5.9 | 95 | [1] |
| Thieno[2,3-d]pyrimidine 5b | 204.10 | 37.19 | [4] |
| Erlotinib | - | - | [4] |
Mechanism of Action: Targeting Key Cancer Pathways
Thieno[3,2-d]pyrimidine derivatives have demonstrated the ability to inhibit several kinases that are crucial for cancer cell proliferation and survival. Their structural similarity to purines allows them to compete for the ATP-binding site of these enzymes. Key targets include the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs). Some derivatives have also been shown to induce apoptosis and cell cycle arrest by inhibiting tubulin polymerization.
Mandatory Visualizations
To elucidate the mechanisms and workflows discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: In Vitro Antiproliferative MTT Assay
This assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Culture medium (serum-free for incubation with MTT)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Treat cells with various concentrations of the test compounds and control drugs. Include a vehicle-only control. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well.[5]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[5]
-
Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Apoptosis Assay Using Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine, a key marker of early apoptosis.
Materials:
-
Annexin V-FITC staining kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Induce apoptosis in cells by treating with the test compounds for a specified time. Include both positive and negative controls.
-
Cell Harvesting: Collect 1-5 x 10^5 cells by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the mixture for 20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle.
Materials:
-
Propidium Iodide (PI) staining solution
-
RNase A
-
70% Ethanol (ice-cold)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest cells and wash with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently and fix for at least 30 minutes at 4°C.[6]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[6]
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate to degrade RNA.[6]
-
PI Staining: Add PI solution (50 µg/mL in PBS) to the cells.[6]
-
Analysis: Acquire data on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the identification of cells in G0/G1, S, and G2/M phases.
Protocol 4: In Vitro Tubulin Polymerization Assay
This assay monitors the polymerization of purified tubulin into microtubules, which can be measured by an increase in turbidity.
Materials:
-
Purified tubulin
-
GTP solution
-
Polymerization buffer
-
Spectrophotometer with temperature control
Procedure:
-
Reaction Setup: On ice, prepare the polymerization reactions in a 96-well plate. Each reaction should contain tubulin, GTP, and the test compound or control in a polymerization buffer.
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: Measure the increase in absorbance at 340 nm over time. The change in optical density reflects the extent of tubulin polymerization.[7]
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. The effect of inhibitors can be quantified by measuring changes in the lag time, the maximum rate of polymerization (Vmax), and the final polymer mass.[7]
This guide provides a foundational framework for the comparative evaluation of novel 7-methylthieno[3,2-d]pyrimidine compounds. The presented data and protocols are intended to facilitate further research and development of this promising class of potential anticancer agents.
References
- 1. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of gefitinib-1,2,3-triazole derivatives against lung cancer via inducing apoptosis and inhibiting the colony formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Spectroscopic Confirmation of Regioselective Substitution Products
In the realm of synthetic chemistry and drug development, achieving regioselectivity—the preferential formation of one constitutional isomer over another—is a critical goal. The unambiguous confirmation of the resulting substitution pattern is paramount for ensuring the desired efficacy and safety of a molecule. This guide provides a comprehensive comparison of key spectroscopic techniques used to elucidate the structures of regioselective substitution products, complete with experimental data, detailed protocols, and visual workflows to aid researchers in this essential analytical process.
Spectroscopic Techniques for Regioisomer Differentiation: A Comparative Overview
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for distinguishing between regioisomers.[1][2] Infrared (IR) spectroscopy and Mass Spectrometry (MS) can provide valuable complementary information.
Table 1: Comparison of Spectroscopic Techniques for Regioselectivity Confirmation
| Technique | Information Provided | Strengths | Limitations | Typical Application |
| ¹H NMR | Number of unique protons, their chemical environment, and connectivity through spin-spin coupling. | High sensitivity, provides detailed structural information on proton framework.[2] | Signal overlap can complicate analysis in complex molecules.[1] | Initial and rapid assessment of regiochemistry, determination of isomer ratios.[3] |
| ¹³C NMR | Number of unique carbon atoms and their chemical environment. | Proton decoupling leads to simple spectra with a single peak for each unique carbon, mitigating overlap issues.[1] | Lower natural abundance and gyromagnetic ratio of ¹³C result in lower sensitivity compared to ¹H NMR.[4] | Confirmation of the number of unique carbon environments, which differs between regioisomers.[1] |
| 2D NMR (COSY, HSQC, HMBC) | Correlation between nuclei, providing unambiguous connectivity information. | COSY: ¹H-¹H correlations through bonds.[1][5] HSQC: Direct ¹H-¹³C one-bond correlations.[2][6] HMBC: Long-range ¹H-¹³C correlations (2-4 bonds).[5][6] | Requires more instrument time and expertise for data interpretation. | Definitive structure elucidation by establishing the complete bonding framework of the molecule. |
| IR Spectroscopy | Presence or absence of specific functional groups and information about substitution patterns on aromatic rings. | Fast and simple to implement. The "fingerprint region" is unique for each molecule.[7] | Often provides circumstantial evidence rather than definitive proof of regiochemistry. | Quick check for the presence of expected functional groups and analysis of out-of-plane bending vibrations in aromatic compounds. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula. Fragmentation patterns can sometimes differentiate regioisomers. | Regioisomers often exhibit very similar or identical mass spectra, making differentiation challenging without chromatographic separation or specialized techniques.[8][9] | Confirmation of molecular weight. When coupled with chromatography (LC-MS or GC-MS), it can separate and identify isomers.[8][10] |
Illustrative Example: Differentiation of Dichlorobenzene Isomers
To demonstrate the power of NMR in confirming regioselectivity, consider the three isomers of dichlorobenzene: ortho-, meta-, and para-dichlorobenzene. Their distinct substitution patterns lead to unique NMR spectra.[11]
Table 2: ¹H and ¹³C NMR Data for Dichlorobenzene Isomers
| Isomer | Structure | ¹H NMR Signals | ¹H Chemical Shift (δ, ppm) & Splitting | ¹³C NMR Signals | ¹³C Chemical Shift (δ, ppm) |
| ortho-Dichlorobenzene |
| 2 | ~7.45 (m), ~7.22 (m) | 3 | ~132.8, ~130.5, ~127.5 |
| meta-Dichlorobenzene |
| 3 | ~7.48 (t), ~7.29 (s), ~7.12 (m) | 4 | ~135.0, ~130.5, ~128.5, ~126.6 |
| para-Dichlorobenzene |
| 1 | ~7.26 (s) | 2 | ~132.0, ~129.0 |
Note: Chemical shifts are approximate and may vary based on solvent and concentration.[11]
The number of signals in both the ¹H and ¹³C NMR spectra, a direct consequence of the molecule's symmetry, allows for the unambiguous identification of each regioisomer.[11]
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible data.
General NMR Sample Preparation
-
Dissolve the Sample: Weigh 5-20 mg of the purified product and dissolve it in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenize: Gently shake or vortex the tube to ensure a homogeneous solution.
¹H NMR Spectrum Acquisition
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.
-
Pulse Sequence: A standard single-pulse (zg) sequence.
-
Acquisition Parameters:
-
Spectral Width: Typically -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds (a longer delay is necessary for accurate integration).
-
Number of Scans (ns): 8-16 scans for samples with good concentration.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the internal standard.
¹³C{¹H} NMR Spectrum Acquisition (Proton Decoupled)
-
Pulse Sequence: A standard single-pulse with proton decoupling (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: Typically 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 128 or more scans are often required due to the low natural abundance of ¹³C.
-
-
Processing: Similar to ¹H NMR processing.
2D NMR (COSY, HSQC, HMBC) Acquisition
These experiments are typically run using standard pre-defined parameter sets on modern NMR spectrometers. The user generally needs to set the spectral widths in both dimensions and the number of scans.
-
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically over 2-3 bonds).[5]
-
HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between a proton and the carbon it is directly attached to (one-bond correlation).[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between a proton and carbons that are 2-4 bonds away.[6] This is often the key experiment for piecing together the carbon skeleton and confirming regiochemistry.
Visualizing the Workflow and Logic
Understanding the workflow for spectroscopic confirmation and the relationships between different NMR experiments can streamline the process of structure elucidation.
Caption: Workflow for the spectroscopic confirmation of regioselective substitution products.
Caption: Logical relationships between key 1D and 2D NMR experiments for structure elucidation.
References
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of 1H-NMR and 13C-NMR | PPTX [slideshare.net]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. Infrared (IR) spectroscopy | Resource | RSC Education [edu.rsc.org]
- 8. academic.oup.com [academic.oup.com]
- 9. reddit.com [reddit.com]
- 10. Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine: A Comprehensive Guide for Laboratory Personnel
Disclaimer: A specific Safety Data Sheet (SDS) for 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine was not located. The following guidance is based on the SDS for the closely related compound, 2,4-Dichlorothieno[3,2-d]pyrimidine, and general best practices for the disposal of chlorinated heterocyclic compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This document provides a detailed operational and disposal plan for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is imperative to be familiar with its potential hazards. Based on data for similar chlorinated compounds, this substance should be considered hazardous.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or with a certified fume hood. A respirator may be required for large quantities or in case of spills. |
Emergency Procedures:
| Emergency Scenario | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][3] |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1][2] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill Management Protocol
In the event of a spill, the following steps should be taken to mitigate exposure and contamination:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Procedures
The disposal of this compound must be handled as hazardous chemical waste. Chlorinated organic compounds require specific disposal methods to prevent the formation of toxic byproducts.[4][5]
Waste Segregation and Storage:
-
Waste Container: Use a designated, properly labeled, and sealed container for all waste containing this compound.
-
Labeling: The label should clearly state "Hazardous Waste," the chemical name, and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]
Approved Disposal Methods:
The primary recommended method for the disposal of chlorinated heterocyclic compounds is incineration at a licensed hazardous waste facility.[6] This process should be carried out in a high-temperature incinerator equipped with afterburners and scrubbers to neutralize acidic gases (e.g., hydrogen chloride) produced during combustion.
An alternative, more environmentally friendly method is catalytic hydrodechlorination .[5] This process involves the chemical reduction of the chlorinated compound to a less toxic, non-chlorinated organic compound. While effective, this method may not be readily available through all institutional EHS programs.
Experimental Protocol: Neutralization of Acidic Byproducts from Incineration
While the incineration itself is performed by a licensed facility, understanding the underlying principles is crucial for appreciating the disposal process. The combustion of chlorinated compounds produces hydrogen chloride (HCl) gas, which must be neutralized.
Objective: To illustrate the general principle of acid-base neutralization relevant to the scrubbing process in a hazardous waste incinerator.
Materials:
-
Dilute Hydrochloric Acid (HCl) solution (as a surrogate for incinerator off-gas)
-
Sodium Bicarbonate (NaHCO₃) solution
-
pH indicator (e.g., litmus paper or a pH meter)
Procedure:
-
Measure the initial pH of the dilute HCl solution.
-
Slowly add the sodium bicarbonate solution to the HCl solution while stirring continuously.
-
Monitor the pH of the solution. The reaction will produce carbon dioxide gas, so effervescence will be observed.
-
Continue adding the sodium bicarbonate solution until the pH of the solution reaches a neutral range (pH 6-8).
-
The balanced chemical equation for this neutralization reaction is: HCl + NaHCO₃ → NaCl + H₂O + CO₂
This protocol demonstrates the basic chemistry involved in the "scrubbing" of acidic gases produced during the incineration of chlorinated waste.
By adhering to these guidelines, researchers can ensure the safe handling and disposal of this compound, fostering a secure and environmentally responsible laboratory environment. Always prioritize consultation with your institution's EHS department for guidance tailored to your specific location and facilities.
References
Safeguarding Your Research: A Guide to Handling 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine
For Immediate Implementation: This document provides critical safety protocols and logistical plans for the handling and disposal of 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine. Adherence to these guidelines is essential for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required personal protective equipment when handling this compound.
| Body Part | Required PPE | Specifications and Standards |
| Eyes/Face | Safety Goggles with Side Shields or Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[3] |
| Skin | Chemical-Resistant Gloves (Butyl rubber, Neoprene, Nitrile rubber, or PVC) | Recommendations are not valid for very thin gloves (0.3 mm or less).[4] |
| Flame-Resistant and Impervious Lab Coat or Clothing | To prevent skin exposure.[3][5] | |
| Respiratory | Full-Face Respirator | Use if exposure limits are exceeded or if irritation or other symptoms are experienced. Must be NIOSH/MSHA or European Standard EN 149 approved.[3][5][6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
1. Engineering Controls:
-
Ventilation: All handling of this compound must be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[7] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[5]
2. Pre-Handling Procedures:
-
Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment.
-
PPE Inspection: Inspect all PPE for signs of damage or wear and replace as necessary.
3. Handling the Compound:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[2] Do not breathe dust, fumes, gas, mist, vapors, or spray.[5]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[5][6] Do not eat, drink, or smoke in the laboratory.[2][5]
4. Accidental Release Measures:
-
Minor Spills: For small spills, remove all ignition sources.[2] Use dry clean-up procedures and avoid generating dust.[2] Collect the spilled material in a suitable, labeled container for waste disposal.[2]
-
Major Spills: In the event of a large spill, evacuate the area and move upwind.[2] Alert the appropriate emergency response team.[2] Wear a self-contained breathing apparatus and protective gloves during cleanup.[2] Prevent the spillage from entering drains or water courses.[2]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.
-
Waste Collection: Collect all waste containing this compound in suitable, closed, and clearly labeled containers.[3][6]
-
Disposal Route: Dispose of the chemical waste through an approved waste disposal plant.[5][6] Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[7]
-
Container Disposal: Empty containers should also be disposed of through an approved waste disposal plant.[6]
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Safe handling workflow from preparation to disposal.
References
- 1. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. echemi.com [echemi.com]
- 4. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. orgsyn.org [orgsyn.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
